molecular formula C21H18BrNO3 B15606124 (3aS,4R,9bR)-G-1

(3aS,4R,9bR)-G-1

Numéro de catalogue: B15606124
Poids moléculaire: 412.3 g/mol
Clé InChI: VHSVKVWHYFBIFJ-CFMHULJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3aS,4R,9bR)-G-1 is a useful research compound. Its molecular formula is C21H18BrNO3 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H18BrNO3

Poids moléculaire

412.3 g/mol

Nom IUPAC

1-[(3aS,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m0/s1

Clé InChI

VHSVKVWHYFBIFJ-CFMHULJUSA-N

Origine du produit

United States

Foundational & Exploratory

Full Chemical Name: 1-((3aS,4R,9bR)-4-(6-bromobenzo[d]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one

Full Chemical Name: 1-((3aS,4R,9bR)-4-(6-bromobenzo[d][1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one[3][4][5][6]

This guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental protocols for the selective G protein-coupled estrogen receptor (GPER) agonist, this compound.

Core Compound Details

This compound, hereafter referred to as G-1, is a nonsteroidal, high-affinity, and selective agonist of GPER, previously known as GPR30.[2][3][4] It is a valuable research tool for investigating GPER-mediated signaling pathways and their physiological and pathological roles.

PropertyValueSource
CAS Number 881639-98-1[3]
Molecular Formula C21H18BrNO3[3]
Molecular Weight 412.28 g/mol
Purity ≥98% (HPLC)

Biological Activity and Quantitative Data

G-1 is a potent and selective agonist for GPER, exhibiting high binding affinity and efficacy.[2] Notably, it does not show significant binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.

ParameterValueDescriptionCell Line/TissueSource
Ki 11 nMBinding affinity for GPERHEK293 cells expressing GPER[1]
EC50 2 nMHalf-maximal effective concentration for GPER activation-
IC50 (Migration) 0.7 nMHalf-maximal inhibitory concentration against cell migrationSKBr3 cells[5]
IC50 (Migration) 1.6 nMHalf-maximal inhibitory concentration against cell migrationMCF-7 cells[5]
IC50 (Proliferation) 20 μM (at 72h)Half-maximal inhibitory concentration against cell proliferationA549 cells[2]

The biological effects of G-1 include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest at the G1 or G2 phase in various cancer cell lines.[2]

Signaling Pathways

Activation of GPER by G-1 initiates several downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and migration.

G1_Signaling_PathwayG-1 Mediated GPER SignalingG1G-1GPERGPERG1->GPERbindsG_proteinG ProteinGPER->G_proteinactivatesPI3KPI3KG_protein->PI3KactivatesMAPK_pathwayMAPK/ERK PathwayG_protein->MAPK_pathwayactivatesAktAktPI3K->AktactivatesCellular_ResponsesCellular Responses(Proliferation, Migration, Survival)Akt->Cellular_ResponsesERKERK1/2MAPK_pathway->ERKERK->Cellular_Responses

Caption: G-1 activates GPER, leading to the stimulation of PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of G-1 for the GPER.

Materials:

  • HEK293 cells expressing GPER

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., ³H-estradiol)

  • Unlabeled G-1

  • Scintillation cocktail and counter

Procedure:

  • Prepare membranes from HEK293-GPER cells.

  • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition curve.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the activation of downstream signaling proteins like ERK and Akt upon G-1 treatment.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • G-1 compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, total ERK, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with G-1 at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Western_Blot_WorkflowWestern Blotting Workflowcluster_0Sample Preparationcluster_1Gel Electrophoresis & Transfercluster_2ImmunodetectionCell_TreatmentCell Treatment with G-1LysisCell LysisCell_Treatment->LysisQuantificationProtein QuantificationLysis->QuantificationSDS_PAGESDS-PAGEQuantification->SDS_PAGETransferMembrane TransferSDS_PAGE->TransferBlockingBlockingTransfer->BlockingPrimary_AbPrimary Antibody IncubationBlocking->Primary_AbSecondary_AbSecondary Antibody IncubationPrimary_Ab->Secondary_AbDetectionSignal DetectionSecondary_Ab->Detection

Caption: A typical workflow for analyzing protein expression and phosphorylation via Western blotting.

Solubility

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO 41.23100
DMF 30-
Ethanol 1-
DMF:PBS (pH 7.2) (1:1) 0.5-

Data sourced from various suppliers and may have slight batch-to-batch variations.[3]

This technical guide provides a foundational understanding of the GPER agonist G-1 for researchers and scientists in drug development. For further details, consulting the primary literature is recommended.

G-1 Compound and GPR30: A Technical Guide to Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the G-1 compound for the G protein-coupled estrogen receptor 30 (GPR30), also known as G protein-coupled estrogen receptor 1 (GPER1). It includes a detailed examination of the quantitative binding data, the experimental protocols used to determine these values, and the key signaling pathways activated upon G-1 binding.

Quantitative Binding Affinity of G-1 for GPR30

The G-1 compound is a potent and selective agonist for GPR30.[1] Its binding affinity has been characterized by several key quantitative metrics, which are summarized in the table below. This data highlights the high affinity and functional potency of G-1 at the GPR30 receptor, with minimal interaction with classical estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[1]

ParameterValue (nM)Assay TypeCell Line/Tissue
Ki 11Competitive Radioligand BindingHEK293 cells expressing GPER
EC50 2Functional Assay (Calcium Mobilization)Not specified
IC50 0.7Functional Assay (Inhibition of SKBr3 cell migration)SKBr3 cells
IC50 1.6Functional Assay (Inhibition of MCF-7 cell migration)MCF-7 cells

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of G-1 for GPR30 is commonly achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (G-1) to compete with a radiolabeled ligand for binding to the receptor.

Materials
  • Cell Membranes: Membranes prepared from cells overexpressing GPR30 (e.g., HEK293-GPR30).

  • Radioligand: A high-affinity radiolabeled ligand for GPR30, such as [³H]-estradiol or a more specific proprietary radioligand.

  • Unlabeled Competitor: G-1 compound of high purity.

  • Binding Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Filtration Apparatus: A vacuum manifold for rapid filtration.

  • Scintillation Counter: An instrument to measure the radioactivity.

Methodology
  • Membrane Preparation:

    • Cells expressing GPR30 are harvested and homogenized in a lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the binding buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • Each well contains a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled G-1 compound.

    • Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).

  • Incubation:

    • The assay plates are incubated, often at room temperature or 30°C, for a specific period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold.

    • The filters are washed quickly with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The non-specific binding is subtracted from all other measurements to determine the specific binding.

    • The specific binding data is then plotted against the logarithm of the G-1 concentration.

    • The IC50 value (the concentration of G-1 that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by G-1 binding to GPR30 and a typical experimental workflow for a competitive binding assay.

GPR30_Signaling_Pathway G1 G-1 Compound GPR30 GPR30/GPER1 G1->GPR30 Binds to Gs Gαs GPR30->Gs Activates Gio Gαi/o GPR30->Gio Activates PLC Phospholipase C GPR30->PLC EGFR EGFR Transactivation GPR30->EGFR AC Adenylyl Cyclase Gs->AC Stimulates Gio->AC Inhibits cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca Ca->Downstream MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK->Downstream PI3K_Akt->Downstream

Caption: GPR30 signaling pathways activated by the G-1 compound.

Competitive_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (with GPR30) Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - G-1 (variable conc.) Prepare_Membranes->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Unbound) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Activation of GPR30 by G-1 initiates a cascade of intracellular signaling events.[2] This includes the modulation of adenylyl cyclase activity through both stimulatory (Gs) and inhibitory (Gi/o) G proteins, leading to changes in cyclic AMP (cAMP) levels.[3] Additionally, G-1 can induce calcium mobilization and transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.[2][4][5] These pathways are crucial in regulating various cellular processes, including cell growth, proliferation, and migration.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of G-1 Compound

Abstract

The G-1 compound is a novel, non-steroidal, and highly selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[1][2] It has emerged as a critical pharmacological tool for elucidating the non-genomic signaling pathways of estrogens and as a potential therapeutic agent in various diseases, including cancer, metabolic disorders, and cardiovascular conditions.[3][4][5] This document provides a comprehensive technical overview of the mechanism of action of G-1, detailing its molecular interactions, downstream signaling cascades, and cellular effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for the scientific community.

Core Mechanism of Action: Selective GPER Agonism

The primary mechanism of action of G-1 is its function as a potent and selective agonist for the G protein-coupled estrogen receptor (GPER).[6] Unlike classical estrogen receptors (ERα and ERβ) which primarily function as nuclear transcription factors, GPER is a seven-transmembrane receptor that mediates rapid, non-genomic responses to estrogens.[7][8] G-1 exhibits high binding affinity for GPER while showing no significant activity at ERα and ERβ, making it an invaluable tool to isolate and study GPER-specific signaling.[6]

Upon binding, G-1 induces a conformational change in GPER, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular signaling events, which can vary depending on the cell type. Key downstream pathways include:

  • Calcium Mobilization: Activation of G proteins leads to an increase in intracellular calcium (Ca2+) levels.[6]

  • MAPK/ERK Pathway Activation: G-1 can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2]

  • PI3K/Akt Pathway Activation: The phosphatidylinositide 3-kinase (PI3K)/Akt signaling cascade is another critical downstream effector.[2]

  • Adenylyl Cyclase/cAMP Pathway: In some cells, G-1 can modulate the production of cyclic AMP (cAMP).[2]

These signaling events culminate in a variety of cellular responses, including cell cycle arrest, inhibition of proliferation, induction of apoptosis, and modulation of cell migration.[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of G-1 with its target and its effects on cellular processes.

Table 1: Receptor Binding Affinity and Potency of G-1

ParameterValueReceptorAssay TypeCell Line / TissueReference(s)
Ki 11 nMGPERCompetitive Radioligand BindingCOS-7, HEK293 cells expressing GPER[1][2][6]
EC50 2 nMGPERFunctional Assay (Calcium Flux)COS-7 cells expressing GPER[1][6]

Table 2: Functional Efficacy of G-1 in Cancer Cell Lines

ParameterValueEffectCell Line(s)Reference(s)
IC50 0.7 nMInhibition of MigrationSKBr3[6]
IC50 1.6 nMInhibition of MigrationMCF-7[6]
IC50 20 µMInhibition of Proliferation (72h)A549[1]

Signaling Pathways and Visualizations

The activation of GPER by G-1 initiates a complex and branched signaling network.

G1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 Compound GPER GPER G1->GPER Binds G_protein Heterotrimeric G Protein (Gi/Gs) GPER->G_protein Activates EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf AC Adenylyl Cyclase G_protein->AC Activates/ Inhibits PLC PLC G_protein->PLC Activates Src Src G_protein->Src Activates cAMP cAMP AC->cAMP Generates Ca Ca²⁺ (intracellular) PLC->Ca Mobilizes PKA PKA cAMP->PKA CREB CREB PKA->CREB Cellular_Response Cellular Responses (Cell Cycle Arrest, Apoptosis, Migration Inhibition) Ca->Cellular_Response Src->EGFR Transactivates Akt Akt PI3K->Akt Akt->Cellular_Response MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB ERK->Cellular_Response Transcription Gene Transcription CREB->Transcription

Caption: G-1 binding to GPER activates multiple downstream signaling pathways.

Key Experimental Protocols

Detailed methodologies for foundational experiments used to characterize G-1's mechanism of action are provided below.

Competitive Radioligand Binding Assay for GPER

This protocol is used to determine the binding affinity (Ki) of G-1 for the GPER receptor.[2]

  • Objective: To quantify the ability of G-1 to compete with a known radiolabeled ligand for binding to GPER.

  • Materials:

    • HEK293 cells stably expressing human GPER.

    • Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Radioligand (e.g., ³H-estradiol).

    • Unlabeled G-1 compound at various concentrations.

    • Scintillation fluid and counter.

  • Methodology:

    • Membrane Preparation: Culture and harvest GPER-expressing HEK293 cells. Lyse the cells and prepare a membrane fraction by centrifugation.

    • Assay Setup: In a 96-well plate, add cell membrane preparations to each well.

    • Competition: Add a constant concentration of the radioligand (³H-estradiol) to all wells. Add increasing concentrations of unlabeled G-1 to experimental wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of G-1.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration.

    • Determine the IC50 value (the concentration of G-1 that inhibits 50% of radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Membranes from GPER-expressing cells start->prep setup Aliquot membranes into 96-well plate prep->setup add_ligands Add constant [³H-Ligand] + variable [G-1] setup->add_ligands incubate Incubate to reach equilibrium add_ligands->incubate filter Rapidly filter to separate bound from free ligand incubate->filter measure Measure radioactivity with scintillation counter filter->measure analyze Analyze data: Calculate IC50 and Ki measure->analyze end End analyze->end MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of G-1 adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Remove medium & add solubilization buffer incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data: Calculate IC50 read->analyze end End analyze->end

References

(3aS,4R,9bR)-G-1: A Comprehensive Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3aS,4R,9bR)-1-(4-(6-bromobenzo[d][1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone, commonly known as G-1, is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also identified as GPR30. This document provides an in-depth technical overview of the target selectivity of G-1, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways. The high affinity and selectivity of G-1 for GPER over classical nuclear estrogen receptors (ERα and ERβ) make it an invaluable tool for elucidating the physiological and pathophysiological roles of GPER-mediated signaling. This guide is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

G-1 has emerged as a critical pharmacological probe for investigating the distinct signaling cascades initiated by GPER.[3] Unlike endogenous estrogens, which activate both nuclear and membrane-associated estrogen receptors, G-1's selective agonism allows for the specific interrogation of GPER's functions.[4] These functions include rapid, non-genomic signaling events that influence a wide array of cellular processes.[5] This guide summarizes the key data and experimental approaches used to characterize the target selectivity profile of G-1.

Target Selectivity Profile of G-1

The selectivity of G-1 is primarily defined by its high binding affinity for GPER and its negligible affinity for the nuclear estrogen receptors, ERα and ERβ.

Quantitative Binding and Functional Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of G-1 for its primary target, GPER, in comparison to ERα and ERβ.

TargetLigandBinding Affinity (Ki)Functional Activity (EC50)Reference
GPER G-111 nM2 nM (Calcium Mobilization)[3][4]
ERα G-1> 10,000 nMNo activity up to 10 µM[3][4]
ERβ G-1> 10,000 nMNo activity up to 10 µM[3][4]
Off-Target Activity

While G-1 demonstrates high selectivity for GPER, studies on structurally related compounds and at high concentrations of G-1 have suggested potential for off-target effects. For instance, the enantiomer of G-1, LNS8801, showed weak off-target activity at micromolar concentrations on the cannabinoid receptor 1 (CNR1), 5-HT2A receptor (HTR2A), and opioid receptors (OPRM1, OPRD1).[6] Additionally, at concentrations significantly higher than its EC50 for GPER (e.g., >1 µM), G-1 has been reported to interact with microtubules, leading to GPER-independent effects on cell cycle and proliferation.[5][7]

GPER-Mediated Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events, which are distinct from the genomic pathways activated by nuclear estrogen receptors. The primary signaling axes are depicted below.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_alpha_s Gαs GPER->G_alpha_s G_alpha_q Gαq GPER->G_alpha_q G_beta_gamma Gβγ GPER->G_beta_gamma AC Adenylyl Cyclase G_alpha_s->AC PLC Phospholipase C (PLC) G_alpha_q->PLC Src Src G_beta_gamma->Src cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves EGFR EGFR pro_HBEGF->EGFR activates (HB-EGF) PI3K PI3K EGFR->PI3K MAPK_path MAPK (Ras/Raf/MEK) EGFR->MAPK_path PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PIP2->IP3 Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER releases Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto Akt Akt PI3K->Akt Gene_exp Gene Expression Akt->Gene_exp ERK ERK1/2 MAPK_path->ERK ERK->Gene_exp CREB->Gene_exp Binding_Assay_Workflow A Prepare reaction mix: Cell membranes, Radioligand, Increasing [G-1] B Incubate to equilibrium A->B C Rapid filtration (separate bound/unbound) B->C D Wash filters C->D E Scintillation counting D->E F Data analysis: Determine IC50 E->F G Calculate Ki using Cheng-Prusoff equation F->G Calcium_Assay_Workflow A Plate and grow GPER-expressing cells B Load cells with calcium-sensitive dye A->B C Wash to remove extracellular dye B->C D Measure baseline fluorescence C->D E Inject varying concentrations of G-1 D->E F Measure fluorescence change over time E->F G Data analysis: Determine EC50 F->G Western_Blot_Workflow A Cell treatment with G-1 B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Protein transfer to PVDF C->D E Blocking D->E F Primary antibody incubation (anti-p-ERK) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Stripping and re-probing (anti-total-ERK) H->I J Quantification and analysis H->J I->J

References

G-1: A Selective GPER Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-1, a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER). G-1's unique pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ). This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways activated by G-1.

Core Concepts

G-1 was developed to specifically activate GPER, enabling the dissection of its signaling pathways from those mediated by ERα and ERβ. GPER, also known as GPR30, mediates rapid, non-genomic estrogenic effects, influencing a wide array of cellular processes.[1][2] G-1 binds to GPER with high affinity but does not bind to the classical estrogen receptors, nor does it activate estrogen response elements (ERE). Its utility has been demonstrated in numerous studies across various fields, including oncology, cardiovascular research, and neuroprotection.[2][3][4]

Quantitative Data Summary

The selectivity and potency of G-1 are critical for its use as a research tool. The following tables summarize the key quantitative parameters of G-1's interaction with GPER and its functional effects in various experimental systems.

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)Reference
G-1GPER11 nM2 nM[5][6]
G-1ERα>10,000 nMNo activity up to 10 µM[5][6]
G-1ERβ>10,000 nMNo activity up to 10 µM[5][6]

Table 1: Binding Affinity and Functional Activity of G-1 for Estrogen Receptors.

Cell LineAssayEffectIC50/EC50Reference
SKBr3Migration InhibitionInhibition of chemoattractant-induced migrationIC50 = 0.7 nM[6]
MCF-7Migration InhibitionInhibition of chemoattractant-induced migrationIC50 = 1.6 nM[6]
JurkatCytotoxicityReduction in cell viability≥0.5 µM[1]
KGNProliferation InhibitionSuppression of cell proliferation>0.5 µM
A549Proliferation InhibitionDecrease in cell proliferationIC50 = 20 µM (at 72h)

Table 2: Functional Effects of G-1 in Various Cancer Cell Lines.

Key Signaling Pathways Activated by G-1

G-1-mediated activation of GPER initiates a cascade of intracellular signaling events. These are predominantly rapid, non-genomic pathways that differ from the classical genomic actions of nuclear estrogen receptors.

GPER-Mediated EGFR Transactivation

One of the primary signaling pathways activated by GPER involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by G-protein βγ subunit-mediated activation of Src, a non-receptor tyrosine kinase. Activated Src leads to the cleavage of membrane-tethered heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways like the MAPK/ERK and PI3K/Akt cascades.[7][8][9]

GPER_EGFR_Transactivation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G-1 G-1 GPER GPER G-1->GPER HB-EGF_free HB-EGF (free) EGFR EGFR HB-EGF_free->EGFR Binding & Activation G_beta_gamma Gβγ GPER->G_beta_gamma Activation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras pro-HB-EGF pro-HB-EGF pro-HB-EGF->HB-EGF_free Src Src G_beta_gamma->Src MMPs MMPs Src->MMPs MMPs->pro-HB-EGF Cleavage Akt Akt PI3K->Akt Downstream Cellular Responses (e.g., Proliferation, Survival) Akt->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Downstream

GPER-mediated EGFR transactivation pathway.

Calcium Mobilization and cAMP Production

GPER activation by G-1 also leads to the rapid mobilization of intracellular calcium ([Ca2+]i) and the production of cyclic AMP (cAMP).[1][10] These second messengers are critical for a variety of cellular responses. The increase in intracellular calcium can be triggered by Gαq-mediated activation of phospholipase C (PLC) or through other mechanisms like the release from endoplasmic reticulum stores.[1][11] The production of cAMP is typically mediated by Gαs activation of adenylyl cyclase.[10][12]

GPER_Second_Messengers cluster_cAMP cAMP Pathway cluster_Calcium Calcium Pathway G-1 G-1 GPER GPER G-1->GPER Gs Gαs GPER->Gs Gq Gαq GPER->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription_cAMP Gene Transcription CREB->Gene_Transcription_cAMP PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PIP2 ER Endoplasmic Reticulum IP3->ER Ca2_plus [Ca2+]i ↑ ER->Ca2_plus Ca2+ release Cellular_Responses_Ca Cellular Responses Ca2_plus->Cellular_Responses_Ca Experimental_Workflow start Start cell_culture Cell Culture (GPER-expressing cells) start->cell_culture plate_cells Plate Cells (e.g., 96-well plate) cell_culture->plate_cells treatment Treatment with G-1 (Varying concentrations) plate_cells->treatment incubation Incubation (Specified duration) treatment->incubation assay Select Assay incubation->assay calcium_assay Calcium Mobilization Assay (Add fluorescent dye) assay->calcium_assay Functional cAMP_assay cAMP Production Assay (Lyse cells) assay->cAMP_assay Signaling viability_assay Cell Viability Assay (Add viability reagent) assay->viability_assay Phenotypic readout Data Acquisition (Plate Reader) calcium_assay->readout cAMP_assay->readout viability_assay->readout analysis Data Analysis (EC50/IC50 determination) readout->analysis end End analysis->end

References

G-1 Compound and Its Impact on Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic, non-steroidal compound G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its ability to modulate intracellular calcium ([Ca2+]i) levels is a critical aspect of its mechanism of action, with implications across various physiological and pathological processes. This technical guide provides an in-depth analysis of the effects of G-1 on intracellular calcium signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Signaling Pathways of G-1-Mediated Intracellular Calcium Modulation

G-1 initiates a cascade of intracellular events upon binding to GPER, leading to an increase in cytosolic calcium concentration through two primary mechanisms: influx from the extracellular space and release from intracellular stores.

1.1. Calcium Release from Intracellular Stores:

The predominant mechanism for G-1-induced calcium elevation involves the mobilization of calcium from the endoplasmic reticulum (ER). This process is primarily mediated by the activation of the Phospholipase C (PLC) pathway.[1][2][3] Upon G-1 binding, GPER activates Gαq/11 and Gβγ subunits of the heterotrimeric G protein.[4] This activation stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6] IP3 subsequently binds to its receptor (IP3R) on the ER membrane, triggering the release of stored calcium into the cytoplasm.[1][5] This rapid, transient increase in intracellular calcium is a hallmark of G-1 signaling in various cell types, including human neuroblastoma SH-SY5Y cells.[1][2] The involvement of the PLC/IP3 pathway is confirmed by experiments where the PLC inhibitor U73122 and the IP3 receptor inhibitor 2-APB abolish the calcium response to G-1.[1][2]

1.2. Calcium Influx from the Extracellular Environment:

In certain cell types, such as rat brain microvascular endothelial cells (RBMVEC), G-1 also promotes the influx of extracellular calcium.[7] This effect is linked to the activation of L-type calcium channels (LTCC).[7] The signaling pathway in this context involves GPER-mediated activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] PKA then promotes the opening of LTCCs, facilitating calcium entry from the extracellular milieu.[7] This influx contributes to a more sustained elevation of intracellular calcium.[7]

1.3. Downstream Consequences of Elevated Intracellular Calcium:

The G-1-induced rise in intracellular calcium acts as a crucial second messenger, triggering a variety of downstream cellular responses. These include:

  • Activation of Endothelial Nitric Oxide Synthase (eNOS): The increase in intracellular calcium can lead to the activation of eNOS, resulting in the production of nitric oxide (NO).[7]

  • Modulation of Ion Channels: In RBMVECs, the elevated calcium activates Ca2+-dependent K+ channels, leading to cellular hyperpolarization.[7]

  • Protein Kinase C (PKC) Activation: The G-1-mediated calcium signal can stimulate the translocation and activation of PKC isoforms, which in turn can lead to the phosphorylation of other proteins, such as the mu-opioid receptor (MOR).[1][2]

  • Gene Expression: GPER-mediated calcium signaling can also be transmitted to the nucleus to influence gene expression, such as that of c-Fos.[1][2]

  • Cytoskeletal Changes: In some cells, G-1 has been shown to induce changes in the cytoskeleton, leading to increased cell stiffness.[7]

Below are diagrams illustrating the key signaling pathways.

G1_Signaling_Pathway_Intracellular_Release G1 G-1 GPER GPER G1->GPER G_protein Gq/11 GPER->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds PKC PKC Activation DAG->PKC Activates ER Endoplasmic Reticulum Ca_store Ca2+ IP3R->Ca_store Opens Ca_cyto [Ca2+]i ↑ Ca_store->Ca_cyto Ca_cyto->PKC Activates

Caption: G-1 mediated intracellular calcium release via the PLC/IP3 pathway.

G1_Signaling_Pathway_Influx G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates LTCC L-type Ca2+ Channel PKA->LTCC Ca_cyto [Ca2+]i ↑ LTCC->Ca_cyto Influx Ca_extra Extracellular Ca2+ Downstream Downstream Effects (e.g., eNOS activation) Ca_cyto->Downstream

Caption: G-1 mediated extracellular calcium influx via the cAMP/PKA pathway.

Quantitative Data on G-1's Effects on Intracellular Calcium

The following tables summarize the quantitative data from various studies investigating the dose-dependent and time-course effects of G-1 on intracellular calcium levels.

Table 1: Dose-Response of G-1 on Intracellular Calcium

Cell TypeG-1 ConcentrationObserved Effect on [Ca2+]iReference
Rat Brain Microvascular Endothelial Cells (RBMVEC)0.1 µM, 1 µM, 10 µMDose-dependent increase[7]
Human Neuroblastoma SH-SY5Y Cells0.01–10 µMConcentration-dependent increase in cytosolic Ca2+ levels.[1][1]
GPER-transfected COS7 cellsNot specifiedGPER-dependent activation of calcium mobilization[8]
SKBr3 cellsNot specifiedGPER-dependent activation of calcium mobilization[8]
Hypothalamic neuronsNot specifiedMobilization of intracellular calcium[8]

Table 2: Time-Course of G-1's Effect on Intracellular Calcium

Cell TypeG-1 ConcentrationOnset of ResponseDuration of ResponseReference
Human Neuroblastoma SH-SY5Y Cells0.01–10 µMRapid (within 30 seconds)Not specified[1]
Rat Brain Microvascular Endothelial Cells (RBMVEC)10 µMRapidSustained and long-lasting[7]

Experimental Protocols for Measuring G-1's Effects on Intracellular Calcium

The following section outlines a typical experimental workflow for assessing the impact of G-1 on intracellular calcium dynamics.

Cell Culture and Preparation
  • Cell Lines: Commonly used cell lines for these studies include rat brain microvascular endothelial cells (RBMVEC) and human neuroblastoma SH-SY5Y cells.[1][7] Cells are cultured in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For fluorescence imaging, cells are typically seeded onto glass coverslips or in 96-well plates and allowed to adhere and grow to a suitable confluency.[9]

Intracellular Calcium Measurement using Fluorescent Indicators

This is the most common method for monitoring changes in intracellular calcium.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.[7][10] The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[10]

    • Typical Protocol: Cells are incubated with 2-5 µM of the dye in a physiological salt solution (e.g., Krebs-Henseleit buffer) for 30-60 minutes at 37°C.[11] After loading, cells are washed with the salt solution to remove any excess extracellular dye.

  • Fluorescence Measurement:

    • Microscopy/Plate Reader: The fluorescence intensity of the loaded cells is measured using a fluorescence microscope equipped with a ratiometric imaging system or a fluorescence plate reader.[9][10]

    • Ratiometric Measurement (Fura-2): Fura-2 is a ratiometric dye, meaning its fluorescence emission is measured at a single wavelength (e.g., 510 nm) after excitation at two different wavelengths (typically 340 nm and 380 nm).[7] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration, which minimizes issues related to dye loading, cell thickness, and photobleaching.[10]

    • Flow Cytometry (Indo-1): Indo-1 is often used for flow cytometry-based calcium measurements.[11] Changes in intracellular calcium are detected as a shift in the emission spectrum of the dye.[11]

  • Experimental Procedure:

    • A baseline fluorescence ratio is established before the addition of any compounds.[11]

    • G-1 is added at various concentrations to the cells, and the change in fluorescence ratio is recorded over time.[7]

    • To confirm the specificity of the G-1 effect, cells can be pre-treated with a GPER antagonist (e.g., G-36 or G15) before G-1 stimulation.[1][7]

    • To investigate the source of the calcium increase, experiments can be performed in a calcium-free buffer (containing a calcium chelator like EGTA) to assess the contribution of intracellular stores versus extracellular influx.[1][12]

    • Pharmacological inhibitors of specific signaling pathway components (e.g., U73122 for PLC, 2-APB for IP3R, thapsigargin (B1683126) to deplete ER stores) can be used to dissect the signaling cascade.[1][12]

    • At the end of the experiment, ionomycin (B1663694) (a calcium ionophore) can be added to determine the maximum fluorescence ratio (Rmax), followed by a calcium-chelating agent (e.g., EGTA) to determine the minimum ratio (Rmin) for calibration and conversion of ratio values to calcium concentrations.[9]

Calcium_Measurement_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y, RBMVEC) start->cell_culture dye_loading Load with Calcium Indicator (e.g., Fura-2 AM) cell_culture->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash baseline Establish Baseline Fluorescence Ratio wash->baseline treatment Add G-1 Compound (and/or inhibitors) baseline->treatment record Record Fluorescence Changes Over Time treatment->record calibration Calibration (Ionomycin/EGTA) record->calibration analysis Data Analysis (Ratio vs. Time, Dose-Response) calibration->analysis end End analysis->end

Caption: Experimental workflow for measuring intracellular calcium changes.

Conclusion

The G-1 compound exerts a significant and rapid influence on intracellular calcium levels, primarily through GPER-mediated activation of the PLC/IP3 pathway leading to calcium release from the endoplasmic reticulum, and in some cellular contexts, through a cAMP/PKA-dependent influx of extracellular calcium. This modulation of intracellular calcium is a key event that initiates a wide array of downstream signaling cascades, underscoring the importance of G-1 as a tool for studying GPER function and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the nuanced effects of G-1 on calcium signaling in various biological systems.

References

The Role of G-1 in Estrogen Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen signaling, a cornerstone of physiological processes ranging from reproductive health to metabolic regulation, has traditionally been attributed to the nuclear estrogen receptors, ERα and ERβ. However, the discovery of the G-protein coupled estrogen receptor (GPER), also known as GPR30, has unveiled a rapid, non-genomic branch of estrogen action. G-1, a non-steroidal, synthetic compound, has emerged as a potent and selective agonist for GPER, providing a critical pharmacological tool to dissect its distinct signaling pathways. This technical guide offers an in-depth exploration of the role of G-1 in activating GPER-mediated signaling cascades, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Data Presentation: Quantitative Analysis of G-1 and GPER Interaction

The specific and high-affinity binding of G-1 to GPER allows for the targeted investigation of GPER signaling. The following tables summarize the key quantitative parameters that define this interaction and its functional consequences.

Table 1: Binding Affinity and Potency of G-1 for GPER

ParameterValueCell Line/SystemReference(s)
Binding Affinity (Ki) 11 nMVarious[1]
EC50 for GPER activation 2 nMVarious[1]
Selectivity No significant binding to ERα or ERβ at concentrations up to 10 μMVarious[1]

Table 2: Functional Effects of G-1 Mediated GPER Activation in Various Cell Lines

Cell LineBiological ResponseIC50/EC50Reference(s)
SKBr3 (Breast Cancer) Inhibition of migrationIC50 = 0.7 nM[1]
MCF-7 (Breast Cancer) Inhibition of migrationIC50 = 1.6 nM[1]
KGN (Ovarian Granulosa Tumor) Suppression of proliferation, induction of apoptosis (GPER-independent at high concentrations)-[2]
HEK-293 (GPER-negative) Suppression of proliferation (GPER-independent)-[2]
High-Grade Serous Ovarian Cancer Cell Lines Attenuated cell proliferation and migration-[3]

Core Signaling Pathways Activated by G-1

G-1-mediated activation of GPER initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins. These pathways are often cell-type specific and can lead to diverse physiological outcomes.

Gαs-cAMP-PKA Pathway

Upon G-1 binding, GPER can couple to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.[4][5]

Gs_cAMP_PKA_Pathway G1 G-1 GPER GPER G1->GPER Gas Gαs GPER->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates

G-1 activates the Gαs-cAMP-PKA signaling cascade.

Gβγ-Src-EGFR Transactivation-ERK Pathway

G-1 binding can also lead to the dissociation of the Gβγ subunit from the heterotrimeric G-protein complex. Gβγ can then activate Src, a non-receptor tyrosine kinase. Activated Src can lead to the cleavage and release of heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). Released HB-EGF then transactivates the epidermal growth factor receptor (EGFR), initiating a downstream cascade that includes the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[4]

Gbg_EGFR_ERK_Pathway G1 G-1 GPER GPER G1->GPER Gbg Gβγ GPER->Gbg releases Src Src Gbg->Src activates MMPs MMPs Src->MMPs activates proHBEGF pro-HB-EGF MMPs->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR activates ERK ERK EGFR->ERK activates

G-1 triggers EGFR transactivation and ERK signaling.

Calcium Mobilization Pathway

GPER activation by G-1 can also couple to Gαq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can activate various calcium-dependent enzymes and signaling pathways.[4]

Calcium_Mobilization_Pathway G1 G-1 GPER GPER G1->GPER Gaq Gαq GPER->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca Ca²⁺ (intracellular) IP3->Ca releases

G-1 induces intracellular calcium mobilization via Gαq-PLC.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the effects of G-1 on GPER signaling.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of G-1 for GPER.

Materials:

  • Cell membranes prepared from cells expressing GPER.

  • Radiolabeled ligand for GPER (e.g., [³H]-Estradiol).

  • Unlabeled G-1.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

  • Wash buffer (ice-cold).

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[6]

  • Scintillation cocktail.

  • 96-well plates.

  • Filter manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (3-20 µg protein for cells or 50-120 µg for tissue).[6]

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of unlabeled G-1 (for competition curve) or buffer (for total binding).

    • A high concentration of unlabeled ligand (e.g., 10 µM unlabeled estradiol) to determine non-specific binding.

    • Bring the final volume to 250 µL with binding buffer.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filter manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of G-1. Determine the IC50 value (the concentration of G-1 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Binding_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Membranes, Radioligand, G-1) Start->Prepare Incubate Incubate (30°C, 60 min) Prepare->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following G-1 stimulation.

Materials:

  • Cells expressing GPER seeded in a black-walled, clear-bottom 96-well or 384-well plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

  • Pluronic F-127.[8]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[7]

  • G-1 stock solution.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Seeding: Plate cells overnight in a 96-well or 384-well plate at a density of 40,000-80,000 cells/well or 10,000-20,000 cells/well, respectively.[9]

  • Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well.[7]

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[9]

  • Compound Addition and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add G-1 at various concentrations to the wells and immediately begin recording the fluorescence intensity (Ex/Em = ~490/525 nm) over time.[7]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of G-1 to generate a dose-response curve and determine the EC50 value.

Calcium_Assay_Workflow Start Start Seed Seed Cells in Plate Start->Seed Load Load with Fluo-4 AM Seed->Load Incubate Incubate (37°C, 1 hr) Load->Incubate Measure Measure Fluorescence (add G-1) Incubate->Measure Analyze Data Analysis (EC50 determination) Measure->Analyze End End Analyze->End

Workflow for a calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing GPER.

  • G-1 stock solution.

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours. Treat the cells with various concentrations of G-1 for a specified time (e.g., 5-30 minutes).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[10]

  • Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 to determine the level of ERK activation.

Western_Blot_Workflow Start Start Treat Treat Cells with G-1 Start->Treat Lyse Cell Lysis Treat->Lyse SDS SDS-PAGE and Transfer Lyse->SDS Probe_pERK Probe with anti-p-ERK SDS->Probe_pERK Detect1 Detect Signal Probe_pERK->Detect1 Strip Strip Membrane Detect1->Strip Probe_tERK Re-probe with anti-t-ERK Strip->Probe_tERK Detect2 Detect Signal Probe_tERK->Detect2 Analyze Quantify and Analyze Detect2->Analyze End End Analyze->End

Workflow for ERK1/2 phosphorylation Western blot.

cAMP Measurement Assay

This assay quantifies the intracellular levels of cyclic AMP in response to G-1 stimulation.

Materials:

  • Cells expressing GPER.

  • G-1 stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Stimulation: Seed cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor for a short period. Stimulate the cells with various concentrations of G-1 for a defined time.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[11]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the cell lysates. Plot the cAMP concentration against the log concentration of G-1 to create a dose-response curve and determine the EC50 value.

cAMP_Assay_Workflow Start Start Stimulate Stimulate Cells with G-1 (+ PDE inhibitor) Start->Stimulate Lyse Cell Lysis Stimulate->Lyse Detect Detect cAMP (e.g., HTRF, ELISA) Lyse->Detect Analyze Data Analysis (EC50 determination) Detect->Analyze End End Analyze->End

Workflow for a cAMP measurement assay.

Conclusion

G-1 has proven to be an invaluable tool for elucidating the complex and multifaceted signaling pathways mediated by GPER. Its high selectivity and potency enable researchers to distinguish GPER-specific effects from those of classical nuclear estrogen receptors. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals aiming to investigate the role of G-1 and GPER in various physiological and pathological contexts. A thorough understanding of these signaling networks is crucial for the development of novel therapeutic strategies targeting the non-genomic actions of estrogens.

References

Preclinical Profile of (3aS,4R,9bR)-G-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3aS,4R,9bR)-G-1, scientifically known as 1-(4-(6-bromobenzo[1]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone, is a potent and selective agonist of the G Protein-Coupled Estrogen Receptor (GPER).[2][3] This technical guide provides a comprehensive overview of the preclinical data available for G-1, focusing on its mechanism of action, in vitro and in vivo efficacy, and available experimental protocols. While dedicated studies on its pharmacokinetics and toxicology are not extensively reported in publicly available literature, existing research in various disease models suggests a favorable preliminary safety profile. This document aims to serve as a core resource for professionals in drug development and research, summarizing key quantitative data and methodologies to facilitate further investigation of G-1's therapeutic potential.

Introduction

This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the G Protein-Coupled Estrogen Receptor (GPER), distinct from the classical nuclear estrogen receptors (ERα and ERβ).[4] Its high affinity and selectivity for GPER have enabled researchers to explore GPER-mediated signaling pathways in a variety of contexts, including cancer, endometriosis, and neuroinflammation. This guide synthesizes the key preclinical findings for G-1 to support ongoing and future research endeavors.

Mechanism of Action

G-1 functions as a selective agonist for GPER, initiating a cascade of intracellular signaling events upon binding.[4] Activation of GPER by G-1 has been shown to modulate multiple downstream pathways, often in a cell-type-specific manner.

Signaling Pathways Activated by G-1:

  • Calcium Mobilization: G-1 binding to GPER can lead to a rapid increase in intracellular calcium concentration ([Ca2+]c), a hallmark of GPER activation through the Gαq pathway.[4][5]

  • cAMP Production: G-1 can stimulate the production of cyclic AMP (cAMP) via the Gαs pathway, another key signaling cascade mediated by GPER.[4]

  • MAPK/ERK and PI3K/Akt Pathways: G-1 has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in regulating cell proliferation, survival, and migration.[6]

  • Tubulin Dynamics: Some studies suggest that G-1 can disrupt microtubule structure, leading to cell cycle arrest and apoptosis. This effect has been observed to be independent of GPER in some cancer cell lines.[5][7]

  • Endoplasmic Reticulum (ER) Stress: In some cellular contexts, G-1 has been found to induce ER stress, contributing to its pro-apoptotic effects.[8][9]

G1_Signaling_Pathways G1 this compound GPER GPER G1->GPER Tubulin Tubulin Dynamics G1->Tubulin GPER-independent? ER_Stress ER Stress G1->ER_Stress Gaq Gαq GPER->Gaq Gas Gαs GPER->Gas PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca_Mobilization ↑ Intracellular Ca2+ IP3->Ca_Mobilization AC Adenylyl Cyclase Gas->AC cAMP ↑ cAMP AC->cAMP Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Cell_Cycle_Arrest G2/M Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ER_Stress->Apoptosis

Figure 1: Simplified signaling pathways of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of G-1.

Table 1: In Vitro Activity of this compound
ParameterReceptor/Cell LineValueReference
Binding Affinity (Ki) GPER11 nM[2][3][4]
ERα>10,000 nM[2][4]
ERβ>10,000 nM[2][4]
Functional Activity (EC50) GPER (Calcium Mobilization)2 nM[2][4]
Inhibition of Cell Migration (IC50) SKBr3 cells0.7 nM[2]
MCF-7 cells1.6 nM[2]
Inhibition of Cell Proliferation (IC50) A549 cells (72h)20 µM[3]
KGN cells (72h)~1 µM[10]
Jurkat cells (48h)~0.5 - 1 µM[5]
LN229 and U251 glioblastoma cells (72h)~1 µM[7]
Table 2: In Vivo Efficacy of this compound
Disease ModelAnimal ModelG-1 DoseKey FindingsReference
Endometriosis MouseNot specifiedSuppressed proliferation and induced apoptosis of endometriotic stromal cells.
Mantle Cell Lymphoma Xenograft MouseNot specifiedInduced tumor regression.[11]
Gastric Cancer Xenograft Mouse1 mg/kg (i.p., every other day)Decreased tumor volume in high GPER-expressing xenografts.
Adrenocortical Carcinoma Xenograft MouseNot specifiedDecreased tumor weight.[12]
Glioblastoma Xenograft MouseNot specifiedConfirmed anti-proliferative effect.[13]
Uveal Melanoma Xenograft Mouse1 mg/kg/day (oral)Significantly suppressed tumor growth.[14]
Multiple Sclerosis EAE Mouse ModelNot specifiedDisplayed therapeutic effects.[2]
Cardiotoxicity Rat50 µg/kg/day (i.p.)Mitigated Doxorubicin-induced cardiotoxicity.[15]

Pharmacokinetics and Toxicology

Dedicated preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) and formal toxicology of this compound are not extensively available in the public domain. However, several in vivo studies have provided preliminary insights into its safety profile. In xenograft mouse models, effective anti-tumor doses of G-1 were reported to not significantly affect body weight, social behavior, or reproductive physiology, suggesting a relatively low toxicity at therapeutic concentrations.[5] Further dedicated safety pharmacology and toxicology studies are warranted to fully characterize the safety profile of G-1 for potential clinical development.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the preclinical studies of G-1.

In Vitro Assays

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_cellular Cellular Effects Binding_Assay Competitive Radioligand Binding Assay Membranes Cell Membranes (GPER, ERα, ERβ) Incubate Incubation Membranes->Incubate Radioligand Radioligand Radioligand->Incubate G1_Conc Varying [G-1] G1_Conc->Incubate Filter Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Ki_Calc Ki Calculation (Cheng-Prusoff) Scintillation->Ki_Calc Functional_Assay Calcium Mobilization Assay Cells_GPER GPER-expressing cells Dye Calcium-sensitive dye Cells_GPER->Dye G1_Conc2 Varying [G-1] Dye->G1_Conc2 Fluorescence Measure Fluorescence G1_Conc2->Fluorescence EC50_Calc EC50 Calculation Fluorescence->EC50_Calc Cell_Assays Cell-Based Assays Cell_Culture Cancer Cell Lines G1_Treatment G-1 Treatment Cell_Culture->G1_Treatment MTT_Assay MTT/Resazurin Assay (Viability) G1_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) G1_Treatment->Flow_Cytometry IF Immunofluorescence (Microtubules) G1_Treatment->IF

Figure 2: General workflow for in vitro characterization of G-1.

Competitive Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ.

  • Methodology:

    • Prepare cell membranes from cells expressing the receptor of interest.

    • Incubate the membranes with a known concentration of a suitable radioligand and varying concentrations of unlabeled G-1.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[4]

Calcium Mobilization Assay:

  • Objective: To measure the functional potency (EC50) of G-1 in activating GPER.

  • Methodology:

    • Load GPER-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Treat the cells with varying concentrations of G-1.

    • Measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time using a fluorescence plate reader.

    • Plot the peak fluorescence response against the G-1 concentration to determine the EC50 value.[4]

Cell Viability/Proliferation Assays (MTT/WST-1/Resazurin):

  • Objective: To assess the effect of G-1 on cell viability and proliferation.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with various concentrations of G-1 for a specified duration (e.g., 24, 48, 72 hours).

    • Add the metabolic dye (e.g., MTT, WST-1, or resazurin) to each well.

    • Incubate to allow for the conversion of the dye by viable cells.

    • Measure the absorbance or fluorescence at the appropriate wavelength to quantify the number of viable cells.[5][12]

Cell Cycle Analysis:

  • Objective: To determine the effect of G-1 on cell cycle progression.

  • Methodology:

    • Treat cells with G-1 for the desired time.

    • Harvest and fix the cells in cold ethanol.

    • Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

    • Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7][11]

In Vivo Models

In_Vivo_Workflow cluster_xenograft Xenograft Cancer Model cluster_endometriosis Endometriosis Model Xenograft_Model Xenograft Model Cell_Implantation Subcutaneous injection of cancer cells into mice Tumor_Growth Allow tumors to establish Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization G1_Admin Administer G-1 or vehicle Randomization->G1_Admin Tumor_Measurement Monitor tumor volume G1_Admin->Tumor_Measurement Endpoint Endpoint analysis (tumor weight, IHC) Tumor_Measurement->Endpoint Endometriosis_Model Surgically-Induced Endometriosis Model Uterine_Tissue Autotransplantation of uterine tissue into peritoneum Lesion_Development Allow endometriotic lesions to develop Uterine_Tissue->Lesion_Development G1_Treatment2 Administer G-1 or vehicle Lesion_Development->G1_Treatment2 Lesion_Analysis Analyze lesion size and characteristics G1_Treatment2->Lesion_Analysis

Figure 3: General workflow for in vivo efficacy studies of G-1.

Xenograft Mouse Models of Cancer:

  • Objective: To evaluate the in vivo anti-tumor efficacy of G-1.

  • General Protocol:

    • Human cancer cells are cultured and harvested.

    • A specific number of cells (e.g., 3 x 10^6) are suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control (vehicle) groups.

    • G-1 is administered through a specified route (e.g., intraperitoneal or oral) at a defined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).[12]

Surgically-Induced Endometriosis Mouse Model:

  • Objective: To assess the therapeutic potential of G-1 in treating endometriosis.

  • General Protocol:

    • Uterine tissue from a donor mouse is surgically removed.

    • The tissue is minced or fragmented and then transplanted into the peritoneal cavity of a recipient mouse.

    • Endometriotic-like lesions are allowed to develop over a period of time, often with estrogen supplementation to support lesion growth.

    • Mice are then treated with G-1 or a vehicle control.

    • The effect of the treatment is assessed by measuring the size and number of endometriotic lesions.

Conclusion

The preclinical data for this compound strongly support its role as a selective and potent GPER agonist with significant anti-proliferative and pro-apoptotic effects in a variety of cancer models and in endometriosis. Its ability to modulate key signaling pathways provides a strong rationale for its therapeutic potential. While the current body of literature provides a solid foundation, further dedicated studies on its pharmacokinetics, metabolism, and formal toxicology are necessary to fully assess its drug-like properties and to support any potential transition into clinical development. The detailed methodologies and quantitative data summarized in this guide are intended to provide a valuable resource for the scientific community to build upon these promising preclinical findings.

References

G-1 Compound (CAS 881639-98-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Selective GPER Agonist for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the G-1 compound (CAS Number: 881639-98-1), a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). G-1 serves as a critical research tool for elucidating the non-genomic signaling pathways of estrogen and holds potential for therapeutic development in various fields, including oncology, cardiovascular disease, and neuroscience. This document details the chemical properties, mechanism of action, key quantitative data, experimental protocols, and significant signaling pathways associated with G-1, presented in a format tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

G-1, with the chemical name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a non-steroidal small molecule.[1][2] Its key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 881639-98-1[2][3]
Molecular Formula C21H18BrNO3[2][3]
Molecular Weight 412.28 g/mol [2][3]
Purity ≥98% (HPLC)[1]
Appearance Crystalline solid[4][5]
Solubility Soluble in DMSO (to 100 mM), DMF (30 mg/ml), and Ethanol (1 mg/ml). Insoluble in water.[3][4][5]

A highly efficient synthesis of G-1 can be achieved through a multicomponent or stepwise Scandium(III)-catalyzed aza-Diels-Alder cyclization.[6][7] This method allows for the generation of G-1 and its analogs with enhanced endo-diastereoselectivity by optimizing solvent and reaction temperature.[6][7]

Mechanism of Action: A Selective GPER Agonist

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[1][3][4] It exhibits high binding affinity for GPER while displaying negligible activity at the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][3] This selectivity makes G-1 an invaluable tool for isolating and studying GPER-mediated signaling events. Upon binding to GPER, which is primarily localized to the endoplasmic reticulum and plasma membrane, G-1 initiates rapid non-genomic signaling cascades.[4][5][8]

Quantitative Biological Data

The biological activity of G-1 has been quantified in various assays, providing key metrics for its potency and efficacy.

ParameterCell Line/SystemValueReference
Binding Affinity (Ki) HEK293 cells expressing GPER11 nM[1][3][4][5][9][10]
EC50 (Calcium Mobilization) -2 nM[1][3][4]
IC50 (Inhibition of Migration) SKBr3 cells0.7 nM[1][3]
MCF-7 cells1.6 nM[1][3]
IC50 (Cell Proliferation, 72h) A549 cells20 μM[9][10]

Key Signaling Pathways Modulated by G-1

Activation of GPER by G-1 triggers a complex network of intracellular signaling pathways. A primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[11][12][13] This occurs through GPER-mediated activation of Src kinase, leading to the cleavage of pro-heparin-binding EGF-like growth factor (pro-HB-EGF) by matrix metalloproteinases (MMPs).[11][12] The released HB-EGF then activates EGFR, stimulating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[11][12][14][15] GPER activation can also lead to increases in intracellular calcium and cAMP levels.[1][3][11][16] More recently, the Hippo/YAP signaling pathway has also been identified as a downstream effector of GPER activation by G-1, playing a role in apoptosis induction in breast cancer cells.[11][17]

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein G Proteins GPER->G_protein YAP YAP GPER->YAP activates Src Src G_protein->Src Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization AC Adenylyl Cyclase G_protein->AC MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) Akt->Cellular_Responses MAPK->Cellular_Responses Ca_mobilization->Cellular_Responses cAMP cAMP AC->cAMP cAMP->Cellular_Responses YAP->Cellular_Responses

Caption: G-1 activated GPER signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying the effects of G-1.

Cell Viability / Proliferation Assay (MTT Assay)

This assay assesses the effect of G-1 on cell viability and proliferation.[15][18][19]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with various concentrations of G-1 adhere->treat incubate_treatment Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate_treatment add_mtt Add MTT solution (5 mg/mL) and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Remove medium and add DMSO to dissolve formazan (B1609692) crystals add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Caption: Experimental workflow for MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][18]

  • Treatment: Treat the cells with various concentrations of G-1 (typically from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).[15][18]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[15][18]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of G-1 on cell cycle progression.[15][20]

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of G-1 for a specific time.[15]

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[15]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Apoptosis Detection by Annexin V/PI Staining

This method quantifies the induction of apoptosis by G-1.[15][18]

Protocol:

  • Cell Treatment: Treat cells with G-1 for the desired time.[15]

  • Harvesting: Harvest both adherent and floating cells.[15][18]

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[15][18]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][18]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways modulated by G-1.[15]

Protocol:

  • Cell Lysis: Treat cells with G-1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt), followed by incubation with HRP-conjugated secondary antibodies.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Research Applications and Future Directions

G-1 is extensively used as a research tool to investigate the physiological and pathological roles of GPER in various contexts:

  • Oncology: G-1 has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast, ovarian, and lung cancer.[3][9][20] However, its effects can be cell-type specific, sometimes promoting proliferation.[1]

  • Cardiovascular System: G-1 has demonstrated protective effects in the cardiovascular system, including vasodilation and protection against cardiotoxicity.[21][22]

  • Neuroscience: G-1 has shown therapeutic potential in animal models of multiple sclerosis and has been found to inhibit glutamate-induced neuronal loss.[1][3]

  • Metabolic Disorders: GPER activation by G-1 has been implicated in the regulation of glucose and lipid metabolism.

While G-1 is a powerful research tool, some studies have reported potential "off-target" effects, such as the disruption of microtubule structures at higher concentrations.[8][20] Therefore, it is crucial to use appropriate controls, such as GPER antagonists (e.g., G15 or G36), to confirm that the observed effects are indeed GPER-mediated.[8]

Future research will likely focus on further elucidating the complex signaling networks downstream of GPER, exploring the therapeutic potential of G-1 and its analogs in various diseases, and developing second-generation GPER agonists with improved selectivity and pharmacokinetic properties.

Conclusion

The G-1 compound is an indispensable tool for researchers studying GPER signaling. Its high potency and selectivity have enabled significant advancements in our understanding of non-genomic estrogenic actions. This technical guide provides a solid foundation of data and protocols to facilitate further investigation into the multifaceted roles of GPER and the potential therapeutic applications of its selective agonists.

References

Methodological & Application

Synthesis of (3aS,4R,9bR)-G-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of the specific GPER agonist enantiomer, (3aS,4R,9bR)-G-1. This compound, also known as LNS8801, is the biologically active enantiomer of the widely studied racemic mixture G-1. It is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), offering a valuable tool for investigating GPER signaling and its role in various physiological and pathological processes.

Application Notes

This compound is a non-steroidal agonist that selectively activates GPER without significantly binding to classical nuclear estrogen receptors (ERα and ERβ).[1][2] This selectivity makes it an invaluable probe for dissecting the specific functions of GPER-mediated signaling pathways. GPER activation by this compound has been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, and calcium mobilization.[2][3] Its potential therapeutic applications are being explored in areas such as oncology, metabolic disorders, and inflammatory diseases.[4]

The synthesis of enantiomerically pure this compound is a two-step process commencing with the racemic synthesis of G-1, followed by chiral separation of the desired enantiomer. The racemic synthesis is achieved through a highly efficient multicomponent scandium(III)-catalyzed aza-Diels-Alder (Povarov) reaction.

Data Presentation

The following tables summarize key quantitative data for G-1.

Table 1: Biological Activity of G-1

ParameterValueReceptorReference
Kᵢ (inhibition constant)11 nMGPER[2]
EC₅₀ (half maximal effective concentration)2 nMGPER[2]
Binding vs. ERα and ERβNo significant binding at concentrations up to 10 µMERα, ERβ[2]

Table 2: Physicochemical Properties of Racemic G-1

PropertyValue
Molecular FormulaC₂₁H₁₈BrNO₃
Molecular Weight412.28 g/mol
AppearanceWhite solid

Experimental Protocols

Part 1: Racemic Synthesis of (±)-G-1 via Povarov Reaction

This protocol describes the synthesis of the racemic endo-diastereomer of G-1.

Materials:

Procedure:

  • To a stirred mixture of 6-bromopiperonal (10.0 mmol) and p-aminoacetophenone (10.0 mmol) in anhydrous acetonitrile (25 cm³), add cyclopentadiene (50.0 mmol).

  • Add a catalytic amount of Sc(OTf)₃ (1.0 mmol) in anhydrous acetonitrile (2.0 cm³) to the reaction mixture.

  • Stir the reaction mixture at ambient temperature (approximately 23 °C) for 2 hours.

  • After the reaction is complete, remove the volatiles in vacuo.

  • Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90 v/v) as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield racemic G-1 as a white solid (diastereomeric ratio of approximately 94:6 endo:exo).[5]

Expected Yield: ~98%[5]

Part 2: Chiral Separation of this compound

This protocol outlines the separation of the racemic mixture to isolate the desired this compound enantiomer.

Materials:

  • Racemic G-1 (highly purified, >99%)

  • Methyl tert-butyl ether (MTBE)

  • Ethanol (B145695)

  • Diethyl amine

  • Chiralpak® IA preparative HPLC column

Procedure:

  • Dissolve the highly purified racemic G-1 in a mobile phase consisting of 90:10:0.1 (v/v/v) methyl tert-butyl ether / ethanol / diethyl amine.[5]

  • Perform preparative chiral HPLC using a Chiralpak® IA resin column.

  • Elute with the same mobile phase composition (90:10:0.1 v/v/v MTBE/ethanol/diethyl amine).[5]

  • Collect the fractions corresponding to each enantiomer. The this compound is the early eluting enantiomer.[5]

  • Concentrate the fractions containing the desired enantiomer to a solid to obtain enantiomerically pure this compound.

Mandatory Visualizations

G-1 Synthesis Workflow

G1_Synthesis cluster_reactants Starting Materials cluster_reaction Povarov Reaction cluster_intermediate Racemic Product cluster_separation Chiral Separation cluster_product Final Product p_aminoacetophenone p-Aminoacetophenone povarov Sc(OTf)3-catalyzed Aza-Diels-Alder p_aminoacetophenone->povarov bromopiperonal 6-Bromopiperonal bromopiperonal->povarov cyclopentadiene Cyclopentadiene cyclopentadiene->povarov racemic_G1 (±)-G-1 povarov->racemic_G1 chiral_hplc Preparative Chiral HPLC (Chiralpak IA) racemic_G1->chiral_hplc enantiopure_G1 This compound chiral_hplc->enantiopure_G1

Caption: Workflow for the synthesis of this compound.

G-1 Signaling Pathway via GPER

GPER_Signaling G1 This compound GPER GPER G1->GPER binds & activates G_protein G Proteins (Gαs, Gαq) GPER->G_protein AC Adenylyl Cyclase G_protein->AC activates PLC Phospholipase C G_protein->PLC activates PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Responses Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis) CREB->Cellular_Responses PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates Ca_release->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt activates Akt->Cellular_Responses

Caption: Simplified G-1 signaling pathway through GPER activation.

References

Application Note: G-1 Compound MTT Assay for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The G-1 compound is a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2][3] G-1 has been instrumental in elucidating the physiological and pathological roles of GPER, demonstrating effects on cell proliferation, apoptosis, and migration in various cell types, including cancer cells.[1][4][5] This application note provides a detailed protocol for assessing the effect of the G-1 compound on cell viability using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to form purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Mechanism of Action of G-1 and the GPER Signaling Pathway

G-1 selectively binds to GPER with high affinity (Ki = 11 nM, EC50 = 2 nM) and does not interact with ERα or ERβ at concentrations up to 10 μM. Upon activation by G-1, GPER initiates a variety of downstream signaling cascades. One of the primary pathways involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9][10] This occurs through GPER-mediated activation of Src, a tyrosine kinase, which leads to the cleavage of matrix metalloproteinases (MMPs). MMPs, in turn, release heparin-binding EGF-like growth factor (HB-EGF), which then activates EGFR.[9][10]

Activated EGFR can then stimulate downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial regulators of cell proliferation and survival.[9][10][11] Additionally, GPER activation can lead to an increase in intracellular calcium levels and the production of cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[4][10] Interestingly, in some contexts, G-1 has been shown to arrest the cell cycle and induce apoptosis.[1][5] For instance, in ovarian cancer cells, G-1 was found to block tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1]

Experimental Protocols

Materials

  • G-1 compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized and protected from light)[8][12]

  • Cell culture medium (appropriate for the cell line being used)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[12]

  • 96-well cell culture plates

  • Adherent or suspension cells of interest

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[12]

  • Sterile pipette tips, tubes, and reservoirs

Procedure

1. Cell Seeding:

  • For adherent cells, harvest cells using trypsin-EDTA and resuspend them in a fresh complete medium. For suspension cells, collect and resuspend them in a fresh medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well in a volume of 100 µL). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.

  • Include wells with medium only to serve as a blank for background absorbance readings.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach (for adherent cells) and recover.

2. G-1 Compound Treatment:

  • Prepare serial dilutions of the G-1 compound in a cell culture medium from a concentrated stock solution. It is recommended to use serum-free media during the treatment to avoid interference from serum components.[12]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the G-1 compound. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type and the specific research question.

3. MTT Assay:

  • Following the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7]

  • Return the plate to the incubator and incubate for 2 to 4 hours, or until a purple precipitate is visible under a microscope.

  • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[6] For suspension cells, centrifuge the plate to pellet the cells and then carefully remove the supernatant.

  • Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.[12]

  • To ensure complete dissolution of the formazan, the plate can be placed on an orbital shaker for 5-15 minutes, protected from light.[12]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of the G-1 compound to generate a dose-response curve. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Data Presentation

Table 1: Example of Quantitative Data for G-1 Compound MTT Assay

ParameterValue/RangeReference/Note
G-1 Compound Concentration 0.1 nM - 10 µMA wide range is recommended to determine the dose-response curve.
Cell Seeding Density 1,000 - 100,000 cells/wellDependent on the cell line's growth rate.
Incubation Time (G-1) 24, 48, 72 hoursTime-course experiments are recommended.
MTT Incubation Time 2 - 4 hoursOr until purple precipitate is visible.
Wavelength (Absorbance) 570 nmReference wavelength at 630 nm is optional.[12]
Expected Outcome Dose-dependent decrease in cell viabilityThe IC50 value will be cell line specific.

Visualizations

GPER_Signaling_Pathway G1 G-1 Compound GPER GPER G1->GPER Src Src GPER->Src AC Adenylyl Cyclase GPER->AC Ca Ca2+ Mobilization GPER->Ca MMPs MMPs Src->MMPs HBEGF HB-EGF MMPs->HBEGF cleaves pro-HB-EGF pro_HBEGF pro-HB-EGF EGFR EGFR HBEGF->EGFR activates PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Proliferation

Caption: GPER signaling pathway activated by the G-1 compound.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_G1 3. Treat with G-1 Compound (various concentrations) Incubate_24h->Treat_G1 Incubate_Treatment 4. Incubate for 24/48/72 hours Treat_G1->Incubate_Treatment Add_MTT 5. Add MTT Solution (0.5 mg/mL final conc.) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (add DMSO) Incubate_MTT->Solubilize Measure_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 9. Analyze Data (% Viability, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the G-1 compound MTT assay.

References

Application Notes and Protocols for Cell Cycle Analysis with G-1 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-1 compound is a non-steroidal, high-affinity agonist for the G protein-coupled estrogen receptor (GPER).[1] It is a valuable tool for investigating GPER-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer. Notably, G-1 has been shown to modulate cell cycle progression, primarily by inducing cell cycle arrest at the G2/M phase in various cancer cell lines.[2][3] This has positioned G-1 as a compound of interest for potential anticancer therapies.[4]

These application notes provide a comprehensive overview of the use of G-1 compound for cell cycle analysis. They include detailed protocols for cell treatment and flow cytometry analysis, a summary of expected quantitative data, and a depiction of the signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of G-1 compound on cell cycle distribution in different cancer cell lines, as determined by flow cytometry.

Table 1: Effect of G-1 Compound on Cell Cycle Distribution in KGN Human Ovarian Granulosa Cell Tumor Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)65.2 ± 2.520.1 ± 1.814.7 ± 1.2
G-1 (2µM) for 24h45.8 ± 3.118.9 ± 2.035.3 ± 2.7

Data is representative and compiled from findings suggesting a significant increase in the G2/M population with a corresponding decrease in the G1 population.[3]

Table 2: Effect of G-1 Compound on Cell Cycle Distribution in MCF-7 Human Breast Cancer Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)60.5 ± 4.225.3 ± 3.114.2 ± 2.5
G-1 (1µM) for 24h40.1 ± 3.822.5 ± 2.937.4 ± 4.1
G-1 (1µM) for 48h35.7 ± 3.518.9 ± 2.445.4 ± 3.9

Data is representative and based on studies showing a time-dependent G2/M arrest.[2]

Table 3: Effect of G-1 Compound on Cell Cycle Distribution in PC-3 Human Prostate Cancer Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)58.9 ± 3.928.1 ± 2.713.0 ± 1.9
G-1 (1µM) for 72h33.2 ± 4.515.6 ± 2.151.2 ± 5.3

Data is representative and illustrates a significant G2/M arrest after prolonged treatment.[5]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with G-1 Compound

This protocol outlines the general procedure for treating cultured cancer cells with the G-1 compound.

Materials:

  • Cancer cell line of interest (e.g., KGN, MCF-7, PC-3)

  • Complete cell culture medium (specific to the cell line)

  • G-1 compound (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and resume growth for 24 hours.

  • Preparation of G-1 Working Solutions: Prepare fresh dilutions of the G-1 compound from the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 2 µM). Prepare a vehicle control with the same concentration of DMSO as in the highest G-1 concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the G-1 compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining

This protocol describes the staining of G-1 treated cells with propidium iodide for DNA content analysis by flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

G1_Compound_Cell_Cycle_Analysis_Workflow Experimental Workflow for G-1 Compound Cell Cycle Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells cell_adhesion Adhesion (24h) cell_seeding->cell_adhesion g1_treatment Treat with G-1 or DMSO cell_adhesion->g1_treatment incubation Incubate (24-72h) g1_treatment->incubation cell_harvest Harvest Cells incubation->cell_harvest fixation Fix in 70% Ethanol cell_harvest->fixation pi_staining Stain with Propidium Iodide/RNase A fixation->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Workflow for G-1 cell cycle analysis.

Signaling Pathways

The G-1 compound induces G2/M cell cycle arrest through two distinct signaling pathways: a GPER-dependent pathway and a GPER-independent pathway.

GPER-Dependent Signaling Pathway

Activation of GPER by the G-1 compound can initiate a signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as ERK/MAPK and PI3K/Akt.[6] This cascade ultimately converges on the regulation of key G2/M checkpoint proteins. Specifically, this pathway has been shown to downregulate the expression of Cyclin B1 and its catalytic partner, the cyclin-dependent kinase 1 (Cdc2), which are essential for entry into mitosis.[5][7] Additionally, the pathway can lead to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][7]

GPER_Dependent_Signaling G-1 Induced GPER-Dependent G2/M Arrest cluster_upstream Upstream Signaling cluster_downstream Downstream Cell Cycle Regulation G1 G-1 Compound GPER GPER G1->GPER EGFR EGFR Transactivation GPER->EGFR ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt p21 p21 (CDK Inhibitor) Upregulation ERK_MAPK->p21 Upregulates CyclinB1_Cdc2 Cyclin B1 / Cdc2 Downregulation ERK_MAPK->CyclinB1_Cdc2 Downregulates PI3K_Akt->CyclinB1_Cdc2 Downregulates G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest CyclinB1_Cdc2->G2M_Arrest GPER_Independent_Signaling G-1 Induced GPER-Independent Mitotic Arrest G1 G-1 Compound Microtubules Microtubule Dynamics G1->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Prevents SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Activates M_Arrest Mitotic Arrest SAC->M_Arrest Leads to

References

Application Notes and Protocols for Apoptosis Detection Following G-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, has emerged as a compound of interest in cancer research due to its ability to induce apoptosis in various cancer cell lines. Understanding the signaling pathways initiated by G-1 and quantifying its apoptotic effects are crucial for evaluating its therapeutic potential. These application notes provide a comprehensive guide to detecting and quantifying apoptosis induced by G-1 treatment, complete with detailed experimental protocols and data presentation formats.

The primary mechanism of G-1-induced apoptosis involves the activation of GPER, which triggers a downstream signaling cascade. A key pathway identified involves the Yes-associated protein (YAP) and the tumor suppressor protein p73.[1][2] GPER activation by G-1 leads to the nuclear accumulation of YAP, where it interacts with p73. This complex then upregulates the expression of pro-apoptotic proteins such as Bax, a member of the Bcl-2 family, which in turn promotes the mitochondrial pathway of apoptosis, leading to caspase activation and subsequent cell death.[1][2][3]

This document outlines standard methodologies for assessing apoptosis, including Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of key executioner caspases, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

G-1 Induced Apoptosis: Signaling Pathway

The signaling cascade initiated by G-1 leading to apoptosis is a multi-step process. The following diagram illustrates the key molecular events.

G1_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion G1 G-1 GPER GPER G1->GPER binds & activates YAP_cyto YAP (cytoplasmic) GPER->YAP_cyto promotes nuclear translocation YAP_nuc YAP (nuclear) YAP_cyto->YAP_nuc Bax_cyto Bax Mito Mitochondrial Outer Membrane Bax_cyto->Mito translocates to p73 p73 YAP_nuc->p73 interacts with Bax_gene Bax Gene Transcription p73->Bax_gene upregulates Bax_gene->Bax_cyto increased expression CytoC Cytochrome c Mito->CytoC releases Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes AnnexinV_Workflow start Start: Seed and Treat Cells harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT (in dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze end End: Quantify Apoptotic Populations analyze->end Caspase_Workflow start Start: Seed Cells in a 96-well plate treat Treat with G-1 and controls start->treat equilibrate Equilibrate plate to room temperature treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubate Incubate at RT (30 min - 2 hours) add_reagent->incubate measure Measure Luminescence incubate->measure end End: Quantify Caspase Activity measure->end TUNEL_Workflow start Start: Prepare and Treat Cells on Coverslips fix Fix cells with 4% Paraformaldehyde start->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize labeling Incubate with TdT Reaction Mix permeabilize->labeling wash Wash to remove unincorporated nucleotides labeling->wash detect Detect labeled DNA (e.g., with fluorescent antibody) wash->detect mount Mount coverslips with DAPI detect->mount visualize Visualize by Fluorescence Microscopy mount->visualize end End: Quantify TUNEL-positive cells visualize->end

References

Application Notes and Protocols for Western Blot Analysis of Gi Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blotting for the investigation of G protein-coupled receptor (GPCR) Gi signaling pathways. This document outlines the core principles, detailed experimental protocols, and data interpretation strategies essential for accurately characterizing the activation or inhibition of these critical cellular signaling cascades.

Introduction to Gi Signaling Pathways

G protein-coupled receptors represent the largest family of cell surface receptors and are pivotal targets in drug discovery.[1] The Gi signaling cascade is initiated upon ligand binding to a Gi-coupled GPCR, leading to the activation of the heterotrimeric G protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors, including ion channels and kinases such as those in the MAPK/ERK and PI3K/Akt pathways.[1][2] Western blotting is a powerful technique to elucidate these pathways by detecting changes in the expression and phosphorylation status of key signaling proteins.[1]

Key Proteins in the Gi Signaling Pathway for Western Blot Analysis

Target ProteinExpected Change upon Gi ActivationFunction in Pathway
Phospho-ERK1/2 (p-ERK1/2) Increase or Decrease (context-dependent)A key downstream kinase in the MAPK pathway, often modulated by Gβγ subunits.
Total ERK1/2 (t-ERK1/2) No changeLoading control for p-ERK1/2 normalization.
Phospho-Akt (p-Akt) Increase or Decrease (context-dependent)A central kinase in the PI3K pathway, can be influenced by Gβγ.
Total Akt (t-Akt) No changeLoading control for p-Akt normalization.
Gαi subunit No change in total protein levelThe inhibitory alpha subunit of the G protein. Its activation state is not typically measured by standard Western blot.
Adenylyl Cyclase No change in total protein levelThe primary effector enzyme inhibited by Gαi. Its activity is measured biochemically, not typically by Western blot for pathway activation.

Experimental Workflow and Protocols

A typical Western blot workflow involves sample preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification denaturation Sample Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection imaging Imaging detection->imaging quant_analysis Quantitative Analysis imaging->quant_analysis

Figure 1. A generalized workflow for Western blot analysis.
Detailed Experimental Protocols

1. Sample Preparation and Lysis

Proper sample preparation is crucial for obtaining reliable results, especially for membrane-bound proteins like GPCRs.[3]

  • Cell Culture and Treatment: Seed cells and grow to 80-90% confluency.[4] Treat cells with agonists, antagonists, or inhibitors for the desired time periods.

  • Lysis:

    • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer. A common choice is RIPA buffer, but for membrane proteins, a buffer with non-ionic detergents like NP-40 or Triton X-100 may be preferable to preserve protein structure.[3][5] For difficult-to-extract GPCRs, an SDS-based lysis buffer can be used.[5]

    • Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 12,000-14,000 x g for 20-30 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant (protein extract) to a fresh, pre-cooled tube.

2. Protein Concentration Measurement

Accurate protein quantification is essential for comparing protein expression levels across different samples.[6]

  • Use a standard protein assay such as the Bradford or BCA assay to determine the protein concentration of each lysate.

  • Ensure the protein concentration is within the linear range of the assay. The optimal concentration for loading is typically 1–5 mg/mL.

3. Sample Preparation for Gel Loading

  • To a calculated volume of lysate, add an equal volume of 2X Laemmli sample buffer.

  • Important Note for GPCRs: While boiling samples at 95-100°C for 5 minutes is standard practice to denature proteins, multi-pass transmembrane proteins like GPCRs can aggregate upon heating.[5][7] It is often recommended to incubate the samples at room temperature for 30 minutes or at 70°C for 5-10 minutes instead of boiling.[7]

4. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

  • Load 20-50 µg of protein from each sample into the wells of an 8-12% polyacrylamide gel.[8][9]

  • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • This can be done using a wet or semi-dry transfer system.[8] For larger proteins, a wet transfer overnight at a low voltage is often recommended.[8]

6. Immunodetection

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-t-ERK, anti-p-Akt, anti-t-Akt) at the recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[4][9]

  • Washing: Wash the membrane three to four times for 5-15 minutes each with TBST to remove unbound primary antibody.[1][10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[1][4]

  • Final Washes: Repeat the washing steps to remove unbound secondary antibody.[1]

7. Signal Detection and Data Analysis

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[1]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[3] CCD imagers are generally more sensitive and provide a wider linear dynamic range for quantification.[3]

  • Quantification (Densitometry):

    • Use densitometry software to measure the intensity of the protein bands.[6]

    • Normalize the signal of the target protein (e.g., p-ERK) to a loading control (e.g., t-ERK or a housekeeping protein like GAPDH or β-actin).[6]

    • Calculate the fold change in protein expression or phosphorylation relative to a control sample.[6]

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Quantitative Data for Gi Pathway Activation

Treatment GroupAgonist (10 nM)Antagonist (1 µM)Normalized p-ERK/t-ERK Ratio (Mean ± SD)% Inhibition of Agonist Response
Vehicle Control--1.00 ± 0.12N/A
Agonist Only+-3.50 ± 0.450%
Antagonist Only-+0.95 ± 0.15N/A
Agonist + Antagonist++1.25 ± 0.2090%

Signaling Pathway Diagram

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR Gi-Coupled GPCR G_protein Gαiβγ GPCR->G_protein activates G_alpha_i Gαi-GTP G_protein->G_alpha_i dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase (AC) G_alpha_i->AC inhibits PI3K PI3K G_beta_gamma->PI3K activates MEK MEK G_beta_gamma->MEK activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates cellular_response Cellular Response PKA->cellular_response Akt Akt PI3K->Akt phosphorylates p_Akt p-Akt Akt->p_Akt p_Akt->cellular_response ERK ERK MEK->ERK phosphorylates p_ERK p-ERK ERK->p_ERK p_ERK->cellular_response Ligand Ligand Ligand->GPCR binds

Figure 2. Simplified Gi signaling pathway.

Troubleshooting and Optimization

  • Low or No Signal: Increase the amount of protein loaded, optimize antibody concentrations, or use a more sensitive ECL substrate.[3] For low abundance proteins, maximizing protein recovery during sample preparation is key.[3]

  • High Background: Ensure adequate blocking, optimize antibody concentrations, and increase the number and duration of wash steps.

  • Non-specific Bands: Use high-quality, specific antibodies. Perform a BLAST search to check for antibody cross-reactivity.

  • Protein Aggregation (especially for GPCRs): Avoid boiling samples.[5][7] Consider using a lysis buffer with a stronger, ionic detergent like SDS.[3] Reducing the methanol (B129727) concentration in the transfer buffer can also aid in the transfer of large or hydrophobic proteins.[5]

By following these detailed protocols and considering the specific nature of the Gi signaling pathway, researchers can effectively employ Western blotting to gain valuable insights into the mechanisms of GPCR-mediated cellular responses.

References

G-1 Compound in Vivo Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-1 compound is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER activation by G-1 initiates rapid, non-genomic signaling cascades that can influence cell proliferation, apoptosis, and migration.[1] In the context of oncology, G-1 has emerged as a valuable research tool to investigate the therapeutic potential of targeting GPER in various cancers. In vivo xenograft models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of compounds like G-1 in a preclinical setting. These models involve the transplantation of human cancer cells into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism.[2][3][4] This document provides detailed application notes and protocols for utilizing the G-1 compound in in vivo xenograft studies.

Mechanism of Action: GPER Signaling Pathway

G-1 exerts its effects by binding to and activating GPER, a seven-transmembrane receptor. This activation triggers a cascade of intracellular signaling events. A key mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). Upon G-1 binding, GPER activates Src, a non-receptor tyrosine kinase. Activated Src, in turn, leads to the release of matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF). HB-EGF then binds to and activates EGFR, leading to the downstream activation of pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are critically involved in regulating cell cycle progression, survival, and proliferation.

G1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 Compound GPER GPER G1->GPER binds Src Src GPER->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK activates MMP MMPs HB_EGF_pro pro-HB-EGF MMP->HB_EGF_pro cleaves HB_EGF HB-EGF HB_EGF_pro->HB_EGF HB_EGF->EGFR binds & activates Src->MMP activates Akt Akt PI3K->Akt activates Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest Apoptosis Apoptosis Akt->Apoptosis ERK->Cell_Cycle_Arrest ERK->Apoptosis Xenograft_Workflow A 1. Cell Culture (e.g., MCF-7, OVCAR-3, etc.) B 2. Cell Harvesting & Preparation A->B D 4. Tumor Cell Implantation (Subcutaneous or Orthotopic) B->D C 3. Animal Acclimatization (e.g., Nude or NOD/SCID mice) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Groups E->F G 7. G-1 Compound Administration F->G H 8. Continued Monitoring (Tumor Volume & Body Weight) G->H I 9. Endpoint: Tumor Excision & Analysis H->I

References

Application Note: Preparation and Handling of G-1 Compound Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who will be working with the G-1 compound.

Introduction: G-1 is a nonsteroidal, selective agonist for the G protein-coupled receptor 30 (GPR30), also known as GPER.[1] It is a valuable tool for investigating GPR30-mediated signaling pathways and their roles in various physiological and pathological processes. Accurate and consistent experimental results depend on the proper preparation, handling, and storage of G-1 stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for G-1 due to its high solubilizing capacity for a wide range of organic compounds.[1][2][3][4] This document provides a detailed protocol for the preparation of a G-1 stock solution in DMSO, along with guidelines for storage and handling to ensure solution stability and integrity.

Compound and Solvent Data

Quantitative data for the G-1 compound and the DMSO solvent are summarized below for easy reference.

Table 1: Properties of G-1 Compound

Property Value Reference
IUPAC Name (1E)-1-(4-(6-bromobenzo[d][2][5]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one oxime
Molecular Formula C21H18BrNO3 [1]
Molecular Weight 412.28 g/mol [1]
CAS Number 881639-98-1 [1]
Appearance Crystalline solid
Solubility in DMSO 50 mg/mL (121.28 mM) [1]
Storage (Powder) -20°C for up to 3 years [1]

| Storage (in DMSO) | -80°C for up to 1 year |[1] |

Table 2: Physical Properties of Dimethyl Sulfoxide (DMSO)

Property Value Reference
Molecular Formula (CH₃)₂SO [3]
Molar Mass 78.13 g/mol [3]
Density 1.1004 g/cm³ (at 25°C) [3]
Boiling Point 189 °C (372 °F) [3]
Freezing Point 18.5 °C (65.3 °F) [3][6]

| Solvent Type | Polar aprotic |[3] |

Experimental Protocol

Materials and Equipment
  • G-1 compound (solid powder)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions
  • Always handle the G-1 compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for G-1 and DMSO before handling.

Preparation of a 10 mM G-1 Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM G-1 stock solution. Adjust volumes as needed for your specific requirements.

Calculation: To prepare a solution of a specific molarity, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL of 10 mM G-1 stock:

  • Mass (mg) = (10 mmol/L) * (0.001 L) * (412.28 g/mol ) * (1000 mg/g)

  • Mass (mg) = 4.12 mg

Step-by-Step Procedure:

  • Equilibration: Allow the G-1 compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh 4.12 mg of the G-1 powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the G-1 powder.

  • Dissolution: a. Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution. b. If the compound is not fully dissolved, sonicate the solution. Sonication is recommended to ensure complete dissolution.[1] A water bath sonicator can be used for 10-15 minutes. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Aliquotting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7] b. Clearly label each aliquot with the compound name, concentration, date, and your initials. c. Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage (up to 1 month), -20°C is acceptable.[7]

Working Solution Preparation

To prepare a working solution for cell-based assays, dilute the stock solution in the appropriate cell culture medium.

  • Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Workflow for G-1 Stock Solution Preparation

G1_Stock_Prep_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Gather Materials weigh Weigh 4.12 mg G-1 Compound start->weigh add_dmso Add 1 mL High-Purity DMSO weigh->add_dmso vortex Vortex for 2 minutes add_dmso->vortex check_sol Visually Inspect Solution vortex->check_sol sonicate Sonicate for 10-15 minutes check_sol->sonicate Not Dissolved aliquot Aliquot into Single-Use Tubes check_sol->aliquot Fully Dissolved sonicate->check_sol store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM G-1 stock solution in DMSO.

G-1 Mediated GPR30 Signaling Pathway

G-1 activates GPR30 at the plasma membrane or endoplasmic reticulum, initiating rapid, non-genomic signaling. This often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK, which influence cell proliferation, survival, and migration.

GPR30_Signaling cluster_membrane Cell Membrane / ER cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Response G1 G-1 Compound GPR30 GPR30/GPER G1->GPR30 Binds & Activates G_protein G Proteins (Gα, Gβγ) GPR30->G_protein Activates EGFR EGFR G_protein->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates MAPK MAPK/ERK EGFR->MAPK Activates Akt Akt PI3K->Akt Response Cell Proliferation, Survival, Migration Akt->Response MAPK->Response

Caption: Simplified signaling pathway initiated by G-1 binding to GPR30.

Troubleshooting Guide for G-1 Solution Preparation

Table 3: Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Compound does not fully dissolve 1. Insufficient mixing/sonication.2. Low-quality or hydrated DMSO.3. Concentration exceeds solubility limit (50 mg/mL). 1. Continue vortexing and sonication. Gentle warming to 37°C may help, but check compound stability first.[8]2. Use fresh, anhydrous, high-purity DMSO.3. Re-calculate and prepare a more dilute stock solution.
Precipitate forms after storage 1. Solution was not fully dissolved initially.2. Freeze-thaw cycles.3. Solvent evaporation. 1. Thaw the aliquot, warm to 37°C, and sonicate until the precipitate redissolves.[8]2. Use single-use aliquots to avoid repeated freezing and thawing.[7]3. Ensure vials are sealed tightly.

| Inconsistent experimental results | 1. Compound degradation due to improper storage.2. Inaccurate pipetting during preparation.3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from powder. Ensure storage at -80°C.[1]2. Use calibrated pipettes and verify all calculations.3. Discard stock solutions that have been thawed multiple times. |

Troubleshooting_Logic start Problem Observed: Precipitate in Solution check_initial Was solution clear after initial prep? start->check_initial resonicate Action: Warm to 37°C, vortex, and sonicate until clear. check_initial->resonicate Yes remake Action: Prepare a fresh stock solution. Verify calculations and use anhydrous DMSO. check_initial->remake No check_again Is solution clear now? resonicate->check_again use_solution Solution is ready for use. Ensure single-use aliquots. check_again->use_solution Yes check_again->remake No

Caption: Logical workflow for troubleshooting precipitate in G-1 stock solutions.

References

Application Notes and Protocols: G-1 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in various preclinical animal models. This document outlines recommended dosage regimens, detailed administration protocols, and key pharmacokinetic data to facilitate effective experimental design and execution.

Introduction to G-1

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM. It displays no significant activity at the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM, making it an invaluable tool for studying GPER-specific signaling pathways. G-1 exerts its effects by activating GPER, which initiates a cascade of downstream signaling events.[1] Its application in animal models has been instrumental in elucidating the role of GPER in various physiological and pathological processes, including cancer, neuroprotection, metabolic disorders, and inflammation.[1][2][3]

Recommended Dosage of G-1 in Animal Models

The optimal dosage of G-1 can vary significantly depending on the animal species, the disease model, the administration route, and the desired therapeutic effect. The following table summarizes dosages reported in various preclinical studies.

Table 1: G-1 Dosage Regimens in Rodent Models

Animal Species Research Area/Model Administration Route Dosage Dosing Frequency Vehicle Reference(s)
Mouse (NOD/SCID) Mantle Cell Lymphoma (Xenograft) Intraperitoneal (i.p.) 2 mg/kg Every 3 days Not Specified [1]
Mouse (Nude) Breast Cancer (MCF-7 Xenograft) Subcutaneous (s.c.) 10 mg/kg Daily Corn oil [1]
Mouse Parkinson's Disease Model Oral Gavage 10 mg/kg Daily 0.5% Carboxymethylcellulose [1]
Mouse (OVX C57BL/6) Bone Growth Study Subcutaneous (s.c.) 0.2 mg/kg/day (5 µ g/mouse ) 5 days/week for 4 weeks 10% ethanol (B145695) and 90% Miglyol 812 [4]
Rat Glioblastoma (Orthotopic) Intravenous (i.v.) 5 mg/kg Twice weekly DMSO/Saline [1]
Rat Stroke (MCAO Model) Intraperitoneal (i.p.) 1 mg/kg Single dose post-insult DMSO/Saline [1]

| Rat (Ovariectomized) | Cerebral Ischemia | Subcutaneous (s.c.) via minipump | 10 µ g/day | Continuous for 14 days | Cottonseed oil with 1% DMSO |[2] |

Pharmacokinetic Profile of G-1

Understanding the pharmacokinetic (PK) properties of G-1 is crucial for designing effective dosing schedules and interpreting experimental results. The PK profile helps determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the animal model.[5][6]

Table 2: Summary of G-1 Pharmacokinetic Parameters in Rodents

Animal Species Administration Route Tmax (h) Cmax (ng/mL) Half-life (t½) (h) Bioavailability (%) Reference(s)
Rat Intravenous (i.v.) 0.08 1500 ± 250 1.5 ± 0.3 100 [1]
Rat Oral Gavage 1.0 350 ± 75 2.1 ± 0.5 ~25 [1]
Mouse Subcutaneous (s.c.) 0.5 800 ± 150 1.8 ± 0.4 Not Reported [1]

| Mouse | Intraperitoneal (i.p.) | 0.25 | 1200 ± 200 | 1.6 ± 0.3 | Not Reported |[1] |

  • Tmax: Time to reach maximum plasma concentration.

  • Cmax: Maximum plasma concentration.

  • t½: Elimination half-life.

Experimental Protocols

The following are detailed protocols for the most common routes of G-1 administration in rodent models. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[7][8]

Protocol 1: Subcutaneous (s.c.) Injection in Mice

This method is ideal for sustained release and is frequently used in long-term studies.[1]

Materials:

  • G-1 compound

  • Sterile vehicle (e.g., corn oil, cyclodextrin/saline)

  • 1 mL syringe

  • 25-27 gauge needle[9]

  • 70% ethanol wipes

Procedure:

  • Preparation of G-1 Solution: Ensure the G-1 compound is completely dissolved in the chosen vehicle. Gentle warming and vortexing may be necessary to achieve a homogenous solution.[1] All substances for parenteral delivery should be sterile and isotonic.[9]

  • Animal Restraint: Gently restrain the mouse by scruffing the skin on its neck and back to create a "tent" of skin.[1]

  • Injection:

    • Wipe the injection site, typically in the interscapular region, with a 70% ethanol wipe.[1]

    • Insert the needle, with the bevel facing up, into the base of the skin tent at a shallow angle, parallel to the spine.[1]

    • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel.[1][10]

    • Slowly inject the G-1 solution. The typical volume for a mouse is 100-200 µL.[1] For s.c. injections in mice, volumes can be up to 1 mL per site if divided into multiple locations.[9]

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.[1]

  • Post-injection Monitoring: Return the mouse to its cage and observe for any signs of distress or adverse reactions at the injection site.[1]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This route allows for rapid absorption of the compound into the systemic circulation.[9][11]

Materials:

  • G-1 compound

  • Sterile vehicle (e.g., DMSO/saline)

  • 1 mL syringe

  • 25-27 gauge needle[9]

  • 70% ethanol wipes

Procedure:

  • Preparation of G-1 Solution: Follow the preparation steps outlined in Protocol 1.

  • Animal Restraint: Properly restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.[1]

  • Injection:

    • Wipe the lower right or left abdominal quadrant with 70% ethanol. Avoid the midline to prevent injury to the bladder or cecum.[1][10]

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1]

    • Gently aspirate to confirm the needle has not entered the intestines or bladder.[1][10]

    • Inject the G-1 solution, typically 100-200 µL.[1]

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of pain or distress.[1]

Protocol 3: Oral Gavage in Mice

This method is used for direct administration of the compound into the stomach, ensuring a precise oral dose.[1][12]

Materials:

  • G-1 compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)[1]

  • Flexible or rigid oral gavage needle (20-22 gauge for adult mice)[1]

  • 1 mL syringe

Procedure:

  • Preparation of G-1 Formulation: Prepare a homogenous solution or suspension of G-1 in the appropriate vehicle.[1]

  • Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head and keep the body in a vertical position.[1]

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.[1]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, it may indicate entry into the trachea; withdraw immediately and re-insert.[1]

    • Slowly administer the G-1 formulation (typically 100-200 µL).[1] The ideal dosage volume is 10 mL/kg, with a maximum of 20 mL/kg.[13]

    • Gently remove the gavage needle.

  • Post-gavage Monitoring: Return the mouse to its cage and monitor closely for any signs of respiratory distress, which could indicate accidental administration into the lungs.[1][13]

Visualizations

Signaling Pathways and Workflows

G1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER G_protein G Proteins (Gα, Gβγ) GPER->G_protein Activation Effectors Effector Enzymes (e.g., Adenylyl Cyclase, PI3K) G_protein->Effectors Second_Messengers Second Messengers (e.g., cAMP, Ca2+) Effectors->Second_Messengers Kinases Kinase Cascades (e.g., ERK1/2) Second_Messengers->Kinases Transcription Gene Transcription (e.g., c-Fos) Kinases->Transcription Cellular_Response Cellular Responses (Proliferation, Apoptosis, Migration) Kinases->Cellular_Response Transcription->Cellular_Response

Caption: G-1 mediated GPER signaling cascade.

G1_Experimental_Workflow A 1. Experimental Design - Select Animal Model - Determine Dosage & Route B 2. G-1 Formulation - Select Vehicle - Prepare Sterile Solution A->B C 3. Administration - Follow Approved Protocol (s.c., i.p., gavage) B->C D 4. In-life Monitoring - Observe for Clinical Signs - Measure Body Weight, etc. C->D E 5. Endpoint Analysis - Collect Tissues/Blood - Perform Assays (e.g., IHC, Western) D->E F 6. Data Interpretation - Statistical Analysis - Correlate with Dosage E->F

Caption: General workflow for an in vivo study using G-1.

References

Application Notes and Protocols for G-1 Compound Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane domain protein that mediates rapid estrogen responses and transcriptional regulation.[3] G-1's selectivity for GPER allows for the specific investigation of this receptor's role in various physiological and pathological processes without the confounding effects of classical estrogen receptor activation.[1][4] Preclinical studies in mice have demonstrated the therapeutic potential of G-1 in a range of conditions, including obesity, diabetes, cancer, post-traumatic stress disorder (PTSD), and kidney disease.[5][6][7][8] These application notes provide detailed protocols for the preparation and administration of G-1 in mice, summarize key quantitative data from published studies, and illustrate the primary signaling pathways involved.

Data Presentation

The following tables summarize the administration parameters for the G-1 compound in various mouse models as reported in preclinical studies. This information can serve as a starting point for designing in vivo experiments.

Table 1: G-1 Administration Parameters in Preclinical Mouse Models

Preclinical ModelAnimal Species/StrainAdministration RouteDosageFrequencyVehicleReference(s)
Obesity/DiabetesOvariectomized (OVX) Female MiceSubcutaneous (s.c.)8 µ g/day DailyCyclodextrin/Saline[1][5]
Obesity/DiabetesDiet-Induced Obese (DIO) Male MiceSubcutaneous (s.c.)8 µ g/day DailyCyclodextrin/Saline[1][5]
Cancer (Mantle Cell Lymphoma Xenograft)Mouse (NOD/SCID)Intraperitoneal (i.p.)2 mg/kgEvery 3 daysNot specified[1]
Cancer (Breast Cancer Xenograft)Mouse (Nude)Subcutaneous (s.c.)10 mg/kgDailyCorn oil[1]
Cancer (Glioblastoma Orthotopic)MouseNot specifiedNot specifiedNot specifiedNot specified[1]
Post-Traumatic Stress Disorder (PTSD)C57BL/6 Male and Female MiceNot specifiedNot specified14 consecutive daysNot specified[3]
Chronic Kidney Disease (CKD)Male C57BL/6 MiceNot specified50 or 100 µg/kgDaily for 6 weeksNot specified[8]

Table 2: Recommended Injection Volumes and Needle Sizes for Mice

Administration RouteMaximum VolumeRecommended Needle Size (Gauge)
Subcutaneous (s.c.)< 2-3 mL (divided into multiple sites, max 1 mL per site)25-27
Intraperitoneal (i.p.)< 2-3 mL25-27
Oral Gavage (p.o.)0.5 mL (for a 25g mouse)20-22 (gavage needle)
Intravenous (i.v.)< 0.2 mL (tail vein)27-30

Note: The volume depends on the size of the mouse; always use the smallest possible volume.[9] For non-pharmaceutical grade compounds, appropriate formulation and sterilization procedures are critical.[9]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of the G-1 compound in mice.

Protocol 1: Preparation of G-1 Solution

  • Vehicle Selection: The choice of vehicle depends on the administration route and the solubility of the G-1 compound. Common vehicles include:

    • Saline with a solubilizing agent like cyclodextrin.[1]

    • Corn oil for subcutaneous injections.[1]

    • A mixture of DMSO and saline for intraperitoneal injections. The final concentration of DMSO should be kept low (typically <10%) to avoid peritoneal irritation.[1]

    • 0.5% carboxymethylcellulose for oral gavage.[1]

  • Solution Preparation:

    • Aseptically prepare the G-1 solution in the chosen vehicle to the desired concentration.

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.[1]

    • For parenteral administration (e.g., s.c., i.p., i.v.), the solution should be sterile and isotonic.[9]

Protocol 2: Subcutaneous (s.c.) Injection

This method is suitable for sustained release and is often used for daily dosing.

  • Animal Restraint: Gently restrain the mouse by scruffing the skin on its neck and back to create a "tent" of skin.[1]

  • Injection Site Preparation: Wipe the injection site, typically the dorsal, interscapular region, with 70% ethanol.[1]

  • Injection:

    • Insert a 25-27 gauge needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the spine.[1]

    • Gently aspirate to ensure the needle has not entered a blood vessel.[1]

    • Slowly inject the G-1 solution (typically 100-200 µL).[1]

    • Withdraw the needle smoothly and apply gentle pressure to the injection site.

  • Post-injection Monitoring: Return the mouse to its cage and observe for any signs of pain or distress.[1]

Protocol 3: Intraperitoneal (i.p.) Injection

This route allows for rapid absorption of the compound into the systemic circulation.[1]

  • Animal Restraint: Restrain the mouse by scruffing its neck, allowing the hindquarters to be accessible.[1]

  • Injection Site Preparation: Position the mouse with its head tilted slightly downwards. Wipe the lower right or left quadrant of the abdomen with 70% ethanol. Avoid the midline to prevent damage to the bladder or cecum.[1]

  • Injection:

    • Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1]

    • Gently aspirate to ensure the needle has not entered the intestines or bladder.[1]

    • Inject the G-1 solution (typically 100-200 µL).[1]

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and observe for any signs of pain or distress.[1]

Protocol 4: Oral Gavage (p.o.)

This method is used for direct administration of the compound into the stomach.[1]

  • Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head.[1]

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.[1]

    • Gently insert a 20-22 gauge flexible or rigid oral gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.[1]

    • Administer the G-1 formulation slowly (typically 100-200 µL).[1]

    • Gently remove the gavage needle.

  • Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[1]

Mandatory Visualizations

Diagram 1: G-1 Compound Signaling Pathways

The G-1 compound exerts its effects by activating GPER, which in turn initiates a cascade of downstream signaling events.[1] This can lead to various cellular responses, including calcium mobilization, activation of PI3K and ERK, and modulation of gene expression.[4][7] In the context of PTSD, G-1 has been shown to activate the BDNF/TrkB signaling pathway.[3]

G1_Signaling_Pathway G1 G-1 Compound GPER GPER (GPR30) G1->GPER activates G_protein G Proteins GPER->G_protein activates PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt transactivates ERK_MAPK ERK/MAPK Pathway GPER->ERK_MAPK transactivates BDNF_TrkB BDNF/TrkB Pathway GPER->BDNF_TrkB modulates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Gene_Expression Gene Expression (e.g., c-Fos, Ucp1) PKA->Gene_Expression Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC PKC IP3_DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Neuroprotection, Metabolic Regulation) Ca_mobilization->Cellular_Responses PKC->ERK_MAPK PI3K_Akt->Cellular_Responses ERK_MAPK->Gene_Expression BDNF_TrkB->Cellular_Responses Gene_Expression->Cellular_Responses

Caption: G-1 activated GPER signaling cascade.

Diagram 2: Experimental Workflow for G-1 Administration in a Mouse Model of Obesity

This diagram outlines a typical experimental workflow for evaluating the effects of G-1 in a diet-induced obesity (DIO) mouse model.

G1_Obesity_Workflow start Start: Acclimatize Mice diet Induce Obesity: High-Fat Diet (HFD) start->diet grouping Randomly Assign to Groups: 1. Vehicle Control 2. G-1 Treatment diet->grouping treatment Daily Administration: Subcutaneous Injection of G-1 (e.g., 8 µg/day) or Vehicle grouping->treatment monitoring Monitor Weekly: - Body Weight - Food Intake treatment->monitoring monitoring->treatment Repeat for several weeks glucose_test Metabolic Testing: - Glucose Tolerance Test - Insulin Tolerance Test monitoring->glucose_test endpoint Endpoint Analysis: - Collect Blood (e.g., for lipids, insulin) - Harvest Tissues (e.g., adipose, liver) glucose_test->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: Workflow for G-1 in a diet-induced obesity model.

References

Troubleshooting & Optimization

G-1 compound solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the G-1 compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of G-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving G-1?

A1: The primary and most effective solvent for dissolving G-1 is Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your experimental medium.

Q2: I am observing precipitation when I dilute my G-1 DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like G-1. This is often due to the compound "crashing out" as the solvent changes from organic to aqueous. To mitigate this:

  • Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C.

  • Slow, dropwise addition: Add the G-1 DMSO stock solution to the media slowly, drop by drop, while gently vortexing or swirling the media. This allows for better dispersion and reduces the chances of localized high concentrations that lead to precipitation.

  • Maintain a low final DMSO concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and to minimize solubility issues.[1][2][3]

  • Consider intermediate dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media.

Q3: What is the recommended storage condition for G-1 stock solutions?

A3: G-1 stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.[4][5]

Q4: Can I dissolve G-1 directly in water or PBS?

A4: G-1 has very low solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS). Direct dissolution in these solvents is not recommended for creating stock solutions.

Q5: What are the known signaling pathways activated by G-1?

A5: G-1 is a selective agonist for the G Protein-Coupled Estrogen Receptor (GPER). Upon activation, GPER can initiate several downstream signaling cascades, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn can activate the MAPK/ERK and PI3K/Akt pathways.[6][7][8][9]

Data Presentation: G-1 Solubility

The following table summarizes the solubility of G-1 in common laboratory solvents.

SolventSolubilityRecommended Stock ConcentrationNotes
DMSO High10-50 mMThe preferred solvent for stock solutions.
Ethanol Moderately Soluble1-10 mMCan be used, but DMSO offers higher solubility.
Water Very LowNot RecommendedG-1 is practically insoluble in water.[10]
PBS Very LowNot RecommendedSimilar to water, G-1 has poor solubility in PBS.

Experimental Protocols

Protocol 1: Preparation of G-1 Stock Solution (10 mM in DMSO)

Materials:

  • G-1 compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass of G-1 to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of G-1: 412.28 g/mol )

  • Weigh the calculated amount of G-1 powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the G-1 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of G-1 Working Solution for In Vitro Cell Culture

Materials:

  • G-1 stock solution (10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of G-1 required for your experiment.

  • Calculate the volume of the 10 mM G-1 stock solution needed. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the G-1 stock solution dropwise.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution to treat your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 3: Formulation of G-1 for In Vivo Intraperitoneal (i.p.) Injection in Mice

Materials:

  • G-1 compound (powder)

  • DMSO

  • Saline (sterile, physiological)

  • Sterile vials

Procedure:

  • Prepare a stock solution of G-1 in DMSO at a concentration that allows for a low final DMSO percentage in the injection volume (typically <10%).

  • For the final formulation, dilute the G-1 DMSO stock in sterile saline to the desired final concentration for injection.

  • For example, to achieve a final injection volume with 5% DMSO, you can mix 1 part of your G-1/DMSO stock with 19 parts of sterile saline.

  • Ensure the final solution is clear and free of precipitates before administration. If precipitation occurs, co-solvents such as PEG 400 or Cremophor EL may be considered, but their use should be validated for the specific animal model and experimental design.[11]

  • Administer the G-1 solution via intraperitoneal injection, typically in a volume of 100-200 µL for mice.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in DMSO stock solution upon storage at -20°C The concentration of G-1 may be too high for stable storage at -20°C. DMSO can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.Prepare a slightly lower concentration stock solution. Ensure you are using anhydrous DMSO and that your storage vials are tightly sealed to prevent moisture absorption. Store at -80°C for better long-term stability.
Cloudiness or precipitate in cell culture media after adding G-1 - Final concentration of G-1 exceeds its solubility in the aqueous media.- Rapid dilution of the DMSO stock ("solvent shock").- Low temperature of the media.- Lower the final working concentration of G-1.- Add the DMSO stock to pre-warmed media dropwise while mixing.- Ensure the cell culture media is at 37°C before adding the compound.
Inconsistent experimental results - Inaccurate pipetting of the viscous DMSO stock solution.- Degradation of G-1 due to multiple freeze-thaw cycles.- Precipitation of G-1 in the working solution, leading to a lower effective concentration.- Use positive displacement pipettes for accurate handling of DMSO.- Aliquot the stock solution to avoid repeated freezing and thawing.- Visually inspect your working solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment.

Visualizations

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER activates G_protein G Proteins (Gβγ) GPER->G_protein activates Src Src G_protein->Src activates MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR activates PI3K PI3K EGFR->PI3K activates MAPK_pathway MAPK Pathway (ERK1/2) EGFR->MAPK_pathway activates Akt Akt PI3K->Akt Cell_effects Cellular Effects (Proliferation, Survival, etc.) Akt->Cell_effects MAPK_pathway->Cell_effects

Caption: G-1 Signaling Pathway via GPER Activation.

Caption: Troubleshooting Workflow for G-1 Precipitation.

Solvent_Selection Application Experimental Application In_Vitro In Vitro (Cell Culture) Application->In_Vitro In_Vivo In Vivo (Animal Studies) Application->In_Vivo Stock_Solvent Stock Solution Solvent In_Vitro->Stock_Solvent In_Vivo->Stock_Solvent DMSO DMSO (High Concentration) Stock_Solvent->DMSO Working_Solution_Vitro Working Solution: Dilute in pre-warmed cell culture media DMSO->Working_Solution_Vitro Working_Solution_Vivo Working Solution: Dilute in Saline (Consider Co-solvents) DMSO->Working_Solution_Vivo

Caption: Solvent Selection Logic for G-1 Compound.

References

preventing G-1 compound precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of G-1 compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the G-1 compound and its mechanism of action?

A1: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER).[1] By activating GPER, G-1 initiates a cascade of downstream signaling events.[1] It is a valuable tool in preclinical research, particularly in oncology, metabolic diseases, and neuroprotection.[1]

Q2: What are the general solubility properties of G-1?

A2: G-1 has limited solubility in aqueous solutions.[2] It is typically supplied as a lyophilized powder and is soluble in organic solvents like DMSO.[2][3] When preparing working solutions in aqueous-based cell culture media, precipitation can be a common issue.[4][5]

Q3: How should G-1 be stored?

A3: For long-term storage, G-1 as a lyophilized powder should be kept at -20°C.[2] Once reconstituted in a solvent such as DMSO to create a stock solution, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[2] It is not recommended to store G-1 diluted in cell culture media for extended periods.[3]

Q4: What is the stability of G-1 in cell culture media?

A4: G-1 is reported to be stable in standard cell culture media like DMEM and RPMI-1640, containing 10% Fetal Bovine Serum (FBS), for up to 72 hours at 37°C.[2] For experiments lasting longer, it is advisable to replenish the media with freshly diluted G-1 every 48-72 hours.[2]

Q5: Can G-1 be used in serum-free media?

A5: Yes, G-1 is active in serum-free media.[2] However, because serum proteins like albumin can help solubilize hydrophobic compounds, the effective concentration of G-1 may differ from that in serum-containing media.[2][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific serum-free conditions.[2]

Troubleshooting Guide: G-1 Precipitation

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved G-1 in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like G-1.[4] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[4]

Below is a summary of potential causes and solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of G-1 in the media exceeds its aqueous solubility limit.[4][5]Decrease the final working concentration of G-1. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific medium.[3][4]
Rapid Dilution / "Solvent Shock" Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[4]Add the DMSO stock solution to the cell media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[2][3][4]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can cause precipitation.[4]Always use pre-warmed (37°C) cell culture media for making your final dilutions.[2][4]
High DMSO Concentration While DMSO is used to dissolve G-1, high final concentrations can be toxic to cells and may not prevent precipitation upon dilution.[4]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation After Incubation

Question: My media containing G-1 looked clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time.

Potential CauseExplanationRecommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including G-1, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[4]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[4][6]Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator.[4]
pH Shifts The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[7]Ensure the media is properly buffered for the incubator's CO2 concentration.[7]
Interaction with Media Components G-1 may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4][5]If possible, test the compound's stability in different basal media formulations to identify a more suitable option.[7]
Compound Instability The compound itself may degrade over time into less soluble byproducts.Prepare fresh dilutions of G-1 for each experiment, especially for long-term studies, and avoid storing it diluted in media.[2][5]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of G-1

This protocol helps determine the highest concentration of G-1 that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • G-1 compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve G-1 in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

    • Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C or brief sonication can be used if necessary.[4][7]

  • Prepare Serial Dilutions:

    • In a series of sterile microcentrifuge tubes or wells, add a fixed volume of your pre-warmed cell culture medium (e.g., 990 µL).

    • Add increasing volumes of the G-1 DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Crucially , add the DMSO stock dropwise while gently mixing the media to avoid immediate precipitation.[3][4]

    • Include a control tube with the highest volume of DMSO used to ensure the solvent itself does not cause issues.[3]

  • Incubation and Observation:

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mirrors your experimental timeframe (e.g., 24, 48, or 72 hours).[3]

    • Visually inspect the solutions for any signs of precipitation (cloudiness, turbidity, or visible particles) immediately after dilution and at several time points during incubation.

    • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to detect fine crystalline precipitates.[7]

  • Determine Maximum Solubility:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration you should use for your experiments.

Visualizations

GPER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 Compound GPER GPER G1->GPER binds & activates G_protein G Proteins GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ERK ERK G_protein->ERK PI3K PI3K G_protein->PI3K cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream ERK->Downstream PI3K->Downstream

Caption: GPER signaling cascade initiated by G-1.

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start G-1 Precipitation Observed q1 When does precipitation occur? start->q1 cause1 Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - High DMSO % q1->cause1 Immediately cause2 Potential Causes: - Media Evaporation - pH / Temp Shifts - Media Component Interaction - Compound Instability q1->cause2 After Incubation sol1 Solutions: 1. Lower final concentration. 2. Add stock dropwise to pre-warmed media. 3. Keep final DMSO <0.1-0.5%. 4. Perform solubility test. cause1->sol1 sol2 Solutions: 1. Ensure incubator humidity. 2. Minimize time outside incubator. 3. Use freshly prepared media. 4. Test different media formulations. cause2->sol2

Caption: Troubleshooting workflow for G-1 precipitation.

Solubility_Assessment_Workflow start Start: Solubility Assessment step1 Prepare 10 mM G-1 stock in 100% anhydrous DMSO start->step1 step2 Pre-warm cell culture media to 37°C step1->step2 step3 Prepare serial dilutions of G-1 in pre-warmed media (e.g., 1-100 µM) step2->step3 step4 Add DMSO stock dropwise while gently mixing step3->step4 step5 Incubate under standard cell culture conditions step4->step5 step6 Observe at multiple time points (e.g., 0, 24, 48, 72 hrs) step5->step6 q_precipitate Precipitate observed? step6->q_precipitate end_soluble Concentration is Soluble. This is the max working concentration. q_precipitate->end_soluble No end_insoluble Concentration is NOT Soluble. Use the next lowest concentration. q_precipitate->end_insoluble Yes

Caption: Experimental workflow for G-1 solubility assessment.

References

Technical Support Center: Troubleshooting Inconsistent G-1 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve inconsistencies in experimental results involving G-1. Reproducibility is critical in scientific research, and this guide offers structured advice to ensure the reliability and accuracy of your findings.

Frequently Asked Questions (FAQs)

Cell-Based Assays

Q1: My cell viability assay results with Compound G-1 are highly variable between experiments. What are the common causes?

A1: Inconsistent results in cell-based assays can stem from several sources. Biological factors, such as the cell line type, cell seeding density, and a high cell passage number, can lead to variability.[1] Technical issues often contribute, including uneven cell seeding, the "edge effect" in multi-well plates where outer wells evaporate more quickly, and improper storage or handling of Compound G-1.[1] It is also crucial to ensure that your reagents, like cell culture media, are consistent between batches.[2]

Q2: I'm observing a diminishing effect of Compound G-1 on my cells over several passages. Why might this be happening?

A2: A diminishing effect of a compound over time can be due to "cell line drift," where the genetic makeup and protein expression of cells change with repeated propagation.[2] This can alter the cellular pathways that Compound G-1 targets. It is also possible that your cells are developing resistance to the compound. To mitigate this, it is recommended to use cells within a consistent and low passage number range for all experiments and to regularly start new cultures from a frozen, authenticated stock.[3]

Q3: Could mycoplasma contamination affect my results with Compound G-1?

A3: Yes, mycoplasma contamination is a significant concern for cell-based assays. It can alter cell metabolism, growth rates, and signaling pathways, which would directly impact the validity of your results.[4] For instance, if Compound G-1 targets a specific kinase pathway, mycoplasma can alter the phosphorylation status of key molecules within that pathway, leading to confounding results.[4] Regular testing for mycoplasma is a critical quality control step.[3]

Biochemical Assays (e.g., Western Blot)

Q4: The protein expression levels I'm measuring after Compound G-1 treatment are inconsistent in my Western blots. What should I check first?

A4: For inconsistent Western blot results, first verify the basics of your sample preparation and loading. Ensure that protein concentration is measured accurately and that equal amounts of protein are loaded in each well.[5] Inconsistent protein loading is a primary source of variability.[6] Also, confirm the quality and specificity of your primary antibody, as batch-to-batch variability or cross-reactivity can lead to unreliable results.[2][7]

Q5: My Western blot has high background noise, making it difficult to quantify the effect of Compound G-1. How can I reduce this?

A5: High background noise can obscure your target protein bands.[7] To reduce it, optimize your blocking conditions by adjusting the duration or type of blocking agent (e.g., non-fat dry milk or BSA).[7] Ensure that your washing steps are thorough to remove any unbound antibodies.[8] You might also need to titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background.[7]

Molecular Assays (e.g., PCR/qPCR)

Q6: I'm getting inconsistent gene expression results with qPCR when studying the effects of Compound G-1. What are the likely causes?

A6: Inconsistent qPCR results can arise from multiple factors. The quality and purity of your RNA template are critical; degraded RNA can lead to poor results.[9] Suboptimal primer design can also cause issues, so ensure your primers are specific and do not form primer-dimers.[10] Additionally, check for inhibitors in your sample, which can be carried over from the RNA extraction process.[11]

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Cell-Based Assay Results
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding or pipetting errors.[12]Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting for viscous solutions.
"Edge effects" in 96-well plates.[1]Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[1]
Inconsistent results between experiments High cell passage number leading to cell line drift.[2]Use cells within a defined, low passage number range. Regularly thaw fresh cells from a validated stock.[3]
Variation in reagent quality (e.g., media, serum).[2]Use the same batch of reagents for the duration of a study. Qualify new batches before use.
No or weak response to Compound G-1 Compound degradation.Check storage conditions and prepare fresh dilutions of Compound G-1 for each experiment.
Cell confluency too high or too low.[12]Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[3]
Table 2: Troubleshooting Inconsistent Western Blot Results
Problem Possible Cause Recommended Solution
Uneven or inconsistent band intensity Inaccurate protein quantification or unequal loading.[6]Use a reliable protein assay (e.g., BCA) and validate equal loading with a housekeeping protein or total protein stain.[6]
Inefficient protein transfer from gel to membrane.[7]Optimize transfer conditions (time, voltage) for your protein of interest's molecular weight. Confirm transfer with Ponceau S staining.[7]
High background or non-specific bands Antibody concentration is too high.[13]Titrate primary and secondary antibodies to determine the optimal dilution.
Insufficient blocking or washing.[7][8]Increase blocking time or try a different blocking agent. Ensure thorough washing between antibody incubations.[7][8]
No or weak signal Poor antibody quality or specificity.[5]Validate your primary antibody using positive and negative controls.[7] Check for proper antibody storage.
Compound G-1 treatment time or concentration is insufficient.Perform a time-course and dose-response experiment to determine optimal conditions.
Table 3: Troubleshooting Inconsistent qPCR Results
Problem Possible Cause Recommended Solution
No amplification or low yield Poor quality or low concentration of RNA/cDNA template.[9][11]Assess RNA integrity (e.g., via gel electrophoresis). Use a consistent amount of high-quality RNA for cDNA synthesis.
Presence of PCR inhibitors in the sample.[11]Further purify the RNA sample. Dilute the cDNA template, as this can dilute inhibitors.[14]
Inconsistent Cq values between replicates Pipetting errors or inaccurate template quantification.Use calibrated pipettes and ensure thorough mixing of reaction components.
Suboptimal primer design (e.g., primer-dimers).[9]Design primers with appropriate specificity and check for secondary structures. Perform a melt curve analysis to check for primer-dimers.[9]
Non-specific amplification Annealing temperature is too low.[9]Optimize the annealing temperature by running a temperature gradient PCR.[10]

Experimental Protocols & Visualizations

Generic G-Protein Signaling Pathway

G-protein coupled receptors (GPCRs) are a common target in drug development. An experimental compound like G-1 might modulate a signaling pathway initiated by a GPCR. The diagram below illustrates a simplified G-protein signaling cascade.

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Compound G-1 (Ligand) Ligand->GPCR PK Protein Kinase (e.g., PKA) Second_Messenger->PK Activates Cell_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) PK->Cell_Response Phosphorylates Targets

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Troubleshooting Workflow for Inconsistent Results

When faced with inconsistent data, a logical troubleshooting process is essential to identify the root cause efficiently.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocols Review Experimental Protocol & Reagent Preparation Start->Check_Protocols Check_Reagents Verify Reagent Quality (e.g., Compound G-1, Antibodies, Media) Start->Check_Reagents Check_Cells Assess Cell Health & Identity (Passage #, Contamination, Authentication) Start->Check_Cells Check_Equipment Calibrate Equipment (Pipettes, Plate Readers, etc.) Start->Check_Equipment Isolate_Variable Isolate and Test One Variable (e.g., New Reagent Batch) Check_Protocols->Isolate_Variable Check_Reagents->Isolate_Variable Check_Cells->Isolate_Variable Check_Equipment->Isolate_Variable Analyze_Data Re-analyze Data (Check for outliers, statistical errors) Isolate_Variable->Analyze_Data Resolved Problem Resolved Analyze_Data->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Standard Western Blot Experimental Workflow

The following diagram outlines the key steps in a typical Western blotting experiment to measure protein expression changes after treatment with a compound like G-1.

WB_Workflow A 1. Cell Culture & Treatment (with Compound G-1) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis & Normalization I->J

Caption: Standard experimental workflow for Western blot analysis.

Detailed Methodologies

1. Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound G-1 in culture medium. Replace the existing medium with the medium containing Compound G-1 or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

2. Western Blot Protocol

  • Sample Preparation: Treat cells with Compound G-1 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

References

G-1 compound cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: G-1 Compound

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the G-1 compound, particularly concerning its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for G-1's cytotoxic effects?

A1: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), and its activation can trigger downstream signaling cascades that lead to apoptosis (programmed cell death) in some cancer cells.[1][2] For instance, in breast cancer cells, G-1 has been shown to induce apoptosis through a GPER/YAP/p73-mediated pathway, which increases the expression of the pro-apoptotic protein Bax.[2] However, it is crucial to note that several studies have reported significant cytotoxic effects that are independent of GPER activation.[3][4] These off-target effects may include the destabilization and depolymerization of microtubules, leading to cell cycle arrest and apoptosis.[3]

Q2: At what concentrations does G-1 typically induce cytotoxicity?

A2: The cytotoxic concentration of G-1 is highly cell-line dependent. Significant effects, such as reduced cell viability, cell cycle arrest, and apoptosis, are often observed in the micromolar (µM) range. For example, in Jurkat T-cell leukemia cells, toxicity was observed at concentrations ≥0.5 µM.[3] In A431 vulvar carcinoma cells, a significant reduction in cell viability was seen at 1.25 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Does G-1 induce cell cycle arrest?

A3: Yes, G-1 has been reported to cause cell cycle arrest in various cancer cell lines. The specific phase of arrest can vary. For example, studies have shown that G-1 can induce a G2/M phase arrest in glioblastoma cells.[6] In other contexts, compounds that induce DNA damage or cellular stress can lead to a G1 phase arrest, preventing entry into the S phase of DNA replication.[7][8][9][10] The induction of G1 arrest is a common mechanism for antiproliferative compounds.[11][12]

Q4: How can I determine if the cytotoxicity observed in my experiment is GPER-dependent or an off-target effect?

A4: To distinguish between on-target (GPER-mediated) and off-target effects, you can perform experiments using a selective GPER antagonist, such as G-36.[3][5]

  • Co-treatment: Pre-incubate your cells with the GPER antagonist (e.g., G-36) before treating them with G-1.

  • Analysis: If the antagonist prevents or significantly reduces the cytotoxicity induced by G-1, the effect is likely GPER-dependent.[5] If the cytotoxicity persists in the presence of the antagonist, it suggests a GPER-independent, off-target mechanism.[3][4][6]

Troubleshooting Guide

Issue 1: I am not observing the expected cytotoxicity with G-1.

Possible Cause Troubleshooting Step
Cell Line Resistance Different cell lines exhibit varying sensitivity to G-1.[3][13] Verify the reported sensitivity of your cell line or test a different, known-sensitive cell line as a positive control.
Low GPER Expression If you hypothesize a GPER-dependent mechanism, confirm GPER expression in your cell line using techniques like RT-qPCR or Western blotting. Some cell lines may have low or no GPER expression.[4]
Incorrect Concentration The effective concentration of G-1 is narrow in some cell lines.[3] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cells.[1]
Suboptimal Incubation Time Cytotoxic effects may be time-dependent.[6] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1]
Compound Degradation Ensure the G-1 compound and its stock solution (typically in DMSO) have been stored correctly and have not degraded. Prepare fresh dilutions for each experiment.

Issue 2: I am observing high cytotoxicity in my vehicle control (DMSO).

Possible Cause Troubleshooting Step
High DMSO Concentration The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity. Calculate the final DMSO concentration in your highest G-1 dose and ensure your vehicle control matches this concentration.
Cell Line Sensitivity to DMSO Some cell lines are particularly sensitive to DMSO. If lowering the concentration is not feasible, screen for alternative, less toxic solvents.

Issue 3: My results are not reproducible.

Possible Cause Troubleshooting Step
Inconsistent Cell Health/Density Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently.[1]
Reagent Variability Use reagents from the same lot number where possible. If a new batch of G-1, media, or serum is used, re-validate the experiment.[14]
Procedural Drift Strictly follow the established experimental protocol. Minor, unintentional variations in incubation times, reagent addition, or washing steps can impact results.[14][15]

Quantitative Data Summary

Table 1: Effective / Cytotoxic Concentrations of G-1 in Various Cancer Cell Lines

Cell LineCancer TypeEffectEffective Concentration (µM)Reference
JurkatT-cell LeukemiaApoptosis, Reduced Viability0.25 - 1[3]
CCRF-CEMT-cell LeukemiaReduced Viability≥ 0.5[3]
A549Lung CancerAntiproliferative (IC50)41.13[1]
A431Vulvar CarcinomaReduced Viability≥ 1.25[5]
CAL-39Vulvar CarcinomaReduced Viability≥ 0.5[5]
LN229GlioblastomaGrowth Arrest1[6]
U251GlioblastomaGrowth Arrest1[6]
KGNOvarian CancerProliferation SuppressionNot specified[4]
MDA-MB-231Breast CancerApoptosisNot specified[2][4]
MCF-7Breast CancerApoptosisNot specified[2]
MCF-7Breast CancerAntiproliferative (IC50)15.93[13]

Experimental Protocols & Workflows

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells.[1]

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells in complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[1]

  • G-1 Treatment: Prepare serial dilutions of G-1 in a complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest G-1 dose) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

G1_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_viability Viability (MTT) cluster_apoptosis Apoptosis/Cell Cycle (Flow Cytometry) start Seed Cells in 96-well Plate (5k-10k cells/well) incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat with G-1 Dilutions & Vehicle Control (DMSO) incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt Add MTT (Incubate 2-4h) incubate2->add_mtt harvest Harvest & Fix Cells incubate2->harvest dissolve Dissolve Formazan (Add DMSO) add_mtt->dissolve read_mtt Read Absorbance (570nm) dissolve->read_mtt end_node Data Analysis: - Calculate IC50 - Determine % Apoptosis - Quantify Cell Cycle Phases read_mtt->end_node stain Stain with PI / Annexin V harvest->stain read_flow Analyze with Flow Cytometer stain->read_flow read_flow->end_node

Experimental workflow for assessing G-1 cytotoxicity.
Protocol 2: Analysis of Cell Cycle and Apoptosis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle and the detection of apoptotic cells (sub-G1 peak).[16]

Materials:

  • G-1 treated and control cells

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold) for fixation

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Harvesting: Following treatment with G-1, collect both adherent and floating cells. Centrifuge to pellet the cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet gently in ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[16]

  • Incubation: Incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis (DNA fragmentation).[16][17]

Signaling Pathways & Troubleshooting Logic

G1_Signaling_Pathways cluster_on_target GPER-Dependent Pathway cluster_off_target GPER-Independent Pathway G1_on G-1 Compound GPER GPER Activation G1_on->GPER G1_off G-1 Compound (High Concentration) YAP YAP Nuclear Accumulation GPER->YAP disrupts LATS1/2-YAP interaction p73 p73 Binding YAP->p73 Bax Bax Expression ↑ p73->Bax Apoptosis_on Apoptosis Bax->Apoptosis_on G36 G-36 (Antagonist) G36->GPER Blocks Microtubules Microtubule Destabilization & Depolymerization G1_off->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis_off Apoptosis CellCycleArrest->Apoptosis_off

On-target (GPER-dependent) and off-target signaling of G-1.

Troubleshooting_Logic start Experiment Shows Unexpected Cytotoxicity q_low_high Is cytotoxicity LOWER than expected? start->q_low_high q_reproducible Are results IRREPRODUCIBLE? start->q_reproducible a_low_yes Check: 1. Cell line sensitivity/GPER status 2. G-1 concentration (run dose-response) 3. Incubation time (run time-course) 4. Compound integrity (use fresh stock) q_low_high->a_low_yes Yes q_control_ok Is vehicle (DMSO) control also toxic? q_low_high->q_control_ok No (Higher) end_node Re-run experiment with optimized parameters a_low_yes->end_node a_control_toxic Problem: DMSO Toxicity Action: Lower final DMSO concentration (typically <0.5%) q_control_ok->a_control_toxic Yes a_control_ok Check: 1. G-1 stock concentration error 2. Calculation error for dilutions 3. Cell seeding density (too low?) q_control_ok->a_control_ok No a_control_toxic->end_node a_control_ok->end_node a_reproducible_yes Check: 1. Consistency in cell passage & health 2. Reagent lot numbers (media, serum) 3. Adherence to protocol (timing, volumes) q_reproducible->a_reproducible_yes Yes a_reproducible_yes->end_node

Troubleshooting logic for G-1 cytotoxicity experiments.

References

G-1 Compound Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and efficacy of G-1 in your research.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary molecular target?

A: G-1 is a nonsteroidal, high-affinity, and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30.[1][2] Its principal molecular target is GPER, which has been confirmed through competitive radioligand binding assays that measure the direct binding affinity of G-1 to the receptor.[1]

Q2: How should G-1 be stored for optimal stability?

A: Proper storage is crucial for maintaining the stability of G-1. For long-term storage, the lyophilized powder should be kept at -20°C.[2][3] Once reconstituted in a solvent such as DMSO, it is recommended to create single-use aliquots and store them at -80°C to avoid the degradation that can be caused by repeated freeze-thaw cycles.[3]

Q3: What is the stability of G-1 in cell culture media?

A: G-1 is reported to be stable in standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[3] For experiments extending beyond this period, it is best practice to replenish the media with freshly diluted G-1 every 48 to 72 hours to ensure a consistent active concentration.[3]

Q4: Can G-1 be used in serum-free media?

A: Yes, G-1 is active in serum-free media.[3] However, due to the absence of serum proteins that can bind to the compound, the effective concentration required to achieve a desired biological response may differ from that used in serum-containing conditions.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific serum-free protocol.[3]

Troubleshooting Guide

Issue 1: I am observing precipitation of G-1 after diluting my DMSO stock into aqueous media.

Answer: G-1 has limited solubility in aqueous solutions, and precipitation is a common issue.[3] To prevent this, follow these steps:

  • Prepare a high-concentration stock solution of G-1 in 100% DMSO (e.g., 10 mM).[3]

  • Before preparing your final working concentrations, gently pre-warm the aqueous culture medium to 37°C.[3]

  • Add the G-1 DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling the solution. This gradual addition facilitates better dissolution.[3]

  • Ensure the final concentration of DMSO in your working solution does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[3]

Issue 2: My cell viability assay results (e.g., IC50 values) are inconsistent across experiments.

Answer: High variability in cell viability assays can arise from several factors.[3] Consider the following to improve reproducibility:

  • Cell Seeding Density: Ensure that you use a consistent cell seeding density in every experiment. Variations in cell number can significantly impact the calculated IC50 value.[3]

  • Compound Dilution: Double-check the accuracy of your serial dilutions. Any error in this step will propagate through your dose-response curve.

  • Complete Solubilization: Confirm that G-1 is fully dissolved in the media before it is added to the cells. Any precipitate will lead to an inaccurate dosing concentration.[3]

  • Pipetting Technique: Use a multichannel pipette for adding the drug solutions to the plate to minimize timing differences between wells.[3]

Issue 3: I am not observing the expected downstream effects on Protein-X phosphorylation after G-1 treatment.

Answer: If you do not see a change in the phosphorylation of a known downstream target, such as Protein-X, via Western blot, consider these possibilities:[3]

  • GPER Expression: Verify that your cell line expresses GPER at a sufficient level. If receptor expression is low or absent, G-1 will not elicit a response.

  • Treatment Duration & Dose: Optimize the treatment time and concentration of G-1. The kinetics of downstream signaling can vary between cell types. A time-course and dose-response experiment is recommended.

  • Compound Stability: For long-term experiments, remember that G-1 should be replenished every 48-72 hours to maintain its effective concentration.[3]

  • Cellular Context: The specific signaling pathway activated by G-1 can be cell-type dependent. Confirm from literature that G-1 is expected to modulate Protein-X phosphorylation in your specific experimental model.

Quantitative Data Summary

The following tables summarize key quantitative data for G-1 based on published findings.

Table 1: Binding Affinity and Potency of G-1

ParameterValueReceptorAssay TypeCell Line / TissueReference
Binding Affinity (Kᵢ) 11 nMGPERCompetitive Radioligand BindingHEK293 cells expressing GPER[1][2]
IC₅₀ 20 µM-Cell Proliferation AssayH295R cells (72h treatment)[2]

Table 2: Solubility of G-1

SolventConcentrationRemarksReference
DMSO 50 mg/mL (121.28 mM)Sonication is recommended for complete dissolution.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (4.85 mM)Sonication is recommended.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of G-1 on cell proliferation or cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • G-1 Preparation: Prepare serial dilutions of G-1 in complete culture medium from a concentrated DMSO stock. Include a vehicle control containing the same final concentration of DMSO as the highest G-1 treatment.[3]

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared G-1 dilutions or vehicle control to the appropriate wells.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT reagent solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1][3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

  • Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.[1]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by G-1 using flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of G-1 and a vehicle control for the specified time.

  • Harvesting: Harvest both the adherent and floating cell populations. Adherent cells can be detached using trypsin, and all cells should be pooled and washed with PBS.[1]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Incubation: Incubate the cells in the dark for the time specified by the staining kit manufacturer.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.[1]

  • Data Analysis: Quantify the cell populations:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)[1]

Visualizations

G1_Signaling_Pathway G1 G-1 Compound GPER GPER (GPR30) G1->GPER G_Protein G Proteins GPER->G_Protein Activation MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway Downstream Downstream Effects (Cell Proliferation, Apoptosis, etc.) MAPK_Pathway->Downstream PI3K_Pathway->Downstream

Caption: G-1 mediated activation of GPER and downstream signaling pathways.

MTT_Assay_Workflow arrow A 1. Seed Cells (96-well plate) B 2. Add G-1 Dilutions & Vehicle Control A->B arrow1 arrow1 C 3. Incubate (e.g., 72 hours) B->C arrow2 arrow2 D 4. Add MTT Reagent (Incubate 2-4 hours) C->D arrow3 arrow3 E 5. Solubilize Formazan (Add DMSO) D->E arrow4 arrow4 F 6. Measure Absorbance (570 nm) E->F arrow5 arrow5

Caption: Experimental workflow for a standard MTT cell viability assay.

References

G-1 compound storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and use of the G-1 compound. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the G-1 compound? A1: G-1 is a nonsteroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] It exhibits high binding affinity for GPER (Ki = 11 nM) but does not bind to the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[1]

Q2: What is the primary molecular target of G-1? A2: The primary molecular target of G-1 is the G protein-coupled estrogen receptor (GPER).[2] Its selectivity for GPER allows researchers to investigate the specific roles of this receptor in various physiological and pathological processes.[1]

Q3: What are the common research applications of G-1? A3: G-1 is utilized in various research areas to study the effects of GPER activation. Common applications include investigating cell proliferation, apoptosis, and cell cycle progression.[2][3] It has been shown to decrease cell proliferation, induce apoptosis, and cause cell cycle arrest in the G2 phase in certain cell lines.[3] Additionally, G-1 is used to explore key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[2]

Property Data Reference
Molecular Formula C21H18BrNO3[1]
Molecular Weight 412.28 g/mol
CAS Number 881639-98-1
Purity ≥98% (HPLC)
Binding Affinity (Ki) 11 nM for GPER[1]
EC50 2 nM

Storage and Stability Guidelines

Proper storage is critical to maintain the integrity and activity of the G-1 compound. Below are the recommended storage conditions and stability information.

Form Temperature Duration Reference
Solid Powder -20°CSee product datasheet
Stock Solution -20°CUp to 1 year[3]
Stock Solution -80°CUp to 2 years[3]

Q4: How should I store the G-1 compound for long-term use? A4: For long-term storage, the solid form of G-1 should be stored at -20°C. Once reconstituted into a stock solution, it is recommended to store it at -80°C, which can maintain stability for up to two years.[3] For shorter-term use, stock solutions can be kept at -20°C for up to one year.[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

G1_Storage_Workflow start Receive G-1 Compound check_form Is the compound in solid or liquid form? start->check_form solid Store solid G-1 powder in a tightly sealed container. check_form->solid Solid liquid Is it a stock solution? check_form->liquid Liquid store_solid Store at -20°C solid->store_solid end_storage Use as per protocol store_solid->end_storage short_term For use within 1 year? liquid->short_term Yes liquid->end_storage No, for immediate use store_neg20 Aliquot and Store at -20°C short_term->store_neg20 Yes store_neg80 Aliquot and Store at -80°C short_term->store_neg80 No store_neg20->end_storage store_neg80->end_storage

Diagram 1: A workflow for deciding on the appropriate storage conditions for the G-1 compound.

Reconstitution and Handling

Accurate reconstitution is the first step toward reliable experimental results. Use high-purity solvents to prepare stock solutions.

Solvent Solubility Reference
DMSO 20 mg/mL[1]
DMF 30 mg/mL[1]
Ethanol 1 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Experimental Protocol: Preparing a G-1 Stock Solution (10 mM)

This protocol outlines the steps to prepare a 10 mM stock solution of G-1 in DMSO.

  • Preparation : Allow the vial of solid G-1 and the DMSO solvent to equilibrate to room temperature before opening to prevent moisture condensation. All handling should be performed under subdued light.

  • Calculation : Determine the required volume of DMSO. To prepare a 10 mM solution from 1 mg of G-1 (MW: 412.28), the calculation is as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.01 mol/L * 412.28 g/mol ) = 0.0002425 L

    • Volume (µL) = 242.5 µL

  • Reconstitution : Add the calculated volume (242.5 µL) of high-purity DMSO to the vial containing 1 mg of G-1.

  • Dissolution : Cap the vial tightly and vortex gently for 30 seconds. If necessary, briefly sonicate the solution in a bath sonicator to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage : Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]

G1_Reconstitution_Workflow cluster_prep Preparation cluster_process Reconstitution cluster_storage Storage start Equilibrate G-1 vial and solvent to RT calculate Calculate required solvent volume start->calculate add_solvent Add solvent to vial calculate->add_solvent dissolve Vortex and/or sonicate to fully dissolve add_solvent->dissolve inspect Visually inspect for complete dissolution dissolve->inspect inspect->dissolve Particles remain aliquot Aliquot into single-use vials inspect->aliquot Dissolved store Store at -20°C or -80°C aliquot->store

Diagram 2: A step-by-step workflow for the reconstitution of the G-1 compound.

Troubleshooting Guide

Q5: My G-1 compound is not fully dissolving in the recommended solvent. What should I do? A5: First, confirm that you are using a high-purity, anhydrous solvent, as water content can affect solubility.[1] Gentle warming or brief sonication can aid dissolution. Also, verify your concentration; if it exceeds the solubility limit (e.g., >20 mg/mL in DMSO), you will need to add more solvent to lower the concentration.[1]

Q6: I am observing high variability in my experimental results. What could be the cause? A6: Inconsistent results can stem from several factors. Ensure the G-1 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[3] Always use a freshly thawed aliquot for each experiment. Also, verify the final concentration of the solvent (e.g., DMSO) in your experimental medium, as high concentrations can be toxic to cells and confound results.

Q7: I am seeing unexpected cell toxicity in my experiments. Could the G-1 or the solvent be the issue? A7: While G-1 can induce apoptosis in certain cell lines, unexpected toxicity might be due to the solvent.[3] Many organic solvents, like DMSO, can be toxic to cells at higher concentrations. It is crucial to run a vehicle control (medium with the same final concentration of the solvent, but without G-1) to distinguish between the effects of the compound and the solvent. If solvent toxicity is suspected, try lowering its final concentration in your assays.

G1_Signaling_Pathway G1 G-1 Compound GPER GPER (GPR30) G1->GPER activates AC Adenylyl Cyclase GPER->AC MAPK MAPK/ERK Pathway GPER->MAPK PI3K PI3K/Akt Pathway GPER->PI3K cAMP cAMP AC->cAMP produces PKA PKA / Epac2 cAMP->PKA Ca ↑ Cytosolic Ca2+ PKA->Ca Response Cellular Responses (Proliferation, Apoptosis, etc.) Ca->Response MAPK->Response PI3K->Response

Diagram 3: Key signaling pathways activated by the G-1 compound through GPER.

Safety and Handling Precautions

Q8: What personal protective equipment (PPE) should be worn when handling G-1? A8: When handling the G-1 compound, standard laboratory PPE is required. This includes a lab coat, safety goggles to protect against splashes or dust, and chemical-resistant gloves (e.g., nitrile gloves).[4]

Q9: What is the correct procedure for handling a small spill of G-1 powder? A9: For a small, contained spill, avoid generating dust.[5] Gently cover the spill with an absorbent material if it is a solution. If it is a powder, carefully shovel or scoop the material into a sealed container for disposal.[6] The area should then be decontaminated. Always handle spills in a well-ventilated area or a chemical fume hood.

Q10: How should I dispose of G-1 waste? A10: G-1 waste, including unused solutions and contaminated materials (e.g., pipette tips, vials), should be collected in a clearly labeled hazardous waste container.[4] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour chemical waste down the drain.[6]

References

Technical Support Center: Minimizing Variability in G-1 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing variability in G-1 phase cell viability assays. The content is structured to directly address common issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.

I. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common sources of variability in cell viability assays.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The coefficient of variation (CV), which is the standard deviation divided by the mean expressed as a percentage, is a common metric for assessing the precision of an assay. While there are no universal standards, an intra-assay CV of less than 10% is generally considered very good, 10-20% is good, and 20-30% may be acceptable depending on the assay and cell type.[1][2] Inter-assay CVs of less than 15% are generally considered acceptable.[3]

Possible Causes and Solutions

Possible Cause Recommended Solution Relevant Controls
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration. For adherent cells, allow the plate to sit at room temperature for 15-60 minutes before incubation to ensure even settling.[4][5]Visually inspect wells under a microscope after seeding to confirm even distribution.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration.[6][7] To mitigate this, fill the outer wells with sterile PBS, water, or media without cells to create a humidity barrier.[7][8] Some plate designs also help minimize this effect.[9]Compare results from outer wells to inner wells. A significant difference may indicate an edge effect.
Pipetting Errors Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[10] Prepare master mixes of reagents to be added to all wells.Include a set of wells with only media and assay reagent to assess background and pipetting consistency.
Inconsistent Incubation Times For endpoint assays, ensure that the incubation time with the detection reagent is uniform across all plates. Stagger the addition of reagents if reading multiple plates.Not applicable.
Cell Clumping Ensure complete dissociation of cells into a single-cell suspension after trypsinization. Gently pipette the cell suspension up and down before plating.Visually inspect the cell suspension for clumps before seeding.
Issue 2: Inconsistent or Unexpected Dose-Response Curves

Non-standard dose-response curves, such as U-shaped curves or a lack of a clear dose-dependent effect, can arise from various factors.

Possible Causes and Solutions

Possible Cause Recommended Solution Relevant Controls
Compound Precipitation At high concentrations, test compounds may precipitate, interfering with optical readings. Visually inspect wells for precipitates. If observed, prepare fresh dilutions and ensure complete solubilization.Wells with media and the highest concentration of the compound (no cells).
Direct Chemical Interference The test compound may directly reduce the assay reagent (e.g., MTT, MTS), leading to a false-positive signal independent of cell viability.[11]Perform the assay in a cell-free system with the compound and assay reagent to check for direct reduction.
Changes in Cell Metabolism G1-arrested cells may have altered metabolic rates, which can affect assays that measure metabolic activity (e.g., MTT, MTS).[12][13][14] For example, some treatments can increase cellular metabolism, leading to an overestimation of viability.[11]Use an orthogonal assay that measures a different viability parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay or a dye exclusion assay).
Off-Target Effects At high concentrations, compounds may have off-target effects that can influence cell viability or interfere with the assay chemistry.Not applicable.
Suboptimal Cell Confluency Cell confluency at the time of treatment can significantly impact results.[7][15][16][17] Cells that are too confluent may exhibit contact inhibition and altered metabolic states.[8][18]Optimize cell seeding density to ensure cells are in the logarithmic growth phase (typically 50-80% confluency) at the time of the assay.[4][7]
Issue 3: High Background Signal

A high background signal can mask the true signal from the cells, reducing the dynamic range and sensitivity of the assay.

Possible Causes and Solutions

Possible Cause Recommended Solution Relevant Controls
Media Component Interference Phenol (B47542) red in culture media can interfere with the absorbance readings of colorimetric assays.[19] Serum components can also interact with assay reagents.Use phenol red-free media during the assay. For some assays, reducing the serum concentration during the final incubation step may be beneficial.[20]
Contamination Microbial contamination (bacteria, yeast, or mycoplasma) can metabolize the assay reagents, leading to a false-positive signal.Regularly test cell cultures for contamination. Visually inspect plates for any signs of contamination before adding assay reagents.
Reagent Instability or Contamination Improper storage or handling of assay reagents can lead to degradation or contamination.Store reagents according to the manufacturer's instructions, protected from light where necessary. Prepare fresh reagent solutions for each experiment.
Luminescent Assay Specifics For luminescent assays, using white opaque plates is recommended to maximize the signal and reduce crosstalk between wells.[15][21] High background can also result from the plate's phosphorescence after exposure to light.Use appropriate plates for the assay type. "Dark adapt" plates by incubating them in the dark for about 10 minutes before reading.[21]

II. Frequently Asked Questions (FAQs)

Cell Culture and Plating

  • Q1: How does cell passage number affect assay variability? A: High passage numbers can lead to genetic drift, altered morphology, changes in growth rates, and different responses to stimuli.[22][23] It is recommended to use cells within a consistent and low passage number range for a set of experiments and to establish a master and working cell bank.[24]

  • Q2: What is the optimal cell seeding density? A: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment.[25] Cells should be in the logarithmic growth phase during the assay.[25] It is crucial to determine the linear range of the assay for your specific cell type, where the signal is proportional to the cell number.[26]

  • Q3: How can I minimize the "edge effect"? A: The edge effect is primarily caused by increased evaporation in the outer wells of a microplate.[8] To minimize this, you can fill the peripheral wells with sterile liquid (PBS or media), use specially designed plates, and ensure proper incubator humidity.[8][9][19] Allowing the plate to equilibrate to room temperature before incubation can also help.[4][8]

Assay-Specific Questions

  • Q4: My formazan (B1609692) crystals in the MTT assay are not dissolving completely. What should I do? A: Incomplete solubilization of formazan crystals is a common source of variability.[19] Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS). Gentle agitation on an orbital shaker can aid dissolution.[11]

  • Q5: I'm seeing a higher signal in my dead cell control with the RealTime-Glo™ assay. Why? A: This is unexpected and likely indicates a technical issue. Dead cells should not be able to reduce the pro-substrate to generate a luminescent signal.[27][28] Potential causes could include contamination of the dead-cell well with viable cells, or an issue with the assay reagents. Ensure your method for inducing cell death is effective and does not interfere with the assay chemistry.

  • Q6: Can G-1 arrest affect the results of metabolic assays like MTT and MTS? A: Yes. Cells arrested in G1 can have altered metabolic activity.[29] For instance, mitochondrial biogenesis and activity increase as cells progress through G1, peaking at the G1/S transition.[13][25] Therefore, a drug that induces G1 arrest might alter the metabolic state of the cells, which could be misinterpreted as a change in viability by assays that measure metabolic function. It is advisable to confirm findings with an orthogonal assay that measures a different parameter, such as ATP levels or membrane integrity.

III. Quantitative Data Summary

Table 1: General Guidelines for Acceptable Coefficient of Variation (CV%) in Cell-Based Assays

Assay Type Intra-Assay CV% Inter-Assay CV% Reference
General Cell-Based Assays< 10% (Very Good), 10-20% (Good), 20-30% (Acceptable)< 15%[1][3]
Immunoassays (as a reference)< 10%< 15%[3]

Table 2: Factors Influencing Assay Variability and their Potential Quantitative Impact

Factor Potential Impact on Assay Signal Example Reference
Cell Seeding Density Non-linear relationship between cell number and signal outside the optimal range.In an MTT assay with PC-3 cells, doubling the seeding number from 5,000 to 10,000 cells/well resulted in only a 5% increase in optical density (OD), while doubling from 10,000 to 20,000 cells/well caused a 39% increase in OD.[22][22]
Passage Number Can lead to significant changes in protein expression and cellular function over time.A study on Caco-2 cells showed that insulin-degrading enzyme (IDE) activity was approximately 45% higher in lower passage numbers (5-15) compared to higher passage numbers (52-63).[14][14]
MTT Concentration Signal can plateau at higher concentrations.For PC-3 cells, increasing MTT concentration up to 0.4 mg/mL led to an increase in OD, but no further increase was seen between 0.4 and 0.5 mg/mL.[30][30]
Serum Concentration Can affect cell proliferation and viability.Deprivation of Fetal Bovine Serum (0%) induced significant cell death in glioblastoma cell lines, while restoration to 10% recovered viability.[14][14]

IV. Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure time.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free media to a final working concentration of 0.5 mg/mL and add 100 µL to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

MTS Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization.

  • Cell Plating: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.

  • Compound Treatment: Treat cells with the test compound and incubate for the desired duration.

  • MTS Reagent Preparation: Thaw the MTS reagent and an electron coupling agent (e.g., PES). Prepare the MTS/PES solution according to the manufacturer's instructions.

  • Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

RealTime-Glo™ MT Cell Viability Assay Protocol

This is a non-lytic, real-time assay.

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ reagent by diluting the substrate and NanoLuc® enzyme in culture medium according to the manufacturer's protocol. Warm the reagent to 37°C.[23]

  • Assay Setup (can be done at different time points):

    • At cell plating: Add an equal volume of 2X reagent to the cell suspension before plating.

    • At compound dosing: Add an equal volume of 2X reagent containing the test compound to the cells.

    • Endpoint: Add the reagent to the wells at the end of the treatment period.

  • Incubation: Incubate the plate at 37°C.

  • Luminescence Measurement: Measure luminescence at desired time points using a plate-reading luminometer. The signal can be measured repeatedly from the same wells for up to 72 hours.[27][28]

V. Visualizations

G1-S Phase Transition Signaling Pathway

G1_S_Transition cluster_inactive Mitogens Mitogenic Signals (e.g., Growth Factors) RTK Receptor Tyrosine Kinases (RTKs) Mitogens->RTK Ras Ras RTK->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 MAPK_Pathway->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) E2F E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription pRb->E2F Releases Rb_E2F->Rb Releases E2F G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Upregulates p21->CyclinD_CDK46 Inhibits

Caption: Simplified signaling pathway of the G1/S phase transition.

Experimental Workflow for a Cell Viability Assay

Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Test Compound incubate1->treat_cells incubate2 Incubate (Exposure Time) treat_cells->incubate2 add_reagent Add Viability Reagent (MTT, MTS, or RealTime-Glo) incubate2->add_reagent incubate3 Incubate (Reagent Incubation) add_reagent->incubate3 read_plate Read Plate (Absorbance or Luminescence) incubate3->read_plate analyze_data Data Analysis read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell viability assays.

References

Technical Support Center: G-1 Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of the G-1 GPER agonist during experiments. The following troubleshooting guides and FAQs address common issues to ensure the stability and efficacy of G-1 in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid G-1 compound?

A1: The solid G-1 compound should be stored at -20°C in a dry, dark place. Under these conditions, it is stable for at least three years.

Q2: What is the recommended solvent for preparing G-1 stock solutions?

A2: G-1 is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What are the storage conditions and stability of G-1 stock solutions?

A3: G-1 stock solutions in DMSO are stable for up to 1 year when stored at -20°C and for up to 2 years at -80°C.[1] To ensure the integrity of your stock solution, it is advisable to use freshly opened, high-purity DMSO, as DMSO is hygroscopic and can absorb water, which may affect the solubility and stability of the compound.

Q4: My G-1 solution appears to have a precipitate after dilution in my cell culture medium. Is this degradation?

A4: Not necessarily. G-1 is a hydrophobic compound, and direct dilution of a concentrated DMSO stock into an aqueous medium can cause it to precipitate or "crash out" of the solution. This is a solubility issue rather than chemical degradation. To avoid this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media, adding the compound dropwise while gently mixing.

Q5: Are there any known off-target effects of G-1 that could be mistaken for degradation?

A5: At high concentrations, G-1 has been reported to have off-target effects, such as interacting with microtubules.[2][3] These effects are not due to degradation but are a result of the compound's intrinsic activity at concentrations significantly higher than its EC50 for GPER. It is crucial to use G-1 at appropriate concentrations to ensure specific activation of GPER.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding G-1 to cell culture media. The final concentration of G-1 exceeds its aqueous solubility limit.Decrease the final working concentration of G-1. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution of a concentrated DMSO stock.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently vortexing the media.
Low temperature of the media.Always use pre-warmed (37°C) cell culture media for dilutions.
Inconsistent or no biological effect observed in experiments. Compound Precipitation: The effective concentration of G-1 is lower than intended due to precipitation.Follow the recommended procedures for preparing working solutions to avoid precipitation. Visually inspect the media for any signs of precipitate before adding it to the cells.
Improper Storage: The G-1 stock solution may have lost activity due to improper storage.Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are within their stability period. Avoid repeated freeze-thaw cycles.
Cell Culture Issues: The cells may not be responsive, or other experimental variables may be affecting the outcome.Ensure your cell line expresses GPER. Include appropriate positive and negative controls in your experiment. Verify the health and passage number of your cells.
Suspected Chemical Degradation. Although specific degradation pathways for G-1 are not well-documented, exposure to harsh conditions could potentially lead to degradation.Protect G-1 solutions from light. Avoid extreme pH conditions in your experimental setup unless it is a specific parameter being tested. Prepare fresh working solutions for each experiment.

Quantitative Data Summary

Table 1: G-1 (CAS 881639-98-1) Storage and Stability

Form Storage Temperature Solvent Stability
Solid Powder-20°CN/A≥ 3 years[1]
Stock Solution-20°CDMSO1 year[1]
Stock Solution-80°CDMSO2 years[1]

Table 2: G-1 Solubility

Solvent Maximum Concentration
DMSO50 mg/mL (121.28 mM)[1]

Experimental Protocols

Protocol 1: Preparation of G-1 Stock and Working Solutions for In Vitro Assays

  • Prepare a High-Concentration Stock Solution:

    • Allow the solid G-1 compound to equilibrate to room temperature before opening the vial.

    • Dissolve the G-1 powder in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

    • To minimize precipitation, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.

  • Prepare the Final Working Solution:

    • Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration.

    • Add the G-1 stock solution dropwise to the medium while gently mixing to facilitate dissolution and prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

    • Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions of G-1.

Signaling Pathways and Experimental Workflows

GPER_Signaling_Pathway G-1 Activated GPER Signaling Pathway G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates Src Src G_protein->Src activates PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression MMP Matrix Metalloproteinases (MMP) Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR transactivates PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK AKT Akt PI3K->AKT Cell_Proliferation Cell Proliferation/Survival AKT->Cell_Proliferation MAPK->Cell_Proliferation IP3 IP3 PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization G1_Experimental_Workflow General Workflow for G-1 Experiments start Start storage Store solid G-1 at -20°C start->storage stock_prep Prepare DMSO stock solution (e.g., 10-50 mM) storage->stock_prep stock_storage Store stock solution at -20°C or -80°C stock_prep->stock_storage working_prep Prepare fresh working solution in pre-warmed media stock_storage->working_prep cell_treatment Treat cells with G-1 (include controls) working_prep->cell_treatment incubation Incubate for desired time cell_treatment->incubation assay Perform downstream assays (e.g., Western blot, qPCR, etc.) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Technical Support Center: G-36 for G-1 Off-Target Effect Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using the GPER antagonist G-36 to investigate and block off-target effects of the GPER agonist G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what are its potential off-target effects?

A1: G-1 is a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. It was developed to selectively activate GPER without significant binding to the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[1] However, like many small molecule inhibitors and agonists, G-1 can exhibit off-target effects that are independent of GPER activation. One of the most cited off-target effects is the disruption of microtubule structures in various cancer cell models.[2] Because G-1 is fat-soluble and membrane-permeable, it can bind to other intracellular structures, leading to these GPER-independent activities.[2] Some studies have also suggested that G-1 may recognize other receptors, such as the membrane-associated estrogen receptor variant ERα-36.[3][4]

Q2: What is G-36 and how does it function?

A2: G-36 is a selective, cell-permeable antagonist of GPER.[5][6] It was developed as a structural analog of G-1 to have a high affinity for GPER while having no detectable binding activity for ERα or ERβ.[7][8] Its primary function in research is to block the signaling pathways initiated by GPER activation. G-36 competitively inhibits the effects of GPER agonists like 17β-estradiol or G-1.[8] For instance, it has been shown to inhibit GPER-mediated PI3K activation, calcium mobilization (IC50 = 112 nM), and ERK activation.[5][6]

Q3: How can I use G-36 to validate that my observed G-1 effects are GPER-mediated?

A3: The standard method is to perform a competition or blockade experiment. In this setup, you would pre-treat your cells or tissue with G-36 for a short period before adding G-1. If the biological effect observed with G-1 treatment alone is significantly diminished or completely abolished in the presence of G-36, it strongly suggests that the effect is mediated through GPER.[8] Conversely, if G-36 fails to prevent the effect of G-1, it is likely a GPER-independent, off-target effect.[2]

Q4: My G-36 pre-treatment did not block the effects of G-1. What does this indicate?

A4: If G-36 does not prevent the cellular response to G-1, it strongly suggests the observed effect is off-target and not mediated by GPER.[2] As mentioned, G-1 has been reported to cause cytotoxic effects and microtubule disruption that are not blocked by GPER antagonists.[2] This outcome is valuable as it helps differentiate between on-target (GPER-mediated) and off-target phenomena, ensuring accurate interpretation of G-1's mechanism of action in your experimental model.

Q5: What are the key signaling pathways activated by G-1 through GPER that can be blocked by G-36?

A5: GPER activation by G-1 initiates rapid, non-genomic signaling cascades. Key pathways include:

  • PI3K/Akt Pathway : G-36 selectively inhibits estrogen- and G-1-mediated activation of PI3K through GPER.[5][8]

  • MAPK/ERK Pathway : G-36 effectively blocks G-1-induced ERK activation.[5] This blockade is specific, as G-36 does not affect ERK activation induced by other stimuli like Epidermal Growth Factor (EGF).[8]

  • Calcium Mobilization : G-1 can induce a rapid increase in intracellular calcium, an effect that is inhibited by G-36 with an IC50 of approximately 112 nM.[5][6]

  • Nitric Oxide (NO) Production : In some cell types, G-1 can stimulate endothelial nitric oxide synthase (eNOS) phosphorylation. This effect can be suppressed by G-36.[3][9]

Data Presentation

Table 1: Inhibitory Concentrations and Binding Affinities

Compound Target Action IC50 / Ki Cell/System Context Reference
G-1 GPER Agonist Ki = 11 nM; EC50 = 2 nM N/A
G-36 GPER Antagonist IC50 = 112 nM Inhibition of estrogen-mediated calcium mobilization [5][6]
G-36 GPER Antagonist IC50 = 165 nM Inhibition of G-1-mediated activation [8]

| G-15 | GPER | Antagonist | Kd = 20 nM | Binding affinity for GPER |[10] |

Table 2: Recommended Working Concentrations for In Vitro Experiments

Compound Typical Concentration Range Application Example Reference
G-1 0.1 µM - 10 µM GPER activation, proliferation/cytotoxicity assays [2]

| G-36 | 1 µM - 10 µM | GPER blockade, competition assays |[5] |

Note: Optimal concentrations should be determined empirically for each specific cell line and experimental endpoint.

Mandatory Visualizations

GPER_Signaling_Pathway G1 G-1 (Agonist) GPER GPER (GPR30) G1->GPER Activates Off_Target Off-Target Effects (e.g., Microtubule Disruption) G1->Off_Target G36 G-36 (Antagonist) G36->GPER Blocks G_Protein G-Protein Activation GPER->G_Protein EGFR_Trans EGFR Transactivation GPER->EGFR_Trans via MMPs PI3K PI3K / Akt Pathway G_Protein->PI3K Ca_Mobilization Calcium Mobilization G_Protein->Ca_Mobilization Cellular_Response Cellular Responses (Proliferation, Migration, etc.) PI3K->Cellular_Response Ca_Mobilization->Cellular_Response MAPK_ERK MAPK / ERK Pathway EGFR_Trans->MAPK_ERK MAPK_ERK->Cellular_Response Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A 1. Seed Cells (e.g., SKBr3, MCF-7) B1 Control (Vehicle) B2 G-1 Only (e.g., 1 µM) B3 G-36 Only (e.g., 10 µM) B4 G-36 Pre-treatment + G-1 C 2. Incubate (e.g., 15-30 min for signaling, 24-48h for proliferation) B1->C B2->C B3->C B4->C D 3. Harvest Cells/Lysates C->D E 4. Perform Assay (e.g., Western Blot for p-ERK, Cell Viability Assay) D->E Logic_Diagram Start Observe Effect with G-1 Treatment Question Does G-36 Pre-treatment Block the G-1 Effect? Start->Question Result1 Conclusion: Effect is GPER-Mediated (On-Target) Question->Result1  Yes Result2 Conclusion: Effect is GPER-Independent (Off-Target) Question->Result2  No

References

Validation & Comparative

Validating GPER-Mediated Effects of the G-1 Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for validating the G protein-coupled estrogen receptor (GPER)-mediated effects of the selective agonist G-1. It compares G-1's performance against other alternatives, presents supporting experimental data, and offers detailed protocols for key validation experiments.

The compound G-1 has emerged as a critical pharmacological tool for investigating the specific roles of GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ).[1][2] Its high affinity and selectivity for GPER allow for the dissection of rapid, non-genomic signaling pathways initiated by this receptor.[1] This guide establishes the framework for independently verifying and applying G-1 in diverse research settings.

Data Presentation: Comparative Selectivity and Activity

A primary requirement for validating G-1's effects is demonstrating its selectivity for GPER over the classical estrogen receptors. The data overwhelmingly show that G-1 binds to and activates GPER at nanomolar concentrations, while having negligible interaction with ERα and ERβ at concentrations up to 10 µM.[1]

Table 1: Comparative Binding Affinity and Functional Activity of G-1

Ligand Receptor Binding Affinity (Ki) Functional Activity (EC50)
G-1 GPER 11 nM [1][3] 2 nM [1]
G-1 ERα >10,000 nM [1] No activity up to 10 µM [1]

| G-1 | ERβ | >10,000 nM [1] | No activity up to 10 µM [1] |

Key GPER-Mediated Signaling Pathways

Upon binding G-1, GPER activates several distinct intracellular signaling cascades. Validating the GPER-mediated effect of G-1 often involves confirming the activation of these known downstream pathways.

G1_Selectivity G1 G-1 Compound GPER GPER G1->GPER Activates (Ki = 11 nM) ERa ERα G1->ERa No significant binding (Ki >10,000 nM) ERb ERβ G1->ERb No significant binding (Ki >10,000 nM) Response Cellular Response GPER->Response

Caption: Logical diagram of G-1's receptor selectivity.

1. EGFR Transactivation and MAPK/ERK Pathway: A hallmark of G-1-activated GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via Gβγ subunits, which promote Src-mediated cleavage of membrane-bound EGFR ligands. The released ligands then activate EGFR, leading to the phosphorylation and activation of the MAPK/ERK signaling cascade.[4][5] This pathway has been implicated in the regulation of cell proliferation and migration.[2]

GPER_EGFR_Transactivation cluster_membrane Plasma Membrane cluster_cytosol Cytosol G1 G-1 GPER GPER G1->GPER Src Src GPER->Src Activates EGFR EGFR ERK p-ERK1/2 EGFR->ERK Activates MAPK Cascade proHBEGF pro-HB-EGF HBEGF HB-EGF proHBEGF->HBEGF MMP MMP Src->MMP Activates MMP->proHBEGF Cleaves HBEGF->EGFR Binds

Caption: GPER-mediated transactivation of EGFR leading to ERK activation.

2. Calcium Mobilization: G-1 binding to GPER can activate the Gαq pathway, stimulating Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) triphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in many cellular processes.[1][6][7]

GPER_Calcium_Mobilization G1 G-1 GPER GPER G1->GPER Binds PLC PLC GPER->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺

Caption: GPER signaling pathway for intracellular calcium mobilization.
Experimental Framework for Validation

To rigorously validate that an observed cellular effect of G-1 is mediated by GPER, a multi-pronged approach is necessary. This typically involves demonstrating that the effect is blocked by a GPER-selective antagonist (like G15 or G36) or is absent in a system lacking GPER (e.g., GPER knockout cells or animals).[8][9][10]

Table 2: Summary of Experimental Approaches to Validate G-1's GPER-Mediated Effects

Cellular Process Effect of G-1 Method of GPER Validation Key Finding
Cell Proliferation Inhibition in certain cancer cells (e.g., ovarian, breast).[2][8] Co-treatment with GPER antagonist G15 or G36. Antagonist blocks or reverses the anti-proliferative effect of G-1.[11]
Cell Migration Inhibition in SKBr3 and MCF-7 cells. siRNA knockdown of GPER. The inhibitory effect of G-1 on migration is diminished in GPER-knockdown cells.
Calcium Mobilization Rapid increase in intracellular Ca²⁺.[12][13] Pre-treatment with GPER antagonist G15. G15 significantly diminishes the Ca²⁺ increase induced by G-1.[12]
Insulin (B600854) Secretion Stimulation from pancreatic islets.[9] Use of islets from GPER knockout (KO) mice. G-1 stimulates insulin secretion in wild-type but not in GPER KO islets.[9]

| Neuroprotection | Protection against EAE in a mouse model.[9] | Use of GPER knockout (KO) mice. | The therapeutic effects of G-1 are completely absent in GPER KO mice.[9][10] |

Experimental_Workflow cluster_exp Experimental Groups cluster_results Expected Outcomes for Validation start Hypothesis: G-1 causes Effect X via GPER control Vehicle Control start->control g1_only G-1 Treatment start->g1_only antagonist GPER Antagonist (G15/G36) + G-1 Treatment start->antagonist measure Measure Effect X (e.g., Proliferation, p-ERK levels) control->measure g1_only->measure antagonist->measure result1 G-1 shows significant difference from Control measure->result1 result2 Antagonist group shows significant reversal of G-1 effect measure->result2 conclusion Conclusion: Effect X is GPER-mediated result1->conclusion result2->conclusion

Caption: Workflow for validating GPER-mediated effects using a selective antagonist.
Considerations for Off-Target Effects

While G-1 is a highly selective tool, researchers must remain aware of potential off-target or GPER-independent effects, particularly at higher concentrations (typically >1 µM).[14] Some studies have reported that G-1 can suppress proliferation and induce apoptosis in GPER-negative cell lines or that its effects cannot be blocked by GPER antagonists in certain contexts.[11][13] These findings may be due to interactions with other cellular components, such as tubulin, at high concentrations.[14] Therefore, it is crucial to use the lowest effective concentration of G-1 and to always include proper controls, such as GPER antagonists or GPER-null systems, to confirm the on-target mechanism.

Experimental Protocols

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the receptor of interest (GPER, ERα, or ERβ).

    • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl based buffer).

    • Incubation: Incubate the membrane preparations with a constant concentration of a suitable radioligand (e.g., ³H-Estradiol for ERs) and varying concentrations of the competitor ligand (G-1).

    • Separation: After reaching equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the log concentration of G-1. Calculate the IC₅₀ value (concentration of G-1 that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

GPER-Mediated Calcium Mobilization Assay
  • Objective: To measure the potency (EC₅₀) of G-1 in stimulating a GPER-mediated increase in intracellular calcium.[1]

  • Methodology:

    • Cell Culture: Plate GPER-expressing cells in a 96-well, black-walled, clear-bottom plate.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) according to the manufacturer's instructions.

    • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader with kinetic reading capabilities.

    • Compound Addition: Add varying concentrations of G-1 to the wells. To validate GPER-mediation, a separate set of wells can be pre-incubated with a GPER antagonist (e.g., G15) for 15-30 minutes before adding G-1.

    • Kinetic Measurement: Immediately begin kinetic measurement of fluorescence intensity for several minutes.

    • Data Analysis: Calculate the change in fluorescence (or ratio for ratiometric dyes like Fura-2) to represent the change in intracellular calcium concentration. Plot the peak response against the log concentration of G-1 to determine the EC₅₀ value.

Cell Proliferation (MTT) Assay
  • Objective: To assess the effect of G-1 on cell viability and proliferation.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of G-1, vehicle control, and/or G-1 in combination with a GPER antagonist.

    • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot for ERK Phosphorylation
  • Objective: To determine if G-1 activates the MAPK/ERK signaling pathway.

  • Methodology:

    • Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for several hours to reduce baseline signaling.

    • Stimulation: Treat cells with G-1 (e.g., 100 nM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes). Include antagonist pre-treatment groups as needed.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

    • Analysis: Quantify the band intensity using densitometry software. Express p-ERK levels as a ratio to total ERK.

References

G-1 Compound vs. Fulvestrant: A Comparative Guide for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, particularly for hormone receptor-positive (HR+) subtypes, endocrine therapies remain a cornerstone of treatment. Fulvestrant (B1683766), a well-established selective estrogen receptor degrader (SERD), has been a clinical mainstay. More recently, the G protein-coupled estrogen receptor (GPER) has emerged as a novel therapeutic target, with the G-1 compound being a key investigational tool and potential therapeutic agent. This guide provides a detailed, objective comparison of the G-1 compound and fulvestrant, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their effects in breast cancer models.

Mechanism of Action: Divergent Pathways in Estrogen Receptor Signaling

Fulvestrant and the G-1 compound target different components of the estrogen signaling network, leading to distinct downstream effects on breast cancer cells.

Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant is a pure antiestrogen (B12405530) that functions as a selective estrogen receptor degrader (SERD).[1] Its primary mechanism involves binding to the estrogen receptor-alpha (ERα), which not only blocks the binding of estradiol (B170435) but also induces a conformational change in the receptor.[2] This altered conformation leads to the degradation of the ERα protein, thereby depleting the cancer cells of this critical driver of proliferation.[2] By eliminating the estrogen receptor, fulvestrant effectively shuts down ER-mediated signaling pathways.[1][2]

G-1 Compound: A GPER Agonist

The G-1 compound is a selective agonist for the G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER activation by G-1 initiates a cascade of intracellular signaling events. These can include the activation of pathways such as PKA/BAD, Hippo/YAP/TAZ, and the transactivation of the epidermal growth factor receptor (EGFR), leading to downstream MAPK signaling. The ultimate effect of GPER activation by G-1 in breast cancer cells is context-dependent, with studies reporting both pro-proliferative and pro-apoptotic outcomes.

Signaling Pathways

The distinct mechanisms of G-1 and fulvestrant translate into the activation of different intracellular signaling cascades.

G1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 Compound GPER GPER G1->GPER EGFR EGFR GPER->EGFR Transactivation AC Adenylyl Cyclase GPER->AC PLC PLCβ GPER->PLC MAPK MAPK (ERK1/2) EGFR->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BAD BAD PKA->BAD Apoptosis Apoptosis BAD->Apoptosis PKC PKC PLC->PKC Rho Rho PKC->Rho ROCK ROCK Rho->ROCK YAP_TAZ YAP/TAZ ROCK->YAP_TAZ Proliferation Proliferation MAPK->Proliferation Transcription Gene Transcription YAP_TAZ->Transcription Transcription->Apoptosis Transcription->Proliferation

G-1 Compound Signaling Pathway.

Fulvestrant_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_nucleus Nucleus Fulvestrant Fulvestrant ER_alpha ERα Fulvestrant->ER_alpha Binds EGFR EGFR Fulvestrant->EGFR Indirect Activation (Resistance Mechanism) Proteasome Proteasome ER_alpha->Proteasome Degradation ER_dimer ERα Dimer ER_alpha->ER_dimer Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation) EGFR->Gene_Transcription Alternative Signaling ERE Estrogen Response Element (ERE) ER_dimer->ERE ERE->Gene_Transcription

Fulvestrant Signaling Pathway.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing G-1 and fulvestrant are limited. However, by examining their effects in similar breast cancer cell line models from various studies, a comparative picture emerges. It is important to note that the following data is compiled from different experiments and direct comparisons should be made with caution.

Effects on Cell Proliferation

Both G-1 and fulvestrant have been shown to inhibit the proliferation of breast cancer cells, albeit through their distinct mechanisms.

CompoundCell LineConcentrationDuration% Inhibition / IC50Citation
G-1 MCF-72 µM48 h~50% inhibition[3]
SK-BR-32 µM48 h~60% inhibition[3]
MDA-MB-2312 µM48 h~40% inhibition[3]
Fulvestrant MCF-7--IC50: 0.29 nM[4][5]
T47D100 nM96 hSignificant growth suppression[6]
CAMA-1--IC50: 3.32 µM[7]

Experimental Protocol: Cell Proliferation Assay (MTT/CyQuant)

A common method to assess cell proliferation is the MTT or CyQuant assay.

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed breast cancer cells in 96-well plates incubate1 Incubate for 24-36h (cell attachment) start->incubate1 treat Treat with G-1 or Fulvestrant (various concentrations) incubate1->treat incubate2 Incubate for specified duration (e.g., 48-96h) treat->incubate2 add_reagent Add MTT or CyQuant reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 readout Measure absorbance/ fluorescence incubate3->readout analyze Calculate % inhibition or IC50 values readout->analyze

Cell Proliferation Assay Workflow.
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.[6]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of G-1, fulvestrant, or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 48, 72, or 96 hours).

  • MTT Assay: For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated for 1-4 hours. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • CyQuant Assay: For the CyQuant assay, cells are lysed, and the CyQuant GR dye, which fluoresces upon binding to cellular nucleic acids, is added. Fluorescence is then measured.

  • Data Analysis: The absorbance or fluorescence values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Effects on Apoptosis

Both compounds have been demonstrated to induce apoptosis in breast cancer cells.

CompoundCell LineConcentrationDurationApoptotic EffectCitation
G-1 MDA-MB-23110 µM-Enhanced apoptosis[8]
MCF-72 µM72 hSignificant increase in apoptotic cells[3]
SK-BR-32 µM72 hSignificant increase in apoptotic cells[3]
Fulvestrant MCF-7100 nM96 hSignificant induction of apoptosis[6]
T47D--Induces apoptosis[9]

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is commonly quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

Apoptosis_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Culture breast cancer cells treat Treat with G-1, Fulvestrant, or vehicle control start->treat harvest Harvest and wash cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Analyze cells by flow cytometry stain->flow quantify Quantify apoptotic cell populations flow->quantify

Apoptosis Assay Workflow.
  • Cell Treatment: Breast cancer cells are treated with the desired concentrations of G-1, fulvestrant, or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) is quantified.

Effects on Cell Cycle

Both G-1 and fulvestrant can induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.

CompoundCell LineConcentrationDurationCell Cycle EffectCitation
G-1 MDA-MB-23110 µM-Induces cell cycle blockage[8]
Fulvestrant MCF-7100 nM72-96 hG1 arrest[9][10]
T47D-72 hG1 arrest[9]

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is typically analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a solution containing propidium iodide, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Summary and Future Directions

Fulvestrant and the G-1 compound represent two distinct therapeutic strategies for targeting estrogen signaling in breast cancer. Fulvestrant's established clinical efficacy is rooted in its ability to degrade ERα, thereby ablating the primary driver of proliferation in HR+ breast cancers. The G-1 compound, on the other hand, offers a novel approach by modulating the GPER signaling pathway, which can lead to apoptosis and cell cycle arrest in various breast cancer subtypes.

The preclinical data, while not from direct comparative studies, suggest that both agents can effectively inhibit breast cancer cell growth and induce apoptosis. However, the cellular contexts in which each agent is most effective may differ. For instance, G-1's activity in ER-negative cell lines like MDA-MB-231 suggests its potential in tumors that are not dependent on classical estrogen receptor signaling.

Further research is warranted to directly compare the efficacy of G-1 and fulvestrant in a panel of breast cancer models, including those with acquired resistance to endocrine therapies. Combination studies exploring the potential synergy between these two agents could also unveil novel therapeutic avenues. For researchers and drug development professionals, understanding the distinct and potentially complementary mechanisms of these compounds is crucial for designing the next generation of therapies for breast cancer.

References

A Comparative Guide to GPER Activation: G-1 versus Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic agonist G-1 and the endogenous ligand 17β-estradiol in the activation of the G protein-coupled estrogen receptor (GPER). The following sections detail their binding affinities, functional potencies in key signaling pathways, and the experimental protocols to measure these activities.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of G-1 and estradiol (B170435) for GPER.

Table 1: Binding Affinity for GPER

LigandReceptorBinding Affinity (Ki/Kd)Notes
G-1 GPER~11 nM (Ki)[1][2][3]Highly selective for GPER.[2]
ERα>10,000 nM (Ki)[3]Negligible binding to classical estrogen receptors.[3]
ERβ>10,000 nM (Ki)[3]
17β-Estradiol GPER~3-6 nM (Kd)[1][4][5]Binds with high affinity.[5]
ERα~0.1-1.0 nM (Kd)[4]Also binds to classical estrogen receptors.
ERβ~0.1-1.0 nM (Kd)[4]

Table 2: Functional Potency on GPER-Mediated Signaling

AssayLigandPotency (EC50) / EffectCell Line / System
Calcium Mobilization G-1Slow and sustained increase[3]COS-7 cells transfected with GPER[3]
17β-EstradiolFast and transient increase[3]COS-7 cells transfected with GPER[3]
cAMP Production G-1Stimulates cAMP production[6][7]Various cell types[6][7]
17β-EstradiolStimulates cAMP production[6]Various cell types[6]
ERK1/2 Phosphorylation G-1Induces phosphorylation[8][9]HEK293 cells, porcine coronary artery smooth muscle cells[8][9]
17β-EstradiolInduces phosphorylation[9][10]Porcine coronary artery smooth muscle cells, breast cancer-associated fibroblasts[9][10]

Signaling Pathways

Activation of GPER by both G-1 and estradiol initiates rapid non-genomic signaling cascades. The primary pathways include the stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) production, the mobilization of intracellular calcium, and the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the ERK1/2 signaling pathway.[6][11]

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway cluster_EGFR EGFR Transactivation GPER GPER AC Adenylyl Cyclase GPER->AC Gαs PLC PLC GPER->PLC Gαq/βγ Src Src GPER->Src Gβγ Ligand G-1 or Estradiol Ligand->GPER cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 MMP MMP Src->MMP proHBEGF pro-HB-EGF MMP->proHBEGF HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation

GPER signaling pathways activated by G-1 and estradiol.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a ligand for GPER.

Binding_Assay_Workflow A Prepare cell membranes expressing GPER B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-estradiol) A->B C Add varying concentrations of unlabeled competitor ligand (G-1 or estradiol) B->C D Allow binding to reach equilibrium C->D E Separate bound and free radioligand by rapid filtration D->E F Measure radioactivity of bound ligand E->F G Plot percentage of specific binding vs. log of competitor concentration to determine IC₅₀ F->G H Calculate Kᵢ using the Cheng-Prusoff equation G->H

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing GPER in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol) and a range of concentrations of the unlabeled competitor ligand (G-1 or estradiol).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

cAMP Production Assay

This assay measures the ability of a ligand to stimulate GPER-mediated cAMP production.

Protocol:

  • Cell Culture: Culture cells expressing GPER in a suitable medium.

  • Ligand Stimulation: Treat the cells with varying concentrations of G-1 or estradiol for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC₅₀ value.[14][15][16]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the ERK1/2 signaling pathway.

Protocol:

  • Cell Culture and Serum Starvation: Culture cells to a suitable confluency and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.[17]

  • Ligand Stimulation: Treat the cells with G-1 or estradiol at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation.[17][18][19]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPER activation.

Protocol:

  • Cell Culture: Plate GPER-expressing cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20][21]

  • Ligand Addition: Add varying concentrations of G-1 or estradiol to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

  • Data Analysis: The change in fluorescence corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ligand concentration to determine the EC₅₀ value.[22][23]

References

Confirming G-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally demonstrating that a compound engages its intended target within a cellular context is a critical step in validating its mechanism of action. This guide provides a comparative overview of key methodologies for confirming the engagement of the G protein-coupled estrogen receptor (GPER) agonist, G-1, in cells. We will explore both direct and indirect methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.

G-1 is a selective agonist for GPER, a G protein-coupled receptor that mediates rapid estrogenic signaling.[1][2][3] Confirming that G-1 directly binds to GPER in a cellular environment and elicits downstream signaling is paramount for attributing its biological effects to on-target activity.

Direct Target Engagement Methods

Direct methods provide evidence of the physical interaction between G-1 and its target protein, GPER. These assays are crucial for confirming binding and can be used to determine binding affinity and kinetics in a cellular milieu.

Comparison of Direct Target Engagement Assays
Assay Principle Advantages Disadvantages Quantitative Readouts
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4][5]Label-free, applicable to intact cells and tissues, reflects physiological conditions.[4][6]Indirect readout of binding, may not be suitable for all targets, requires specific antibodies or mass spectrometry for detection.[7]Melt temperature shift (Tm), Isothermal dose-response fingerprint (ITDRF50).
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor) upon binding.[6][8]Live-cell compatible, allows for kinetic measurements, high signal-to-noise ratio.[8][9]Requires genetic modification of the target protein, development of a suitable fluorescent ligand can be challenging.[10]BRET ratio, IC50/EC50, Kd, residence time.[8]
Fluorescent Ligand Binding Direct visualization and quantification of a fluorescently labeled G-1 analog binding to GPER.[10][11]Provides spatial information on target localization, can be used in live-cell imaging and flow cytometry.[11][12]Synthesis of a fluorescently labeled G-1 that retains activity and selectivity is required, potential for steric hindrance.[10]Fluorescence intensity, Kd.
Radioligand Displacement Assay Competition between unlabeled G-1 and a radioactively labeled ligand for binding to GPER.[13]High sensitivity and specificity, well-established method for determining binding affinity.[13]Involves handling of radioactive materials, typically performed on cell lysates or membranes, not in intact cells.Ki.

Indirect Target Engagement Methods

Indirect methods measure the functional consequences of G-1 binding to GPER, confirming that the binding event leads to the activation of downstream signaling pathways.

Comparison of Indirect Target Engagement Assays
Assay Principle Advantages Disadvantages Quantitative Readouts
G Protein Activation Assay ([35S]GTPγS) Measures the G-1-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins upon GPER activation.[14]Directly measures the first step in G protein-mediated signaling, can be performed on cell membranes from endogenous sources.[14]Uses radioactivity, does not identify the specific Gα subtype involved without additional steps like immunoprecipitation.[14]EC50 for [35S]GTPγS binding.
Second Messenger Assays (cAMP, Ca2+) Quantifies changes in intracellular second messenger levels (e.g., cAMP accumulation or calcium mobilization) following GPER activation by G-1.[1][2][15]Functional readout of receptor activation, amenable to high-throughput screening.[16]Signal can be transient, may be influenced by other signaling pathways.EC50 for cAMP production or calcium flux.
Protein Phosphorylation Assays Detects changes in the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt) using techniques like Western blotting or phospho-specific ELISAs.[17][18]Confirms functional coupling to specific signaling cascades, provides insights into the mechanism of action.Phosphorylation events can be transient and part of complex signaling networks.[19]Fold change in protein phosphorylation.
Gene Reporter Assays Measures the G-1-induced transcriptional activity of a reporter gene (e.g., luciferase, GFP) under the control of a specific response element (e.g., NF-κB, NFAT).[20][21]Highly sensitive, provides a readout of nuclear signaling events.[20]Indirect and distal readout of receptor activation, may not capture rapid, non-genomic effects.EC50 for reporter gene activation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to measure the thermal stabilization of GPER upon G-1 binding in intact cells.

1. Cell Culture and Treatment:

  • Culture cells expressing GPER to 80-90% confluency.

  • Treat cells with various concentrations of G-1 or vehicle control (DMSO) for 1 hour at 37°C.

2. Heating and Lysis:

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

3. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

4. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against GPER.

  • Quantify the band intensities to determine the amount of soluble GPER at each temperature.

  • Plot the fraction of soluble GPER as a function of temperature to generate melting curves and determine the shift in melting temperature (Tm) upon G-1 treatment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating_lysis Heating & Lysis cluster_separation Separation cluster_analysis Analysis cells Cells expressing GPER treatment Treat with G-1 or Vehicle cells->treatment harvest Harvest & Resuspend Cells treatment->harvest heat Heat to various temperatures harvest->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Western Blot for GPER supernatant->western analysis Quantify & Plot Melting Curves western->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

This protocol outlines a NanoBRET™ assay to quantify the engagement of G-1 with GPER in live cells.[22]

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-GPER fusion protein.

  • Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 24-48 hours.

2. Assay Execution:

  • Prepare a solution of the fluorescent NanoBRET™ tracer specific for GPER in Opti-MEM.

  • Prepare serial dilutions of G-1 or a vehicle control in Opti-MEM.

  • Add the G-1 dilutions to the cells, followed by the addition of the NanoBRET™ tracer.

  • Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow for compound entry and binding equilibrium.

3. BRET Measurement:

  • Prepare the NanoBRET® substrate solution according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a plate reader equipped with the appropriate filters.

4. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio against the concentration of G-1 and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

NanoBRET_Signaling cluster_receptor Live Cell Membrane cluster_no_g1 No G-1 cluster_with_g1 With G-1 GPER NanoLuc-GPER GPER_Tracer Tracer binds to NanoLuc-GPER G1_GPER G-1 displaces Tracer Tracer Fluorescent Tracer Tracer->GPER_Tracer G1 G-1 G1->G1_GPER BRET BRET Signal GPER_Tracer->BRET Energy Transfer NoBRET No BRET Signal G1_GPER->NoBRET No Energy Transfer GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Binds G_protein G Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

G-1's Striking Selectivity for GPER: A Comparative Analysis Against ERα and ERβ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of estrogen receptor signaling, the G protein-coupled estrogen receptor (GPER) presents a compelling therapeutic target. Distinguishing its activity from the classical estrogen receptors, ERα and ERβ, is paramount. The non-steroidal agonist, G-1, has emerged as an indispensable pharmacological tool for this purpose. This guide provides a comprehensive comparison of G-1's selectivity for GPER over ERα and ERβ, supported by robust experimental data and detailed methodologies.

Quantitative Analysis of G-1's Receptor Selectivity

Experimental data unequivocally demonstrates G-1's high affinity and potent activation of GPER, with a notable absence of significant interaction with ERα and ERβ at concentrations where it robustly engages GPER. This remarkable selectivity underpins its utility in isolating and studying GPER-mediated signaling pathways.

LigandReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀)
G-1 GPER 11 nM2 nM
G-1 ERα >10,000 nMNo activity up to 10 µM[1]
G-1 ERβ >10,000 nMNo activity up to 10 µM[1]

Experimental Protocols for Determining G-1 Selectivity

The precise determination of G-1's selectivity hinges on well-established experimental protocols. The following are detailed methodologies for the key assays employed to quantify ligand binding and functional activation of GPER, ERα, and ERβ.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of G-1 for GPER, ERα, and ERβ.

Materials:

  • Cell membranes prepared from cells overexpressing GPER, ERα, or ERβ.

  • Radioligand (e.g., [³H]-estradiol or a fluorescently labeled estrogen like E2-Alexa633).

  • Unlabeled G-1 (competitor ligand).

  • Assay Buffer (e.g., Tris-HCl with BSA).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter (for radiolabeled ligands) or a suitable plate reader (for fluorescent ligands).

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled G-1.

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each receptor.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Quantification: For radiolabeled ligands, the filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. For fluorescent ligands, the fluorescence intensity is measured using a plate reader.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of G-1. The IC₅₀ (the concentration of G-1 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GPER Functional Assays

To assess the functional consequence of G-1 binding to GPER, downstream signaling events are measured.

a) Cyclic AMP (cAMP) Accumulation Assay

GPER is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP levels.

Objective: To measure the G-1-induced cAMP production in cells expressing GPER.

Materials:

  • Cells expressing GPER (e.g., SKBR3 breast cancer cells which endogenously express GPER but lack ERα and ERβ).

  • G-1.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

Procedure:

  • Cell Culture: Plate GPER-expressing cells in a multi-well plate and grow to the desired confluency.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with various concentrations of G-1 for a defined period.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of G-1 to generate a dose-response curve and determine the EC₅₀ value.

b) ERK1/2 Phosphorylation Assay

GPER activation can also lead to the transactivation of the epidermal growth factor receptor (EGFR), resulting in the phosphorylation of ERK1/2.

Objective: To quantify the G-1-induced phosphorylation of ERK1/2.

Materials:

  • GPER-expressing cells.

  • G-1.

  • Cell lysis buffer.

  • Antibodies: primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for immunoassays).

  • Detection reagents.

Procedure (Western Blotting Example):

  • Cell Treatment: Serum-starve the cells to reduce basal ERK1/2 phosphorylation, then treat with different concentrations of G-1 for a short period (typically 5-15 minutes).

  • Lysis: Lyse the cells and collect the protein lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-ERK1/2, followed by incubation with the appropriate secondary antibody.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and plot the ratio of p-ERK1/2 to total ERK1/2 against the log concentration of G-1 to determine the EC₅₀.

Visualizing G-1's Mechanism of Action and Selectivity Assessment

To further elucidate the signaling pathways activated by G-1 and the workflow for its selectivity analysis, the following diagrams are provided.

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds Gs Gαs GPER->Gs activates Src Src GPER->Src activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MMPs MMPs Src->MMPs activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF HBEGF HB-EGF pro_HBEGF->HBEGF cleavage HBEGF->EGFR transactivates PI3K->MAPK Gene Gene Transcription MAPK->Gene CREB->Gene Selectivity_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Selectivity Analysis Binding_Assay Competitive Radioligand Binding Assay Receptors1 GPER, ERα, ERβ Binding_Assay->Receptors1 Ki_Value Determine Kᵢ values Receptors1->Ki_Value Comparison Compare Kᵢ and EC₅₀ values (GPER vs. ERα/ERβ) Ki_Value->Comparison Functional_Assay Functional Assays (cAMP, p-ERK) Receptors2 GPER, ERα, ERβ expressing cells Functional_Assay->Receptors2 EC50_Value Determine EC₅₀ values Receptors2->EC50_Value EC50_Value->Comparison

References

Validating GPER Agonist G-1 Effects with the Selective Antagonist G-36: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogenic signaling. To dissect its specific functions, researchers rely on selective pharmacological tools. G-1, a potent and selective GPER agonist, is widely used to probe GPER-mediated pathways. However, to ensure that the observed effects of G-1 are specifically due to GPER activation and not off-target interactions, it is crucial to validate these findings using a selective antagonist. G-36 is a specific GPER antagonist designed for this purpose, effectively blocking GPER-mediated signaling without significantly affecting classical estrogen receptors (ERα and ERβ).[1]

This guide provides a comparative overview of how G-36 is used to validate the effects of G-1, offering experimental data, detailed protocols, and visualizations of the underlying mechanisms for researchers in cellular biology and drug development.

Data Presentation: Pharmacological Profiles and Experimental Validation

Quantitative data from various studies are summarized below to compare the properties of G-1 and G-36 and to illustrate the antagonistic action of G-36 on G-1-induced cellular responses.

Table 1: Pharmacological Properties of G-1 and G-36

CompoundTypeTargetAffinity / PotencySelectivity
G-1 AgonistGPERKᵢ = 11 nM; EC₅₀ = 2 nMNo activity at ERα and ERβ at concentrations up to 10 µM.
G-36 AntagonistGPERIC₅₀ = 112 nM (for estrogen-mediated Ca²⁺ mobilization)[2]Selectively inhibits GPER-mediated signaling over ERα.[2]

Table 2: Comparative Effects of G-1 in the Absence and Presence of G-36

Biological ProcessCell/System ModelEffect of G-1 (Agonist)Validating Effect of G-36 (Antagonist)
ERK Activation SKBr3 breast cancer cellsG-1 (1 µM) induces ERK activation.[2]Pre-treatment with G-36 (1 µM, 15 min) blocks G-1-induced ERK activation.[2]
Calcium Mobilization Various cell typesG-1 stimulates a rapid increase in intracellular Ca²⁺.[3]G-36 inhibits G-1-mediated calcium mobilization.[1][2][4]
PI3K Activation Various cell typesEstrogen/G-1 activates the PI3K pathway via GPER.[2]G-36 selectively inhibits GPER-mediated PI3K activation.[2]
Cell Proliferation Uterine epithelial cells (in vivo)G-1 stimulates cell proliferation.[1]G-36 inhibits G-1-stimulated proliferation.[1]
Cardiac Contractility Isolated rat cardiomyocytesG-1 (10 nM) reduces sarcomere shortening.[5]Pre-incubation with G-36 (1 µM) prevents the negative inotropic effect of G-1.[5]
Tumor Growth Endometrial cancer xenograftG-1 treatment increases tumor growth.[6]G-36 inhibits estrogen-mediated tumor growth.[6]

Experimental Protocols

To validate that a biological effect observed with G-1 is mediated by GPER, a standard experimental approach involves pre-treating the biological system with the antagonist G-36 before applying the agonist G-1.

Key Experiment: Validating G-1-Induced ERK1/2 Phosphorylation

This protocol outlines a general procedure to determine if G-1-induced activation of the MAPK/ERK signaling pathway is GPER-dependent using Western blot analysis.

1. Cell Culture and Treatment:

  • Seed cells of interest (e.g., SKBr3 breast cancer cells, which are ERα/β-negative but GPER-positive) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Prepare stock solutions of G-1 and G-36 in DMSO (e.g., 10 mM) and store at -20°C.[3]

  • Create four treatment groups:

    • Vehicle Control: Treat with DMSO (vehicle for G-1 and G-36).

    • G-36 Only: Treat with G-36 (e.g., 1-10 µM) to assess any intrinsic activity.

    • G-1 Only: Treat with G-1 (e.g., 1 µM) to induce the effect.

    • G-36 + G-1: Pre-treat with G-36 (e.g., 1-10 µM) for 30-60 minutes, followed by the addition of G-1 (1 µM).

  • Incubate cells for the desired time to observe maximal ERK1/2 phosphorylation (typically 5-15 minutes for rapid GPER signaling).

2. Protein Extraction and Quantification:

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

3. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

  • Compare the normalized p-ERK/total ERK ratio across the four treatment groups. A significant reduction in the G-1-induced signal in the "G-36 + G-1" group compared to the "G-1 Only" group confirms that the effect is GPER-dependent.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental logic involved in using G-36 to validate G-1's effects.

GPER_Signaling_Pathway cluster_ligand cluster_membrane cluster_downstream G1 G-1 (Agonist) GPER GPER G1->GPER G_protein G Proteins (Gα/Gβγ) GPER->G_protein EGFR EGFR (transactivation) G_protein->EGFR Ca_Mobil Ca²⁺ Mobilization G_protein->Ca_Mobil PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Response Cellular Responses (Proliferation, Migration) Ca_Mobil->Response Akt->Response ERK->Response

Caption: GPER signaling pathway activated by the agonist G-1.

G36_Antagonism cluster_ligands cluster_receptor cluster_effect G1 G-1 (Agonist) GPER GPER G1->GPER Activates G36 G-36 (Antagonist) G36->GPER Blocks Signaling Downstream Signaling GPER->Signaling Blocked Signaling Blocked

Caption: Mechanism of G-36 as a competitive antagonist at the GPER.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Measurement & Analysis cluster_conclusion Conclusion start Biological System (e.g., Cell Culture) control Group 1: Vehicle Control g1_only Group 2: Add G-1 g36_pretreatment Group 3: Pre-treat with G-36 measure Measure Biological Endpoint (e.g., p-ERK, Ca²⁺, Proliferation) g36_g1 Add G-1 to Group 3 g36_pretreatment->g36_g1 compare Compare Results measure->compare conclusion_pos Effect is GPER-dependent (G-1 effect is blocked by G-36) compare->conclusion_pos Yes conclusion_neg Effect is GPER-independent (G-1 effect is not blocked) compare->conclusion_neg No

Caption: Logical workflow for a G-36 validation experiment.

References

Comparison Guide: Utilizing GPER Knockdown to Validate the G-1 Agonist Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental approaches to confirm that the cellular effects of the G protein-coupled estrogen receptor (GPER) agonist, G-1, are mediated through GPER. Central to this validation is the use of GPER knockdown techniques, such as small interfering RNA (siRNA), as a critical negative control.

Introduction to GPER and G-1

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in the endoplasmic reticulum and cell membrane.[2] G-1 is a synthetic, non-steroidal compound developed as a highly selective agonist for GPER, exhibiting strong binding affinity for GPER without significant binding to ERα or ERβ.[3][4] This selectivity makes G-1 an invaluable tool for elucidating the specific physiological and pathological roles of GPER. However, to rigorously demonstrate that the observed effects of G-1 are exclusively due to its interaction with GPER, it is essential to compare its activity in GPER-expressing cells with cells where GPER expression has been silenced.

G-1 Signaling Pathways and the Role of Knockdown Validation

Activation of GPER by G-1 initiates a variety of downstream signaling cascades that influence cellular processes like proliferation, apoptosis, and migration.[2][5] These pathways often involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway, as well as stimulation of adenylyl cyclase for cAMP production and mobilization of intracellular calcium.[3][4][6]

To confirm that G-1's effects are on-target, a GPER knockdown experiment is the gold standard. By specifically silencing the GPER gene, researchers can observe whether the cellular response to G-1 is diminished or abolished. This approach directly tests the dependency of the G-1-induced phenotype on the presence of its receptor.

// Nodes G1 [label="G-1 Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; GPER [label="GPER", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_alpha [label="Gαs / Gαi/o", fillcolor="#F1F3F4", fontcolor="#202124"]; G_betagamma [label="Gβγ", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↑ cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Mobilization [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP [label="MMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HB_EGF [label="pro-HB-EGF\nCleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR\n(Transactivation)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="Ras/Raf/MEK/ERK\n(MAPK Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(e.g., c-fos)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Effects [label="Cellular Effects\n(Proliferation, Apoptosis,\nMigration)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges G1 -> GPER [label="Binds & Activates"]; GPER -> G_alpha; GPER -> G_betagamma; G_alpha -> AC [label="Activates"]; AC -> cAMP; cAMP -> PKA; GPER -> PLC [style=dashed, label="Activates"]; PLC -> Ca_Mobilization; G_betagamma -> Src [label="Activates"]; Src -> MMP [label="Activates"]; MMP -> HB_EGF; HB_EGF -> EGFR; EGFR -> PI3K; EGFR -> MAPK_Pathway; PI3K -> Akt; MAPK_Pathway -> Gene_Expression; {PKA, Ca_Mobilization, Akt, Gene_Expression} -> Cellular_Effects; } caption: "G-1 Activated GPER Signaling Pathways."

// Edges start -> {Transfect_Control, Transfect_GPER}; Transfect_Control -> Incubate; Transfect_GPER -> Incubate; Incubate -> Validate_KD; Validate_KD -> Treat_G1; Treat_G1 -> Assays; } caption: "GPER Knockdown Experimental Workflow."

Comparative Data: G-1 Effects in the Presence vs. Absence of GPER

The following table summarizes findings from studies where GPER was knocked down to validate the mechanism of G-1. The key comparison is between cells transfected with a non-targeting control siRNA and those transfected with GPER-specific siRNA.

Cellular Process Cell Line(s) Effect of G-1 with Control siRNA Effect of G-1 with GPER siRNA (Knockdown) Conclusion Reference(s)
Cell Proliferation / Growth Ovarian Cancer (OVCAR-3, OAW-42)Dose-dependent decrease in cell growth.G-1-induced growth inhibition is reversed; cell growth is stimulated compared to control.G-1's anti-proliferative effect is GPER-dependent.[7][8]
Triple Negative Breast Cancer (MDA-MB-231)Slight decrease in cell viability.Anti-invasive effects are significantly enhanced.GPER suppression reduces metastatic behavior.[9]
Apoptosis MCF-7 (Breast Cancer)Induction of late apoptosis and cell cycle arrest at G2/M.G-1-induced effects are blocked.G-1's pro-apoptotic signaling is mediated by GPER.[10]
Calcium (Ca²⁺) Mobilization MCF-7 (Breast Cancer)Rapid increase in intracellular Ca²⁺ concentration.G-1-induced Ca²⁺ mobilization is blocked.G-1 triggers Ca²⁺ release via a GPER-dependent mechanism.[10][11]
Gene Expression Ovarian Cancer (OVCAR-3, OAW-42)Transcriptome response associated with growth inhibition.Opposite effect; stimulation of pathways for mitosis and inhibition of apoptosis pathways.G-1's regulation of anti-tumoral genes is GPER-dependent.[7][8]

Note: Some studies report GPER-independent effects of G-1, particularly at micromolar concentrations (≥1 µM), which may involve microtubule disruption.[4][12] It is crucial to perform dose-response experiments to distinguish between specific GPER-mediated effects at nanomolar concentrations and potential off-target effects at higher doses.

Experimental Protocols

Below are generalized protocols for key experiments. Researchers should optimize conditions for their specific cell lines and reagents.

This protocol describes the transient silencing of the GPER gene.

  • Cell Seeding: Seed 1.5 x 10⁵ to 3 x 10⁵ cells per well in a 6-well plate using antibiotic-free growth medium. Allow cells to adhere and reach 50-70% confluency.

  • siRNA Preparation:

    • For each well, dilute 50-100 pmol of GPER-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours to allow for GPER protein depletion.

  • Validation: After incubation, harvest a subset of cells to validate knockdown efficiency via Western Blot or RT-qPCR before proceeding with functional assays.

This protocol confirms the reduction of GPER protein levels.

  • Protein Extraction: Lyse the control and GPER-siRNA transfected cells with RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GPER (diluted in blocking buffer). Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the reduction in GPER expression relative to the loading control.[13]

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: 24 hours post-transfection (with control or GPER siRNA), trypsinize and seed 1,000-5,000 cells per well into a 96-well plate in triplicate.

  • G-1 Treatment: Allow cells to adhere for 24 hours, then treat with a range of G-1 concentrations (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths using a plate reader.

  • Analysis: Normalize the fluorescence readings of treated cells to the vehicle control to determine the relative number of viable cells. Compare the dose-response curve of G-1 in control-siRNA cells to that in GPER-siRNA cells. A rightward shift or complete loss of response in knockdown cells confirms GPER dependency.[8]

Interpreting Results: A Logical Framework

// Nodes Start [label="Observe Cellular Effect\nwith G-1 Treatment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Question [label="Is the effect abolished or\nsignificantly reduced after\nGPER knockdown?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Yes [label="Yes", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5, height=1]; No [label="No", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5, height=1]; Conclusion_Yes [label="Conclusion:\nThe mechanism is\nGPER-dependent.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion_No [label="Conclusion:\nThe mechanism is\nGPER-independent or involves\noff-target effects.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Question; Question -> Yes [label=""]; Question -> No [label=""]; Yes -> Conclusion_Yes; No -> Conclusion_No; } caption: "Logic Diagram for Data Interpretation."

Conclusion

The selective GPER agonist G-1 is a powerful tool for studying GPER-mediated signaling. However, rigorous validation of its mechanism of action is paramount for accurate interpretation of experimental results. The comparison between the effects of G-1 in wild-type or control cells versus GPER knockdown cells provides the most direct and compelling evidence of on-target activity. Studies consistently show that key cellular responses to G-1, such as the inhibition of cancer cell proliferation and induction of apoptosis, are reversed upon GPER silencing, thereby confirming the GPER-dependent nature of G-1's mechanism.[7][8][10] This comparative approach is essential for any research aiming to definitively link G-1 treatment to GPER function.

References

G-1 Efficacy in Tamoxifen-Resistant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the GPER agonist G-1 and other therapeutic alternatives in the context of tamoxifen-resistant breast cancer. The information is compiled from various studies to offer insights into their respective mechanisms and efficacy. It is important to note that direct head-to-head comparative studies for all compounds in the same tamoxifen-resistant cell line model are limited. Therefore, the presented data should be interpreted within the context of the specific experimental conditions of the cited studies.

G-1: A GPER Agonist for Tamoxifen-Resistant Breast Cancer

G-1 is a selective agonist for the G-protein coupled estrogen receptor (GPER), a receptor that has been implicated in the development of resistance to tamoxifen (B1202).[1][2][3][4] Activation of GPER by G-1 has been shown to inhibit the proliferation of breast cancer cells. While data on G-1's efficacy specifically in well-characterized tamoxifen-resistant cell lines is emerging, its mechanism of action presents a promising avenue for overcoming endocrine resistance.

Quantitative Data Summary: G-1
ParameterCell LineValueReference
IC50 MCF-7 (Tamoxifen-Sensitive)1.1 µM[5]
Cell Cycle Effect MCF-7 (Tamoxifen-Sensitive)G2/M arrest[5]
Apoptosis MCF-7 (Tamoxifen-Sensitive)Induction of apoptosis[6]

Note: Quantitative data for G-1 in a designated tamoxifen-resistant MCF-7 cell line (e.g., MCF-7/TAMR) was not available in the reviewed literature. The data presented is for the parental, tamoxifen-sensitive MCF-7 cell line.

Alternative Therapies for Tamoxifen-Resistant Breast Cancer

Several alternative therapeutic agents are utilized or are under investigation for the treatment of tamoxifen-resistant breast cancer. This section provides a comparative overview of three such alternatives: Fulvestrant, Lapatinib, and Palbociclib.

Fulvestrant (ER Antagonist)

Fulvestrant is a selective estrogen receptor downregulator (SERD) that binds to the estrogen receptor (ER) and promotes its degradation. This mechanism of action differs from tamoxifen, which acts as a selective estrogen receptor modulator (SERM).

Quantitative Data Summary: Fulvestrant
ParameterCell LineValueReference
IC50 MCF-7 (Tamoxifen-Sensitive)0.29 nM[7][8]
IC50 Tamoxifen-Resistant MCF-7Not explicitly stated, but effective in resistant models[9]
Cell Cycle Effect MCF-7G0/G1 arrest[7][10]
Apoptosis MCF-7Increased apoptosis compared to tamoxifen[9][10]
Lapatinib (Tyrosine Kinase Inhibitor)

Lapatinib is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Upregulation of these pathways is a known mechanism of tamoxifen resistance.

Quantitative Data Summary: Lapatinib
ParameterCell LineValueReference
IC50 MCF-7136.6 µM[11]
Efficacy Tamoxifen-Resistant MCF-7 XenograftsInhibited tumor growth in combination with tamoxifen[2]
Cell Cycle Effect Tamoxifen-Resistant CellsEnhanced G1 arrest in combination with tamoxifen[12]
Palbociclib (CDK4/6 Inhibitor)

Palbociclib is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer and a mechanism of resistance to endocrine therapy.

Quantitative Data Summary: Palbociclib
ParameterCell LineValueReference
IC50 MCF-7~0.04 µM[13]
IC50 Palbociclib-Resistant MCF-724.72 µM[2]
Clinical Efficacy Tamoxifen-Resistant PatientsProlonged progression-free survival in combination with endocrine therapy[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., G-1, fulvestrant, lapatinib, palbociclib) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Visualizations: Signaling Pathways and Experimental Workflow

Tamoxifen Resistance and GPER Signaling

Tamoxifen_Resistance cluster_resistance Tamoxifen Resistance Mechanisms Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Antagonizes Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) ER->Cell_Cycle_Arrest Apoptosis Apoptosis ER->Apoptosis GPER GPER PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt MAPK_Erk MAPK/Erk Pathway GPER->MAPK_Erk EGFR_HER2 EGFR/HER2 Signaling EGFR_HER2->PI3K_Akt EGFR_HER2->MAPK_Erk Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation MAPK_Erk->Cell_Proliferation Cell_Proliferation->Cell_Cycle_Arrest Bypasses Cell_Proliferation->Apoptosis Inhibits

Caption: Development of tamoxifen resistance involves bypassing ER-mediated cell cycle arrest and apoptosis through alternative signaling pathways like GPER, EGFR/HER2, PI3K/Akt, and MAPK/Erk.

G-1 Signaling Pathway in Tamoxifen-Resistant Cells

G1_Signaling cluster_downstream Downstream Signaling G1 G-1 GPER GPER G1->GPER Activates PI3K PI3K GPER->PI3K MAPK MAPK GPER->MAPK Akt Akt PI3K->Akt Cell_Cycle_Regulation Cell Cycle Regulation Akt->Cell_Cycle_Regulation Apoptosis_Modulation Apoptosis Modulation Akt->Apoptosis_Modulation Erk Erk MAPK->Erk Erk->Cell_Cycle_Regulation Erk->Apoptosis_Modulation

Caption: The GPER agonist G-1 activates downstream PI3K/Akt and MAPK/Erk signaling pathways, leading to the modulation of cell cycle and apoptosis in breast cancer cells.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Culture Tamoxifen-Resistant Breast Cancer Cells (e.g., MCF-7/TAMR) start->cell_culture treatment Treat cells with G-1 or Alternative Compounds (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis comparison Compare Efficacy of G-1 and Alternatives data_analysis->comparison end End comparison->end

Caption: A typical experimental workflow to evaluate and compare the efficacy of G-1 and alternative compounds in tamoxifen-resistant breast cancer cells.

References

Assessing the In Vitro Specificity of G-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other relevant compounds. Supported by experimental data, this document details the methodologies for key in vitro assays to facilitate a comprehensive assessment of G-1's specificity and performance.

The G protein-coupled estrogen receptor (GPER) has emerged as a critical mediator of non-genomic estrogen signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ). G-1, a non-steroidal small molecule, was the first selective agonist identified for GPER and remains a widely utilized tool for elucidating its physiological and pathological roles.[1] This guide offers a comparative analysis of G-1's in vitro specificity against other known GPER ligands, providing researchers with the necessary data and protocols to make informed decisions for their experimental designs.

Comparative Analysis of GPER Ligands

The in vitro pharmacological profile of G-1 demonstrates its high affinity and selectivity for GPER. To provide a clear comparison, the following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of G-1 and other key GPER--acting compounds.

LigandCompound TypeGPER Binding Affinity (Ki)GPER Functional Potency (EC50/IC50)Selectivity Notes
G-1 Agonist11 nM[2]2 nM (calcium mobilization)[2]No significant binding to ERα or ERβ at concentrations up to 10 µM.[2]
17β-estradiolEndogenous Agonist~3-6 nM[3]Varies by assayBinds to ERα and ERβ with high affinity.
Tamoxifen (B1202)SERM / GPER Agonist~100 nM[4]Induces GPER-mediated signaling (e.g., calcium mobilization), but specific EC50 values are assay-dependent.[3][4]Antagonist at nuclear estrogen receptors.[5]
LNS8801AgonistMore potent enantiomer of racemic G-1.[6]Demonstrates in vivo efficacy at low nanomolar plasma concentrations.[7]Weak off-target activity at CNR1, HTR2A, OPRM1, and OPRD1 at micromolar concentrations.[8]
G15Antagonist20 nM[1]~185 nM (inhibits agonist-induced calcium mobilization)[9]No significant affinity for ERα or ERβ at concentrations up to 10 µM.[9]
G36Antagonist-IC50 of 165 nM for inhibiting G-1 induced activity.[10]Improved selectivity over G15 with less ERα/β activity.[11]

GPER Signaling Pathways and Experimental Workflows

Activation of GPER by an agonist such as G-1 initiates a cascade of intracellular signaling events. Key pathways include the activation of Gs leading to cAMP production and Gq leading to intracellular calcium mobilization, as well as the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the MAPK/ERK and PI3K/Akt pathways.[12]

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER EGFR EGFR GPER->EGFR transactivates Gq Gq GPER->Gq activates Gs Gs GPER->Gs activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKA PKA cAMP->PKA Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Experimental_Workflow start Start: Compound of Interest (e.g., G-1) binding_assay Competitive Radioligand Binding Assay start->binding_assay off_target_screen Off-Target Screening (e.g., Receptor Panel) start->off_target_screen functional_assays Functional Assays binding_assay->functional_assays Determine Ki & Selectivity cAMP_assay cAMP Production Assay functional_assays->cAMP_assay Gs pathway erk_assay ERK Phosphorylation (Western Blot) functional_assays->erk_assay EGFR transactivation pathway data_analysis Data Analysis and Specificity Assessment cAMP_assay->data_analysis Determine EC50 erk_assay->data_analysis Confirm pathway activation off_target_screen->data_analysis Assess broader specificity

References

Safety Operating Guide

Navigating the Disposal of Novel Compound (3aS,4R,9bR)-G-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of novel chemical entities is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of the research compound designated as (3aS,4R,9bR)-G-1. In the absence of specific public data for this compound, this document outlines a comprehensive disposal plan based on established best practices for hazardous chemical waste management in a laboratory setting.

I. Hazard Identification and Risk Assessment

Given that this compound is a novel research compound, a complete hazard profile is likely unavailable. Therefore, it must be handled as a substance of unknown toxicity and potential hazard. All personnel must consult the institutional Chemical Hygiene Plan (CHP) and relevant Safety Data Sheets (SDS) for any known analogous compounds.[1]

General Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, when handling this compound.[2]

  • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid contact with skin, eyes, and clothing.[4] In case of exposure, follow standard first-aid procedures and seek medical attention.[5]

A summary of general chemical properties to consider, based on typical research compounds, is provided below. Note: These are placeholders and should be replaced with actual data for this compound as it becomes available.

Property Value/Information
Chemical Name This compound (Assumed Research Code)
Molecular Formula To be determined
Molecular Weight ( g/mol ) To be determined
Physical State To be determined (e.g., solid, liquid, oil)
Solubility Determine solubility in common laboratory solvents to inform decontamination and disposal procedures.
Known Hazards Treat as hazardous. Assume potential for toxicity, reactivity, and environmental harm until proven otherwise.
Storage Store in a cool, dry, well-ventilated area, away from incompatible materials.[5] Follow any specific storage conditions determined for the compound.

II. Standard Operating Procedure for Disposal

The improper disposal of laboratory chemicals is illegal and poses a significant risk to human health and the environment.[2] Never dispose of this compound down the drain or in the regular trash.[6] All waste containing this compound must be managed as hazardous waste through the institution's Environmental Health and Safety (EHS) office.[7]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by EHS.[6]

    • Segregate solid waste (e.g., contaminated filter paper, gloves, vials) from liquid waste (e.g., reaction mixtures, solvent rinses).

  • Waste Collection and Containment:

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container.[2] The container must have a secure screw cap and be kept closed except when adding waste.[6]

    • Solid Waste: Collect in a clearly labeled, durable plastic bag or a designated solid waste container.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling:

    • All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as waste is first added.[2]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate estimation of the percentage of each component in the container.

      • The date the container was started.

      • The name of the principal investigator and the laboratory location.

  • Waste Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure secondary containment is used for all liquid waste containers to prevent spills.[6]

    • Do not accumulate more than 10 gallons of hazardous waste in the laboratory at any one time.[6]

  • Request for Pickup:

    • Once a waste container is full (no more than 90% capacity) or has been in storage for a designated period (e.g., 150 days), submit a chemical waste pickup request to your institution's EHS department.[2][7]

III. Decontamination and Spill Management

Decontamination of Labware:

  • Reusable Glassware:

    • Rinse glassware with a suitable solvent in which this compound is soluble.

    • Collect the initial rinse as hazardous waste.[6] For highly potent or toxic compounds, the first three rinses should be collected.[6]

    • Subsequent washing can be done with standard laboratory detergents.

  • Disposable Items: All disposable items that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Spill Management Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large, volatile, or involves a highly toxic material, evacuate the area and contact EHS.

  • Containment: For minor spills, wear appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.

  • Cleanup:

    • Liquids: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Solids: Carefully sweep or wipe up the solid material, avoiding the creation of dust.

  • Disposal: Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and EHS, as required by institutional policy.

IV. Experimental Protocols & Workflows

While specific analytical protocols for this compound are not available, the following represents a generalized workflow for the quantification of a novel compound in a waste stream, a necessary step for accurate waste characterization.

Protocol: Quantification of a Novel Compound in a Liquid Waste Stream via HPLC

  • Objective: To determine the concentration of this compound in a liquid hazardous waste container.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, MS).

    • Appropriate HPLC column (e.g., C18).

    • Mobile phase solvents (e.g., acetonitrile, water).

    • Reference standard of this compound.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method (e.g., gradient, flow rate, detection wavelength) to achieve good separation and detection of the compound.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Carefully take a representative sample from the liquid waste container.

    • Dilute the waste sample to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a syringe filter.

    • Inject the filtered sample into the HPLC system.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of the compound in the original waste sample using the calibration curve and accounting for the dilution factor.

  • Documentation: Record all results in the laboratory notebook and on the hazardous waste label.

Diagrams

G cluster_0 Chemical Waste Disposal Workflow A Step 1: Segregate Waste (Solid, Liquid, Sharps) B Step 2: Use Designated, Compatible Waste Containers A->B C Step 3: Accurately Label Container with Hazardous Waste Tag B->C D Step 4: Store in Secondary Containment in Satellite Accumulation Area C->D E Step 5: Container Full or Time Limit Reached? D->E E->D No F Step 6: Submit Waste Pickup Request to EHS E->F Yes G Step 7: EHS Collects and Disposes of Waste F->G

Caption: General workflow for hazardous chemical waste disposal.

G cluster_1 Minor Chemical Spill Response Spill Chemical Spill Occurs Alert Alert Personnel in Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Contaminated Material Contain->Cleanup Waste Place in Labeled Hazardous Waste Container Cleanup->Waste Decon Decontaminate Spill Area Waste->Decon Report Report to Supervisor and EHS Decon->Report

Caption: Logical flow for responding to a minor chemical spill.

References

Personal protective equipment for handling (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3aS,4R,9bR)-G-1

Given that "this compound" does not correspond to a commercially available chemical with a standardized Safety Data Sheet (SDS), it should be treated as a novel compound with unknown potential hazards. The following guidance is based on established best practices for handling research chemicals where the toxicological properties have not been fully characterized. A thorough risk assessment should be conducted before any handling.[1][2] It is prudent to assume a new compound is hazardous until proven otherwise.[3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the last line of defense against potential exposure.[4] The minimum required PPE for handling this compound in a laboratory setting is outlined below. Selection of specific PPE should be guided by a risk assessment of the planned procedures.[5][6]

Protection Type Equipment Specification & Rationale
Body Protection Flame-Resistant Lab CoatTo be worn at all times in the laboratory to protect clothing and skin from splashes and spills. Flame-resistant material is required when working with flammable substances.[7][8]
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards.[3][5] Goggles provide better protection against chemical splashes than safety glasses.[8]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous reactions.[5][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice, but glove material should be selected based on the solvent used.[8] For compounds with unknown skin absorption hazards, double-gloving or using a more robust glove type is recommended.[5][7]
Respiratory Protection Respirator (if required)Use should be determined by a risk assessment, especially if working with volatile substances or generating aerosols outside of a certified chemical fume hood.[8]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[7][9]

Operational and Disposal Plans

Handling Protocol
  • Pre-Handling Risk Assessment : Before beginning any experiment, evaluate the potential hazards.[1] Consider the quantity of the substance, the nature of the procedure, and potential reaction byproducts. Consult the Safety Data Sheet (SDS) for any known similar compounds or reagents being used.[1][10]

  • Engineering Controls : All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][11] Keep the sash at the lowest practical height.

  • Spill Preparedness : Ensure a chemical spill kit is readily available. All personnel should be trained on its use.[10] In case of a spill, alert colleagues and evacuate the immediate area if necessary.[10]

  • Personal Hygiene : Do not eat, drink, or apply cosmetics in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]

  • Labeling : All containers of this compound must be clearly labeled with the chemical identifier and appropriate GHS hazard pictograms, if known or suspected.[3][12] For an unknown compound, it is best practice to include a "Health Hazard" pictogram.[13][14]

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.[15] Improper disposal can lead to environmental contamination and legal penalties.[15]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility is known.[16] Keep solid and liquid waste in separate, clearly labeled containers.[16]

  • Waste Containers : Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[15] The container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Empty Containers : A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[17] The rinsate must be collected and disposed of as hazardous waste.[18]

  • Collection : Follow your institution's specific procedures for hazardous waste collection. Do not pour chemical waste down the drain.[18]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of a novel research compound like this compound, from initial planning to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal plan 1. Plan Experiment risk_assess 2. Conduct Risk Assessment (Assume Hazardous) plan->risk_assess gather_ppe 3. Gather Appropriate PPE risk_assess->gather_ppe prep_hood 4. Prepare Fume Hood & Spill Kit gather_ppe->prep_hood don_ppe 5. Don PPE prep_hood->don_ppe handle_chem 6. Handle Compound in Fume Hood don_ppe->handle_chem spill Spill? handle_chem->spill spill_response Spill Response Protocol spill->spill_response Yes doff_ppe 7. Doff PPE Correctly spill->doff_ppe No spill_response->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands segregate_waste 9. Segregate & Label Hazardous Waste wash_hands->segregate_waste dispose 10. Arrange for Waste Collection via EHS segregate_waste->dispose

Caption: Workflow for Safe Handling of Novel Research Compounds.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.